Product packaging for 3-Phenyloxetane-3-carboxylic acid(Cat. No.:CAS No. 114012-42-9)

3-Phenyloxetane-3-carboxylic acid

Cat. No.: B180737
CAS No.: 114012-42-9
M. Wt: 178.18 g/mol
InChI Key: WOMJGOIQQFWNKL-UHFFFAOYSA-N
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Description

3-Phenyloxetane-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a versatile precursor for the synthesis of advanced oxetane-containing compounds . The 3-phenyloxetane scaffold is of significant research interest as a polar and metabolically stable bioisostere. It is commonly used as an isosteric replacement for carbonyl groups and gem -dimethyl moieties in lead optimization campaigns . This substitution strategy can effectively modulate the properties of drug candidates by reducing overall lipophilicity, which may help to mitigate susceptibility to metabolic degradation while maintaining a comparable molar volume . The oxetane ring possesses a strong hydrogen-bond accepting ability, which can influence the pharmacokinetic profile of research compounds . Researchers utilize this carboxylic acid functionalized scaffold to explore novel chemical space and develop targeted agents, such as protease inhibitors and other bioactive molecules, with improved selectivity and oral bioavailability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B180737 3-Phenyloxetane-3-carboxylic acid CAS No. 114012-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyloxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMJGOIQQFWNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-phenyloxetane-3-carboxylic acid: Physicochemical Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-phenyloxetane-3-carboxylic acid is a heterocyclic compound of growing interest in medicinal chemistry, particularly as a scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its relevant biological context, with a focus on its role as a potential modulator of the glucagon-like peptide-1 (GLP-1) receptor. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities incorporating the oxetane motif.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃Multiple Sources
Molecular Weight 178.18 g/mol Multiple Sources
Calculated logP 1.03920Calculated
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
Aqueous Solubility Data not available-

Note on Stability: A critical consideration for oxetane-carboxylic acids is their potential for instability. Studies on related compounds have shown that they can undergo isomerization to form lactones, particularly when subjected to heat. This chemical property should be taken into account during synthesis, purification, and storage of this compound to prevent degradation and the formation of impurities.

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible and efficient two-step method can be extrapolated from the synthesis of other 3-aryl-oxetane-3-carboxylic acids. This approach involves a Friedel-Crafts alkylation followed by an oxidative cleavage of a furan ring.

General Synthetic Workflow

The proposed synthesis begins with the reaction of a suitable furan precursor with oxetan-3-one in a Friedel-Crafts type reaction, followed by oxidative cleavage of the furan ring to yield the desired carboxylic acid.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Oxidative Cleavage Furan Furan Intermediate 3-(Furan-2-yl)-3-phenyloxetane Furan->Intermediate Oxetan-3-one Oxetan-3-one Oxetan-3-one->Intermediate Lewis_Acid Lewis Acid (e.g., In(OTf)3) Lewis_Acid->Intermediate Catalyst Final_Product This compound Intermediate->Final_Product Oxidizing_Agent Oxidizing Agent (e.g., RuO4) Oxidizing_Agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology

Step 1: Synthesis of 3-(Furan-2-yl)-3-phenyloxetane (Friedel-Crafts Alkylation)

  • Materials: Furan, oxetan-3-one, a Lewis acid catalyst (e.g., indium(III) trifluoromethanesulfonate - In(OTf)₃), and an anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of furan in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst.

    • Cool the mixture to a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction exothermicity.

    • Slowly add oxetan-3-one to the reaction mixture.

    • Allow the reaction to stir at the reduced temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3-(furan-2-yl)-3-phenyloxetane intermediate.

Step 2: Synthesis of this compound (Oxidative Cleavage)

  • Materials: 3-(Furan-2-yl)-3-phenyloxetane, an oxidizing agent (e.g., ruthenium(VIII) oxide - RuO₄, which can be generated in situ from a ruthenium precursor like RuCl₃ with an oxidant such as sodium periodate), and a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).

  • Procedure:

    • Dissolve the 3-(furan-2-yl)-3-phenyloxetane intermediate in the solvent system.

    • Add the ruthenium precursor followed by the oxidant portion-wise at a controlled temperature (e.g., 0 °C) to manage the reaction exotherm.

    • Stir the reaction mixture vigorously until the starting material is consumed, as indicated by TLC.

    • Quench the reaction by adding a reducing agent (e.g., isopropanol) to consume any excess oxidant.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude carboxylic acid by recrystallization or column chromatography to obtain the final product, this compound.

Biological Context: A Scaffold for GLP-1 Receptor Agonists

Derivatives of 3-phenyloxetane have emerged as promising scaffolds in the development of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor. The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist, such as a derivative of this compound, initiates a downstream signaling cascade primarily through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin secretion from pancreatic β-cells.

G Agonist 3-phenyloxetane derivative GLP1R GLP-1 Receptor Agonist->GLP1R Binds to Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Glucose-Dependent Insulin Secretion PKA->Cellular_Response Leads to

Caption: GLP-1 receptor signaling cascade initiated by an agonist.

The this compound scaffold provides a unique three-dimensional structure that can be functionalized to optimize binding to the GLP-1 receptor, thereby modulating its activity. The carboxylic acid moiety, in particular, can serve as a key interaction point within the receptor's binding pocket or as a handle for further chemical modifications to improve pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound represents a valuable building block for the design of novel therapeutic agents. While a comprehensive experimental characterization of its physicochemical properties is still needed, its potential as a core scaffold for GLP-1 receptor agonists highlights its significance in modern medicinal chemistry. The synthetic strategies and biological context provided in this guide offer a solid foundation for researchers to further explore the potential of this and related oxetane-containing molecules in drug discovery programs. Careful consideration of the inherent stability of the oxetane-carboxylic acid moiety is paramount for successful research and development efforts.

An In-depth Technical Guide to 3-Phenyloxetane-3-carboxylic Acid (CAS: 114012-42-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical data, potential biological activity, and synthetic considerations for 3-phenyloxetane-3-carboxylic acid. The information is curated for professionals in research and drug development who are interested in the therapeutic potential of oxetane-containing compounds.

Core Chemical Data

This compound is a heterocyclic compound featuring a four-membered oxetane ring substituted with both a phenyl group and a carboxylic acid at the 3-position. This structure imparts unique physicochemical properties that are of increasing interest in medicinal chemistry.

Physicochemical Properties
PropertyValueSource
CAS Number 114012-42-9
Molecular Formula C₁₀H₁₀O₃[1][2][3]
Molecular Weight 178.18 g/mol [1][2][3]
Canonical SMILES C1=CC=C(C=C1)C2(COC2)C(=O)O[1]
InChI Key WOMJGOIQQFWNKL-UHFFFAOYSA-N
Purity Typically ≥97%[2]
Storage Sealed in dry, Room Temperature or 2-8°C[3][4]
Spectroscopic Data Summary

While specific spectra for CAS number 114012-42-9 are not publicly available in the immediate search results, the expected spectroscopic characteristics can be inferred from the known properties of carboxylic acids and oxetanes.

SpectroscopyExpected Characteristics
¹H NMR The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The protons of the phenyl group would resonate in the aromatic region (around 7-8 ppm), and the methylene protons of the oxetane ring would likely appear as multiplets in the upfield region.
¹³C NMR The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm. The carbons of the phenyl group would appear between 125-150 ppm, and the carbons of the oxetane ring would be found further upfield.
Infrared (IR) A broad O-H stretching band from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretching absorption for the carbonyl group should be present around 1700-1725 cm⁻¹.

Potential Biological Activity and Signaling Pathway

Recent research has highlighted the potential of 3-phenyloxetane derivatives as agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[5][6] GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity.[7][8][9] Agonism of this receptor leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite.[10][11]

A notable example is the derivative, compound 14 (DD202-114) , which has been identified as a potent and selective GLP-1R agonist.[5][6] This suggests that the this compound scaffold is a promising starting point for the design of novel therapeutics targeting the GLP-1R signaling pathway.

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist, such as a 3-phenyloxetane derivative, to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events. This signaling pathway is primarily mediated by the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote the exocytosis of insulin-containing granules.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 3-Phenyloxetane Derivative (Agonist) GLP1R GLP-1 Receptor Agonist->GLP1R Binds to Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis Promotes Epac->Insulin_Exocytosis Promotes

GLP-1 Receptor signaling cascade initiated by an agonist.

Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound based on established methodologies for similar compounds.

Synthetic_Workflow Start Oxetane-3-methanol or a related precursor Intermediate1 3-(Hydroxymethyl)oxetan-3-ylium intermediate Start->Intermediate1 Lewis Acid (e.g., Sc(OTf)₃) Intermediate2 3-Furan-2-yl-3-phenyloxetane Intermediate1->Intermediate2 Friedel-Crafts Reaction with Furan Product This compound Intermediate2->Product Oxidative Cleavage (e.g., RuCl₃, NaIO₄)

A potential synthetic pathway to the target compound.

General Protocol for NMR Analysis

For the characterization of a synthesized sample of this compound, the following general NMR protocol would be applicable.

  • Sample Preparation : Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy : Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing and Analysis : Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts of all signals in both spectra based on known values for similar functional groups and 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Conclusion

This compound represents a valuable chemical scaffold with promising applications in drug discovery, particularly in the development of therapeutics for metabolic disorders. Its derivatives have demonstrated potent agonistic activity at the GLP-1 receptor, a key target in the management of type 2 diabetes and obesity. Further investigation into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.

References

The Oxetane Scaffold: A Modern Tool for Optimizing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane scaffold, a four-membered cyclic ether, has emerged from a niche curiosity to a powerful and versatile tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a compelling solution to many of the challenges faced in drug discovery, including poor solubility, metabolic instability, and undesirable lipophilicity.[3][4] This technical guide provides a comprehensive overview of the role of oxetanes in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Oxetane Advantage: A Bioisosteric Powerhouse

A primary application of the oxetane ring is as a bioisostere for common functional groups, enabling medicinal chemists to modulate molecular properties while maintaining or even enhancing biological activity.[1][3]

  • gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[2] While occupying a similar steric volume, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and significantly boost aqueous solubility.[5][6]

  • Carbonyl Group Replacement: As a carbonyl surrogate, the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capacity but is generally more resistant to metabolic degradation.[3][7] This substitution can lead to improved metabolic stability and increased three-dimensionality of the molecule.[8][9]

  • Amide and Benzamide Isosteres: Aryl amino-oxetanes are being explored as promising bioisosteres of benzamides, a common pharmacophore in approved drugs. This replacement can enhance aqueous solubility and metabolic stability while preserving favorable pharmacokinetic properties.[2]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane ring can have a profound and often predictable impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Aqueous Solubility: The replacement of a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility, with reported improvements ranging from 4-fold to over 4000-fold, depending on the molecular context.[5][6][10] This is a critical advantage for improving the oral bioavailability of drug candidates.

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[4] This reduction in LogD can be beneficial for minimizing off-target toxicity and improving overall drug-like properties.

  • Metabolic Stability: The oxetane ring is generally robust and can be employed to block sites of metabolic oxidation.[11] Its incorporation can shield metabolically vulnerable positions, thereby increasing the metabolic stability of a drug candidate.[12] Studies have shown that replacing a gem-dimethyl group or a carbonyl group with an oxetane can lead to a significant decrease in intrinsic clearance (CLint).[4][12]

  • Basicity (pKa) Modulation: The potent electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines. An oxetane positioned alpha to an amine can decrease its pKa by approximately 2.7 units.[13][14] This provides a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[4]

Quantitative Data Presentation

The following tables summarize quantitative data from matched molecular pair analyses, illustrating the significant impact of incorporating an oxetane moiety on key drug-like properties.

Table 1: Impact of Oxetane as a gem-Dimethyl Isostere on Physicochemical Properties

Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change/DifferenceReference
Compound AOxetane-AAqueous SolubilityLowHigh4 to >4000-fold increase[5][6]
Compound BOxetane-BMetabolic Stability (CLint in HLM)HighLowSignificant Decrease[12]
Compound COxetane-CLipophilicity (LogD)HighLowerDecrease[4]

Table 2: Impact of Oxetane as a Carbonyl Isostere on Physicochemical Properties

Parent Compound (with Carbonyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change/DifferenceReference
Compound DOxetane-DMetabolic Stability (CLint in HLM)ModerateLow2 to 10-fold decrease[4]
Compound EOxetane-EAqueous SolubilityModerateHigherIncrease[8]

Table 3: Modulation of Amine Basicity by a Proximal Oxetane Ring

Parent Compound (Amine)Oxetane-Substituted AminePropertyParent pKaOxetane pKapKa DifferenceReference
α-substituted amineOxetane-α-aminepKa~10.0~7.3-2.7[13][14]
β-substituted amineOxetane-β-aminepKa~10.0~8.1-1.9[13]
γ-substituted amineOxetane-γ-aminepKa~10.0~9.3-0.7[13]
δ-substituted amineOxetane-δ-aminepKa~10.0~9.7-0.3[13]

Oxetane-Containing Drugs and Clinical Candidates

The utility of the oxetane motif is validated by its presence in several successful therapeutic agents and promising clinical candidates.

Table 4: Examples of Oxetane-Containing Drugs and Clinical Candidates

Compound NameStatusTherapeutic AreaTargetRationale for OxetaneReference
Paclitaxel (Taxol®) ApprovedOncologyTubulinPart of the natural product core structure, contributes to binding affinity.[1]
Docetaxel (Taxotere®) ApprovedOncologyTubulinSemisynthetic analog of Paclitaxel.
Cabazitaxel (Jevtana®) ApprovedOncologyTubulinSemisynthetic analog of Paclitaxel.
Orlistat (Xenical®) ApprovedObesityPancreatic LipasePart of the natural product core structure.
Fenebrutinib Phase IIIAutoimmune DisordersBruton's Tyrosine Kinase (BTK)Improved physicochemical properties.[1]
Ziresovir Phase IIIInfectious DiseaseRespiratory Syncytial Virus (RSV) Fusion ProteinImproved potency and pharmacokinetic profile.[1]
Danuglipron ClinicalMetabolic DisordersGlucagon-like peptide-1 receptor (GLP-1R)Improved oral bioavailability and potency.[15]
Lanraplenib ClinicalAutoimmune DisordersSpleen Tyrosine Kinase (Syk)Improved pharmacokinetic properties for once-daily dosing.[16]
GDC-0349 ClinicalOncologyPI3K/mTORReduced pKa and hERG inhibition, improved plasma clearance.[17]
PF-06821497 ClinicalOncologyEnhancer of zeste homolog 2 (EZH2)Improved metabolic stability and solubility.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which oxetane-containing drugs operate is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for the synthesis and evaluation of oxetane-containing compounds.

general_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Building_Blocks Oxetane Building Blocks (e.g., Oxetan-3-one) Synthesis_Steps Chemical Synthesis (e.g., Reductive Amination, Cross-Coupling) Building_Blocks->Synthesis_Steps Final_Compound Oxetane-Containing Compound Synthesis_Steps->Final_Compound Physicochemical Physicochemical Profiling (Solubility, LogD, pKa) Final_Compound->Physicochemical In_Vitro_ADME In Vitro ADME (Metabolic Stability, Permeability) Final_Compound->In_Vitro_ADME Biological_Assay Biological Assay (e.g., Kinase Assay) Final_Compound->Biological_Assay In_Vivo_Studies In Vivo Studies (PK, Efficacy) Biological_Assay->In_Vivo_Studies

General workflow for synthesis and evaluation of oxetane compounds.

BTK_signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Fenebrutinib Fenebrutinib (Oxetane-containing) Fenebrutinib->BTK inhibits Downstream Downstream Signaling (NF-κB, NFAT) PLCG2->Downstream B_Cell_Activation B-Cell Activation, Proliferation, Survival Downstream->B_Cell_Activation

BTK signaling pathway and inhibition by Fenebrutinib.

RSV_Fusion RSV Respiratory Syncytial Virus (RSV) Host_Cell Host Cell RSV->Host_Cell attaches F_Protein_pre Prefusion F Protein RSV:e->F_Protein_pre:w F_Protein_post Postfusion F Protein F_Protein_pre->F_Protein_post conformational change Membrane_Fusion Membrane Fusion F_Protein_post->Membrane_Fusion Ziresovir Ziresovir (Oxetane-containing) Ziresovir->F_Protein_pre stabilizes Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry

RSV fusion mechanism and inhibition by Ziresovir.

EZH2_pathway PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 PRC2->EZH2 contains H3K27 Histone H3 Lysine 27 (H3K27) EZH2->H3K27 methylates PF-06821497 PF-06821497 (Oxetane-containing) PF-06821497->EZH2 inhibits H3K27me3 H3K27 Trimethylation (H3K27me3) H3K27->H3K27me3 leads to Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression

EZH2-mediated gene silencing and its inhibition.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed methodologies for the synthesis of a key oxetane building block and representative biological assays.

Synthesis of Oxetan-3-one

Oxetan-3-one is a versatile and widely used building block for the synthesis of more complex oxetane-containing molecules.[18] One efficient method for its preparation is the gold-catalyzed cyclization of propargyl alcohol.[19][20]

Materials:

  • Propargyl alcohol

  • Gold(I) catalyst (e.g., IPrAuNTf2)

  • Oxidant (e.g., 4-acetylpyridine N-oxide)

  • Solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a solution of propargyl alcohol in dichloromethane, add the gold(I) catalyst and the oxidant.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford oxetan-3-one.

In Vitro BTK Kinase Activity Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against Bruton's tyrosine kinase (BTK) using a luminescence-based assay that measures ADP production.[21][22]

Materials:

  • Recombinant human BTK enzyme

  • BTK kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound (e.g., Fenebrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the BTK enzyme in kinase buffer to each well.

  • Add the diluted test compound or DMSO (for control) to the respective wells and incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP in kinase buffer.

  • Incubate for a specified time (e.g., 120 minutes) at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

RSV Fusion Assay

This protocol outlines a cell-based assay to measure the inhibition of respiratory syncytial virus (RSV) fusion, a critical step in viral entry.[1][7]

Materials:

  • HEp-2 cells (or other susceptible cell line)

  • RSV (e.g., A2 strain)

  • Cell culture medium and supplements

  • Test compound (e.g., Ziresovir) dissolved in DMSO

  • Reagents for quantifying cell fusion (e.g., a reporter gene assay or immunofluorescence staining for syncytia formation)

Procedure:

  • Seed HEp-2 cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (for control) for a specified time (e.g., 1 hour).

  • Infect the cells with RSV at a predetermined multiplicity of infection (MOI).

  • Incubate the infected cells for a period sufficient for syncytia formation or reporter gene expression to occur (e.g., 24-48 hours).

  • Quantify the extent of cell fusion. For syncytia quantification, cells can be fixed, stained (e.g., with crystal violet), and the number and size of multinucleated cells can be counted under a microscope. For reporter gene assays, cell lysates can be prepared and the reporter activity measured.

  • Calculate the percent inhibition of fusion for each compound concentration and determine the EC50 value.

Conclusion

The oxetane scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its ability to predictably and favorably modulate key physicochemical and pharmacokinetic properties has been demonstrated in numerous drug discovery programs, leading to the development of several clinical candidates and approved drugs. The strategic application of oxetanes as bioisosteric replacements for metabolically labile or lipophilic groups offers a powerful approach to overcoming common hurdles in lead optimization. As synthetic methodologies for accessing diverse oxetane building blocks continue to advance, the prevalence and impact of this unique scaffold in the next generation of therapeutics are set to expand even further.

References

3-Phenyloxetane-3-carboxylic Acid: A Technical Guide to a Novel Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carboxylic acid moiety is a ubiquitous pharmacophore, vital for the biological activity of numerous drugs. However, its inherent physicochemical properties, such as high polarity, metabolic liability (e.g., acyl glucuronide formation), and poor cell membrane permeability, often pose significant challenges in drug development.[1][2][3] Bioisosteric replacement of the carboxylic acid group is a well-established strategy to mitigate these drawbacks while retaining or even enhancing therapeutic efficacy.[4][5] This technical guide provides an in-depth exploration of 3-phenyloxetane-3-carboxylic acid as a promising, non-classical bioisostere for the carboxylic acid functional group. We will delve into its physicochemical properties, relevant biological contexts, and detailed experimental protocols for its synthesis and evaluation.

The Rationale for Carboxylic Acid Bioisosteres

Carboxylic acids are prevalent in pharmaceuticals due to their ability to form strong hydrogen bonds and ionic interactions with biological targets.[3][6] At physiological pH, they are typically ionized to the carboxylate form, which enhances aqueous solubility but can also lead to several undesirable characteristics:

  • Limited Membrane Permeability: The negative charge hinders passive diffusion across biological membranes like the intestinal epithelium and the blood-brain barrier.[1][7]

  • Metabolic Instability: Carboxylic acids are susceptible to metabolism, particularly through the formation of acyl glucuronides. These metabolites can be reactive and have been implicated in idiosyncratic drug toxicity.[3][8]

  • Poor Oral Bioavailability: The combination of high polarity and first-pass metabolism can lead to low oral bioavailability.[9]

  • Toxicity: The acidic nature of the group can contribute to local irritation and other toxic effects.[5]

Bioisosteres are functional groups or molecules that possess similar physicochemical and steric properties, leading to comparable biological activity.[4] The goal of employing a bioisostere for a carboxylic acid is to maintain the crucial interactions with the target protein while improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of the drug candidate.[5]

This compound: A Profile

The oxetane ring has gained significant traction in medicinal chemistry as a versatile building block.[10][11] Its incorporation into molecules has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp³ character of the compound.[12][13] The this compound moiety presents a unique scaffold that can be considered a bioisosteric replacement for a phenylacetic acid or related aryl carboxylic acid group.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. However, we can compile its known properties and compare them with a representative carboxylic acid, phenylacetic acid.

PropertyThis compoundPhenylacetic Acid (Representative)Reference(s)
Molecular Formula C₁₀H₁₀O₃C₈H₈O₂[14][15]
Molecular Weight 178.18 g/mol 136.15 g/mol [14][15]
Calculated LogP 1.0391.41[14]
pKa Data not available~4.31[16]
Aqueous Solubility Data not available24.1 g/L at 25°C

Note: LogP and pKa values can vary depending on the experimental or computational method used.

A Case Study: Oxetan-3-ol as a Bioisostere for Ibuprofen

To better understand the potential advantages of an oxetane-based bioisostere, we can examine the published data on an oxetan-3-ol analog of the well-known NSAID, ibuprofen.[2][4] While not identical to our core topic, this provides the most direct and relevant quantitative comparison available in the literature.

PropertyIbuprofen (Carboxylic Acid)Oxetan-3-ol Ibuprofen AnalogReference(s)
pKa 4.413.2[2][4]
LogD at pH 7.4 1.42.8[2][4]
PAMPA Permeability (logPapp) -5.3-4.9[2][4]
COX-1 Inhibition (IC₅₀) 9 µM2 µM[2][4]
COX-2 Inhibition (IC₅₀) 14 µM13 µM[2][4]

This case study demonstrates that the replacement of the carboxylic acid with an oxetan-3-ol moiety leads to a significant decrease in acidity (higher pKa), increased lipophilicity at physiological pH (higher logD), and improved membrane permeability.[2][4] Importantly, the biological activity against COX enzymes was retained and, in the case of COX-1, even slightly improved.[2][4] This provides a strong rationale for exploring oxetane-based scaffolds as carboxylic acid bioisosteres.

Biological Context and Potential Applications

While specific biological data for this compound is sparse, its structural features suggest potential applications in areas where aryl carboxylic acids are common pharmacophores.

  • GABA Uptake Inhibition: Related N-substituted piperidinecarboxylic acids are potent inhibitors of the γ-aminobutyric acid (GABA) transporter (GAT-1).[17][18] The carboxylic acid is crucial for activity. Replacing it with a bioisostere like this compound could modulate potency and improve CNS penetration for potential use in epilepsy and other neurological disorders.[19]

  • Anti-inflammatory Agents: As demonstrated with the ibuprofen analog, the oxetane moiety can successfully replace the carboxylic acid in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2][4]

  • Other CNS Targets: The increased lipophilicity and permeability associated with the oxetane bioisostere could be advantageous for targeting other central nervous system receptors and enzymes where a carboxylic acid interaction is important.[10]

Mandatory Visualizations

Bioisosteric Replacement Strategy

G Bioisosteric Replacement of Phenylacetic Acid cluster_0 Parent Drug cluster_1 Bioisosteric Analog cluster_2 Potential Improvements A Phenylacetic Acid Moiety B This compound A->B Bioisosteric Replacement C Increased Permeability B->C D Improved Metabolic Stability B->D E Reduced Acidity B->E F Altered Solubility B->F

Caption: Bioisosteric replacement of a phenylacetic acid with this compound.

Synthetic Workflow

G General Synthetic Workflow A 3-Phenyl-3-hydroxymethyl-oxetane B Oxidation A->B Step 1 C This compound B->C Step 2 F Acidification C->F Work-up D Aqueous alkaline medium (e.g., NaOH solution) D->B E Catalyst (e.g., Pd/C) Oxygen source E->B

Caption: General workflow for the synthesis of this compound.

Biological Evaluation Workflow

G In Vitro Biological Evaluation Workflow cluster_0 Compound Characterization cluster_1 Target-Based Assay A Synthesized Compound B Physicochemical Profiling (pKa, logP, Solubility) A->B C Permeability Assay (PAMPA) A->C D Primary Screening (e.g., COX Inhibition Assay) A->D E IC₅₀ Determination D->E

Caption: Workflow for the in vitro evaluation of a bioisosteric compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the preparation of oxetane-3-carboxylic acids.[18]

  • Materials:

    • 3-Phenyl-3-hydroxymethyl-oxetane

    • Palladium on carbon (5% Pd)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

    • Oxygen gas

    • Reaction flask equipped with a stirrer, gas inlet, and temperature control

  • Procedure:

    • In a suitable reaction flask, dissolve 3-phenyl-3-hydroxymethyl-oxetane in an aqueous solution of sodium hydroxide (e.g., 1 M).

    • Add the palladium on carbon catalyst to the solution. The amount of catalyst may need to be optimized but can start at 1-5 mol%.

    • Heat the reaction mixture to a temperature between 40°C and 100°C.

    • Introduce a stream of oxygen gas into the reaction mixture while stirring vigorously. Monitor the uptake of oxygen.

    • Continue the reaction until the starting material is consumed, as monitored by a suitable technique (e.g., TLC or LC-MS).

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Carefully acidify the filtrate with hydrochloric acid (e.g., 1 M) until the product precipitates.

    • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

    • The product can be further purified by recrystallization if necessary.

Determination of pKa and logP
  • pKa Determination (Potentiometric Titration):

    • Accurately weigh and dissolve the compound in a mixture of methanol and water.

    • Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) using a calibrated pH meter to record the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

  • logP Determination (Shake-Flask Method):

    • Prepare a stock solution of the compound in n-octanol.

    • Mix a known volume of the n-octanol stock solution with an equal volume of water (or a suitable buffer like PBS) in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing passive membrane permeability.[1][20]

  • Materials:

    • 96-well filter plate (donor plate) with a hydrophobic PVDF membrane

    • 96-well acceptor plate

    • Lecithin in dodecane solution (e.g., 1% w/v)

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO

    • Test compound and control compounds (high and low permeability)

    • Plate reader or LC-MS for quantification

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO. Dilute with PBS to the final desired concentration (typically with a final DMSO concentration of 1-5%).

    • Carefully coat the membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lecithin/dodecane solution and allow the solvent to evaporate.

    • Add PBS to the wells of the acceptor plate.

    • Add the test compound solution to the wells of the donor plate.

    • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the permeability coefficient (Pe) using the appropriate formula, which takes into account the concentrations, volumes, membrane area, and incubation time.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of COX enzymes.[8][21]

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing necessary co-factors (e.g., hematin, phenol)

    • Test compound and a known COX inhibitor (e.g., ibuprofen, celecoxib)

    • Method for detecting prostaglandin production (e.g., ELISA kit for PGE₂) or oxygen consumption.

  • Procedure:

    • Prepare various concentrations of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).

    • In a microplate, add the reaction buffer, the COX enzyme (COX-1 or COX-2), and the test compound solution. Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a fixed time (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the amount of prostaglandin (e.g., PGE₂) produced using an ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The strategic replacement of carboxylic acids with bioisosteres is a powerful tool in modern drug discovery. The this compound scaffold represents a novel and underexplored option for this purpose. Based on the analysis of related oxetane bioisosteres, this moiety has the potential to improve key pharmacokinetic properties such as membrane permeability and metabolic stability by reducing the acidity of the parent molecule. While further experimental data on the specific physicochemical and biological properties of this compound are needed, the foundational principles and the comparative data from analogous systems strongly support its investigation as a valuable component in the medicinal chemist's toolbox for the design of next-generation therapeutics. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate this and related compounds in their own drug discovery programs.

References

The Oxetane Motif: A Catalyst for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Substituted Oxetanes for Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique combination of physicochemical properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool to address common challenges in drug development, including metabolic instability and poor solubility. This technical guide provides a comprehensive overview of the biological activity of substituted oxetanes, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

The Strategic Advantage of Oxetane Incorporation

The strategic incorporation of an oxetane moiety can significantly enhance the pharmacological profile of a drug candidate. Oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups. As a substitute for a gem-dimethyl group, the oxetane introduces polarity, which can improve aqueous solubility and disrupt unfavorable lipophilic interactions. When replacing a carbonyl group, the oxetane ring maintains a similar dipole moment and hydrogen-bonding capacity but is generally more resistant to metabolic degradation. Furthermore, the strong electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of nearby amines, a crucial tactic for mitigating liabilities such as hERG channel inhibition.

Case Studies in Oxetane-Containing Therapeutics

The versatility of the oxetane scaffold is demonstrated by its presence in a growing number of clinical candidates and approved drugs targeting a wide range of diseases. This guide focuses on four prominent examples: Mevrometostat, Rilzabrutinib, Ziresovir, and GDC-0349, each highlighting a different therapeutic application and mechanism of action.

Mevrometostat: An EZH2 Inhibitor for Oncology

Mevrometostat (PF-06821497) is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often dysregulated in various cancers.[1][2] By inhibiting EZH2, mevrometostat leads to the reactivation of tumor suppressor genes that have been silenced, thereby impeding tumor growth.[1][2]

Quantitative Biological Data for Mevrometostat

CompoundTargetAssay TypeKiIC50Cell LineReference
MevrometostatEZH2 (Wild-Type)Biochemical Assay<100 pM--[2]
MevrometostatEZH2 (Y641N Mutant)Biochemical Assay<100 pM--[2]

Mechanism of Action: EZH2 Inhibition

Mevrometostat functions by competitively inhibiting the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This inhibition, coupled with the activity of histone demethylases, results in a decrease in the repressive H3K27 methylation mark and the subsequent reactivation of tumor suppressor gene expression.[2]

EZH2_Inhibition Mevrometostat Mechanism of Action cluster_nucleus Nucleus PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 (Lysine 27) PRC2->H3K27 Methylates H3K27me3 H3K27me3 (Repressive Mark) H3K27->H3K27me3 Tumor_Suppressor_Genes Tumor Suppressor Genes H3K27me3->Tumor_Suppressor_Genes Leads to Gene_Silencing Gene Silencing Tumor_Suppressor_Genes->Gene_Silencing Tumor_Growth Tumor_Growth Gene_Silencing->Tumor_Growth Promotes Gene_Reactivation Gene Reactivation Tumor_Suppression Tumor_Suppression Gene_Reactivation->Tumor_Suppression Leads to Mevrometostat Mevrometostat Mevrometostat->PRC2 Inhibits EZH2 Catalytic Activity Mevrometostat->Gene_Reactivation

Mevrometostat inhibits the EZH2 subunit of the PRC2 complex.
Rilzabrutinib: A Reversible BTK Inhibitor for Autoimmune Diseases

Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Dysregulation of this pathway is implicated in various autoimmune diseases. Rilzabrutinib's unique mechanism offers potent and sustained inhibition of BTK while minimizing off-target effects.[4]

Quantitative Biological Data for Rilzabrutinib

CompoundTargetAssay TypeIC50Reference
RilzabrutinibBTKBiochemical Assay1.3 nM[5][6]

Mechanism of Action: BTK Signaling Pathway Inhibition

Rilzabrutinib inhibits BTK, which is downstream of the B-cell receptor and Fcγ receptors. This inhibition blocks the activation of PLCγ2 and the subsequent signaling cascade that leads to B-cell proliferation and autoantibody production, as well as macrophage-mediated phagocytosis.[7]

BTK_Inhibition Rilzabrutinib Mechanism of Action cluster_cell B-Cell / Macrophage BCR_FcR BCR / FcγR LYN_SYK LYN / SYK BCR_FcR->LYN_SYK Activates PI3K PI3K LYN_SYK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates BTK BTK PIP3->BTK Recruits & Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Downstream_Signaling Downstream Signaling (NF-κB, NFAT) PLCG2->Downstream_Signaling Activates Cellular_Response B-Cell Proliferation & Autoantibody Production / Phagocytosis Downstream_Signaling->Cellular_Response Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibits RSV_Fusion_Inhibition Ziresovir Mechanism of Action cluster_virus_host Viral and Host Cell Interaction RSV Respiratory Syncytial Virus (RSV) Host_Cell Host Cell RSV->Host_Cell Attaches via G protein F_Protein_pre F Protein (Prefusion Conformation) F_Protein_post F Protein (Postfusion Conformation) F_Protein_pre->F_Protein_post Conformational Change Membrane_Fusion Membrane Fusion F_Protein_post->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Ziresovir Ziresovir Ziresovir->F_Protein_pre Binds to and stabilizes mTOR_Inhibition GDC-0349 Mechanism of Action cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth_Proliferation Cell Growth & Proliferation S6K1_4EBP1->Cell_Growth_Proliferation GDC-0349 GDC-0349 GDC-0349->mTORC1 Inhibits GDC-0349->mTORC2 Inhibits

References

Oxetanes as Functional Groups in Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a valuable functional group in modern medicinal chemistry.[1] Initially hampered by perceptions of instability and synthetic challenges, the unique physicochemical properties conferred by this strained ring system are now widely recognized as powerful tools for drug designers.[2][3] This guide provides a comprehensive technical overview of the role of oxetanes in drug design, covering their synthesis, impact on molecular properties, and strategic application in drug discovery campaigns.

The strategic incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also enabling the modulation of the basicity of proximal functional groups.[4][5] These attributes have led to the inclusion of oxetanes in numerous clinical candidates and several FDA-approved drugs.[5][6] This document will delve into the core principles of utilizing oxetanes, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to inform their application in drug design programs.

The Strategic Value of Oxetanes in Modulating Physicochemical Properties

The introduction of an oxetane moiety into a drug candidate can profoundly and predictably alter its absorption, distribution, metabolism, and excretion (ADME) properties. This is primarily achieved through its role as a bioisostere for commonly used but often problematic functional groups, such as gem-dimethyl and carbonyl groups.[3][5][6]

Oxetane as a Bioisostere
  • gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[4] While occupying a similar steric volume, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and significantly enhance aqueous solubility.[3][4][7]

  • Carbonyl Group Replacement: As a carbonyl surrogate, the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capability but is generally more resistant to metabolic degradation.[3][6][8] This can be particularly advantageous in mitigating metabolic liabilities associated with ketones and amides.[6][9]

  • Morpholine Analogue: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown promise as metabolically robust analogues of morpholine, a common solubilizing group that is often susceptible to oxidative metabolism.[10][11]

Impact on Key Physicochemical Parameters

The electron-withdrawing nature of the oxetane's oxygen atom and its rigid, three-dimensional structure are key to its ability to fine-tune molecular properties.

  • Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl moiety with a polar oxetane can dramatically increase aqueous solubility, with reports of improvements ranging from 4-fold to over 4000-fold depending on the molecular context.[4][7][10] This is a critical factor for improving the oral bioavailability of drug candidates.

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[4] This reduction in LogD can be beneficial for reducing off-target toxicity and improving overall drug-like properties.[6]

  • Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[12] Its incorporation can also redirect metabolism away from cytochrome P450 (CYP450) pathways, potentially reducing the risk of drug-drug interactions.[3]

  • Basicity (pKa) Modulation: The strong inductive effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[6] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[4][6] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[2]

Data Presentation: Quantitative Impact of Oxetane Incorporation

The following tables summarize quantitative data from matched molecular pair analyses, illustrating the significant impact of incorporating an oxetane moiety on key physicochemical and pharmacological properties.

Table 1: Oxetane as a gem-Dimethyl Bioisostere
Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change / DifferenceReference
EZH2 Inhibitor LeadMevrometostat (EZH2 Inhibitor)Aqueous SolubilityLowHigh>4000x[7][10]
EZH2 Inhibitor LeadMevrometostat (EZH2 Inhibitor)LogD>2.51.9Decrease[4][6]
BACE1 Inhibitor LeadOxetane AnalogMetabolic Stability (HLM)PoorImproved-[5]
MMP-13 Inhibitor (Compound 35)Oxetane Analog (Compound 36)Aqueous SolubilityLowImproved-[5]
MMP-13 Inhibitor (Compound 35)Oxetane Analog (Compound 36)Metabolic Stability (HLM)LowSignificantly Improved-[5]
Table 2: Oxetane as a Carbonyl Bioisostere and Amine Basicity Modifier
Parent Compound (Amine)Oxetane-Substituted AminePropertyParent pKaOxetane pKapKa DifferenceReference
Piperazine DerivativeFenebrutinib (BTK Inhibitor)pKa7.86.3-1.5[6][9]
Piperidine DerivativeGDC-0349 (mTOR Inhibitor)pKa7.65.0-2.6[2]
Benzoazepine DerivativeDocirbrutinib AnalogpKa4.02.8-1.2[2]
4-Ethyl-piperazine DerivativeLanraplenib AnalogpKa8.06.4-1.6[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of oxetane-containing compounds.

Synthesis of Oxetane Building Blocks

Protocol 1: Williamson Ether Synthesis of 3-Substituted Oxetanes

This protocol describes the intramolecular cyclization of a 1,3-halohydrin to form the oxetane ring.

  • Materials: 3-bromo-2,2-bis(bromomethyl)propan-1-ol, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄), Silica gel.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).

    • Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

    • Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask.

    • Add the solution of the starting material dropwise to the stirred suspension of sodium hydride at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by thin-layer chromatography (TLC).

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel, add water and extract with CH₂Cl₂ (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure oxetane product.

Protocol 2: Synthesis of Oxetane-3-carboxylic Acid

This protocol describes the oxidation of a 3-hydroxymethyl-oxetane to the corresponding carboxylic acid.[13][14]

  • Materials: 3-Ethyl-3-hydroxymethyl-oxetane, Sodium hydroxide (NaOH), Palladium on carbon (5% Pd/C), Oxygen gas, Hydrochloric acid (HCl), Diethyl ether.

  • Procedure:

    • In a reaction vessel equipped with a gas inlet and stirrer, dissolve 3-ethyl-3-hydroxymethyl-oxetane (1.0 equivalent) in an aqueous solution of NaOH (1.1 equivalents).

    • Add 5% Pd/C catalyst (e.g., 5 mol %).

    • Heat the mixture to 40-100 °C and bubble oxygen gas through the reaction mixture with vigorous stirring. Monitor the uptake of oxygen.

    • After the reaction is complete (cessation of oxygen uptake), cool the mixture and filter to remove the catalyst.

    • Acidify the aqueous solution to pH 2-3 with dilute HCl.

    • Extract the product with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the oxetane-3-carboxylic acid.

Characterization of Oxetane-Containing Compounds
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the oxetane ring typically appear in the range of 4.0-5.0 ppm as multiplets. The chemical shifts are influenced by the substitution pattern.

    • ¹³C NMR: The carbons of the oxetane ring typically resonate in the range of 60-80 ppm. The carbon alpha to the oxygen is the most downfield.

  • Infrared (IR) Spectroscopy: The characteristic C-O-C stretching vibration of the oxetane ring is typically observed in the region of 950-1000 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M+) is observed, and fragmentation patterns can provide structural information. Cleavage of the oxetane ring is a common fragmentation pathway.

In Vitro ADME Assays

Protocol 3: Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

  • Materials: Test compound stock solution (e.g., 10 mM in DMSO), Human liver microsomes (pooled), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), Phosphate buffer (pH 7.4), Acetonitrile with internal standard, 96-well plates.

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer.

    • In a 96-well plate, add the HLM suspension to the phosphate buffer.

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 4: Caco-2 Permeability Assay

This assay evaluates the potential for intestinal absorption of a compound.

  • Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), Test compound, Lucifer yellow (for monolayer integrity check), 24-well plates.

  • Procedure:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to form a confluent monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

Mandatory Visualization

Signaling Pathways

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Recruitment & Phosphorylation SYK SYK LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_release->Transcription_Factors PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Antigen Antigen Antigen->BCR Activation Fenebrutinib Fenebrutinib (BTK Inhibitor) Fenebrutinib->BTK Inhibition

Caption: Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of inhibition by Fenebrutinib.

EZH2_Signaling_Pathway cluster_nucleus Nucleus PRC2 Polycomb Repressive Complex 2 (PRC2) HistoneH3 Histone H3 PRC2->HistoneH3 Methylation at Lysine 27 EZH2 Enhancer of zeste homolog 2 (EZH2) EZH2->PRC2 SUZ12 SUZ12 SUZ12->PRC2 EED EED EED->PRC2 H3K27me3 H3K27me3 (Trimethylation) HistoneH3->H3K27me3 Gene_Silencing Target Gene Silencing H3K27me3->Gene_Silencing Mevrometostat Mevrometostat (EZH2 Inhibitor) Mevrometostat->EZH2 Inhibition

Caption: The canonical function of EZH2 within the PRC2 complex and its inhibition by Mevrometostat.

Experimental Workflows

Lead_Optimization_Workflow Start Lead Compound with ADME Liabilities (e.g., poor solubility, metabolic instability) Design Design Oxetane Analogs (Bioisosteric Replacement of gem-dimethyl or carbonyl) Start->Design Synthesis Synthesis of Oxetane Analogs Design->Synthesis In_Vitro_Screening In Vitro Screening: - Target Potency - Selectivity Synthesis->In_Vitro_Screening ADME_Profiling In Vitro ADME Profiling: - Solubility Assay - HLM Stability Assay - Caco-2 Permeability Assay Synthesis->ADME_Profiling Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Structure-Property Relationship (SPR) In_Vitro_Screening->Data_Analysis ADME_Profiling->Data_Analysis Decision Optimized Lead? Data_Analysis->Decision Decision->Design No End Optimized Lead Candidate Decision->End Yes

Caption: A typical lead optimization workflow incorporating oxetane bioisosteres.

ADME_Profiling_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Compound Oxetane-Containing New Chemical Entity (NCE) Solubility Aqueous Solubility Compound->Solubility Permeability Caco-2 Permeability Compound->Permeability PPB Plasma Protein Binding Compound->PPB HLM_Stability HLM Stability Compound->HLM_Stability Transporters Transporter Interaction (e.g., P-gp) Permeability->Transporters CYP_Inhibition CYP450 Inhibition HLM_Stability->CYP_Inhibition

Caption: An in vitro ADME profiling workflow for oxetane-containing drug candidates.

Conclusion

The strategic incorporation of oxetanes has proven to be a highly effective approach in modern drug discovery for overcoming common ADME liabilities and fine-tuning the properties of lead compounds. As a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane moiety offers a unique combination of polarity, metabolic stability, and three-dimensionality. The quantitative data presented herein demonstrates the significant and predictable impact of oxetanes on solubility, lipophilicity, and basicity. The detailed experimental protocols provide a practical guide for the synthesis, characterization, and evaluation of oxetane-containing molecules. With an increasing number of oxetane-containing drugs advancing through clinical trials, the utility of this versatile functional group is firmly established, and its continued application is expected to contribute to the development of safer and more effective medicines.

References

An In-depth Technical Guide to 3-phenyloxetane-3-carboxylic acid (C10H10O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-phenyloxetane-3-carboxylic acid, with the molecular formula C10H10O3, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the oxetane motif, a four-membered ether ring, into molecular scaffolds has been shown to confer advantageous physicochemical properties, including improved solubility and metabolic stability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential synthetic routes, and its relevance in the context of therapeutic development, particularly as a building block for Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of key pathways and workflows to support further research and development efforts.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in public literature, its properties can be predicted based on its structure and the known characteristics of similar compounds. The data presented below is a combination of information from chemical suppliers and predicted values based on spectroscopic principles.

PropertyValueSource
Molecular Formula C10H10O3[Vendor Data]
Molecular Weight 178.18 g/mol [Vendor Data]
CAS Number 114012-42-9[Vendor Data]
Appearance Predicted: White to off-white solid[Prediction]
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in methanol, DMSO[Prediction]
Predicted ¹H NMR Phenyl protons (multiplet, ~7.4 ppm), Oxetane CH2 (multiplets, ~4.5-5.0 ppm), Carboxylic acid OH (broad singlet, >10 ppm)[Prediction]
Predicted ¹³C NMR Carbonyl carbon (~175 ppm), Phenyl carbons (125-140 ppm), Quaternary oxetane carbon (~80 ppm), Oxetane CH2 carbons (~75 ppm)[Prediction]
Predicted IR (cm⁻¹) ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1200-1000 (C-O stretch)[Prediction]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-phenyl-3-hydroxymethyloxetane (Intermediate)

This intermediate can be synthesized via the reaction of a suitable Grignard reagent with an appropriate epoxide, followed by intramolecular cyclization, or through other established methods for the synthesis of 3-substituted oxetanes.

Step 2: Oxidation of 3-phenyl-3-hydroxymethyloxetane to this compound

  • Materials:

    • 3-phenyl-3-hydroxymethyloxetane

    • Palladium on carbon (Pd/C, 5%)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

    • Oxygen gas (or air)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3-phenyl-3-hydroxymethyloxetane in an aqueous solution of sodium hydroxide (e.g., 1 M).

    • Add a catalytic amount of 5% Pd/C to the solution.

    • Heat the reaction mixture to a temperature between 50-80°C.

    • Bubble a stream of oxygen gas (or air) through the reaction mixture with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

    • Carefully acidify the filtrate to a pH of approximately 2-3 with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product may be further purified by recrystallization or column chromatography.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Context and Activity

The oxetane moiety is increasingly utilized in drug design as a bioisosteric replacement for other functional groups to enhance a molecule's pharmacological properties. Derivatives of 3-phenyloxetane have been investigated as agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1R by an agonist, such as a derivative of this compound, initiates a signaling cascade that leads to glucose-dependent insulin secretion from pancreatic β-cells.

GLP1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R GLP-1 Receptor Gs Gs Protein GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Phosphorylates proteins InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Promotes Exocytosis Agonist GLP-1R Agonist (e.g., 3-phenyloxetane derivative) Agonist->GLP1R Binds

GLP-1 Receptor Signaling Pathway
Experimental Protocol: cAMP Accumulation Assay for GLP-1R Agonist Activity

This assay is a common method to determine the potency of a compound as a GLP-1R agonist by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

  • Materials:

    • HEK293 cells stably expressing the human GLP-1 receptor (or other suitable cell line).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Phosphate-buffered saline (PBS).

    • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).

    • This compound (or its derivatives) as the test compound.

    • A known GLP-1R agonist as a positive control (e.g., GLP-1 (7-36) amide).

    • A cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

    • Multi-well assay plates (e.g., 96- or 384-well).

  • Procedure:

    • Cell Culture and Seeding:

      • Culture the GLP-1R expressing cells according to standard protocols.

      • Seed the cells into the multi-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Preparation:

      • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

      • Perform serial dilutions of the compounds in the stimulation buffer to create a range of concentrations for the dose-response curve.

    • Cell Stimulation:

      • Remove the culture medium from the cells and wash with PBS.

      • Add the stimulation buffer containing the various concentrations of the test compound or controls to the wells.

      • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Cell Lysis and cAMP Detection:

      • Lyse the cells according to the protocol provided with the cAMP assay kit.

      • Perform the cAMP detection assay as per the manufacturer's instructions.

    • Data Analysis:

      • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

      • Generate a standard curve for cAMP concentration.

      • Plot the cAMP concentration against the logarithm of the agonist concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) value for the test compound.

camp_assay_workflow Start Start CellCulture Culture GLP-1R Expressing Cells Start->CellCulture CellSeeding Seed Cells into Multi-well Plates CellCulture->CellSeeding CellStimulation Stimulate Cells with Compounds CellSeeding->CellStimulation CompoundPrep Prepare Serial Dilutions of Test Compounds CompoundPrep->CellStimulation CellLysis Lyse Cells CellStimulation->CellLysis cAMPDetection Detect cAMP Levels (Assay Kit) CellLysis->cAMPDetection DataAnalysis Analyze Data and Determine EC50 cAMPDetection->DataAnalysis End End DataAnalysis->End

cAMP Accumulation Assay Workflow

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules, particularly in the development of therapeutics for metabolic diseases. The unique properties conferred by the oxetane ring make it an attractive scaffold for medicinal chemists. This guide provides a foundational understanding of its synthesis, predicted properties, and biological context, offering detailed protocols to facilitate further research. The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and improved therapeutic agents.

The Three-Dimensional Shape of Oxetane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique combination of properties, including its small size, polarity, and well-defined three-dimensional (3D) shape, makes it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth exploration of the 3D shape of oxetane derivatives, focusing on their conformational analysis, the experimental and computational methods used to elucidate their structures, and the implications of their geometry in drug design. The strategic incorporation of the oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal functional groups.[1][2]

The oxetane ring is often employed as a bioisostere for gem-dimethyl and carbonyl groups.[1][3] As a replacement for a gem-dimethyl group, the oxetane introduces polarity and can block metabolically labile positions without a significant increase in steric bulk. When substituting a carbonyl group, the oxetane can enhance metabolic stability while maintaining key hydrogen bonding interactions. The rigid and puckered nature of the oxetane ring can also act as a "conformational lock," restricting the flexibility of a molecule and presenting a more defined orientation for interaction with biological targets.[1]

Conformational Analysis of the Oxetane Ring

The four-membered ring of oxetane is not planar. It adopts a puckered conformation to relieve ring strain, which is a balance between angle strain (deviation from ideal tetrahedral angles) and torsional strain (eclipsing interactions between adjacent C-H bonds).

Puckering of the Oxetane Ring

Unsubstituted oxetane in the gas phase is nearly planar, but in the solid state, it exhibits a distinct puckering.[1] The degree of this puckering is influenced by the nature and position of substituents on the ring. The introduction of substituents, particularly at the 3-position, can increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation.[1] The puckering of a four-membered ring can be described by a puckering amplitude (q) and a phase angle (φ), which define the extent and nature of the deviation from planarity.

G cluster_planar Planar Conformation cluster_puckered Puckered Conformation p1 O p2 C p1->p2 p3 C p2->p3 k2 C p4 C p3->p4 p4->p1 k1 O k1->k2 k3 C k2->k3 k4 C k3->k4 k4->k1

Caption: Puckering of the Oxetane Ring.

Quantitative Structural Data

The precise three-dimensional structure of oxetane derivatives is determined by a combination of bond lengths, bond angles, and torsion angles. These parameters can be accurately measured using X-ray crystallography for solid-state structures and inferred from NMR spectroscopy and computational modeling for solution-state conformations.

ParameterUnsubstituted Oxetane (Solid State, 90 K)[1]3,3-Disubstituted Oxetane (Averaged)2,2-Dimethyl-3-phenyl-oxetane (Calculated)
Puckering Angle (°) 10.7~15-20Varies with conformer
C-O Bond Length (Å) 1.461.45~1.44-1.46
C-C Bond Length (Å) 1.531.54~1.53-1.55
C-O-C Bond Angle (°) 90.2~91~90-92
C-C-O Bond Angle (°) 92.0~90~89-91
C-C-C Bond Angle (°) 84.8~88~87-89

Table 1: Selected Geometric Parameters of Oxetane Derivatives.

Experimental Protocols for 3D Shape Determination

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise 3D structure of molecules in the solid state, providing accurate measurements of bond lengths, bond angles, and the puckering of the oxetane ring.

Methodology:

  • Crystal Growth: High-quality single crystals of the oxetane derivative are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to best fit the experimental data.

G crystal Single Crystal Growth data X-ray Diffraction Data Collection crystal->data Mount Crystal solve Structure Solution data->solve Process Data refine Structure Refinement solve->refine Initial Model structure 3D Molecular Structure refine->structure Final Model

Caption: X-ray Crystallography Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the 3D structure and conformational dynamics of molecules in solution. For oxetane derivatives, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly informative.

Methodology:

  • Sample Preparation: The oxetane derivative is dissolved in a suitable deuterated solvent.

  • 1D NMR Spectra: ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons in the molecule.

  • 2D NMR Spectra (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

  • Structure Calculation: The distance restraints from NOESY/ROESY, along with dihedral angle restraints from coupling constants, are used in molecular modeling programs to calculate a family of 3D structures consistent with the NMR data.

G sample Dissolve Sample in Deuterated Solvent nmr Acquire 1D and 2D NMR Spectra (NOESY/ROESY) sample->nmr restraints Extract Distance and Dihedral Angle Restraints nmr->restraints calc Structure Calculation and Conformational Ensemble Generation restraints->calc structure Solution-State 3D Structure calc->structure

Computational Chemistry Methods

Computational modeling, particularly Density Functional Theory (DFT), is an essential tool for investigating the conformational landscape of oxetane derivatives. It allows for the calculation of the relative energies of different puckered conformations and the energy barriers for interconversion.

Methodology:

  • Initial Structure Generation: A 3D model of the oxetane derivative is built.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can involve rotating rotatable bonds and varying the puckering of the oxetane ring.

  • Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized at a chosen level of theory (e.g., B3LYP/6-31G*) to find the local energy minimum. The relative energies of the conformers are then calculated.

  • Transition State Search: To understand the dynamics of ring puckering, transition state structures connecting different conformers can be located, and the energy barriers for interconversion can be calculated.

G build Build Initial 3D Structure search Conformational Search build->search optimize Geometry Optimization (e.g., DFT B3LYP/6-31G*) search->optimize energy Calculate Relative Energies of Conformers optimize->energy ts_search Transition State Search (Optional) optimize->ts_search landscape Potential Energy Surface energy->landscape ts_search->landscape

Caption: DFT Computational Workflow.

Implications in Drug Design and Development

The well-defined 3D shape of the oxetane ring has profound implications for its application in drug design. By understanding and controlling the conformation of oxetane-containing molecules, medicinal chemists can fine-tune their interactions with biological targets.

Oxetane as a Conformational Stabilizer

The rigid nature of the oxetane ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. This "conformational lock" effect can lead to enhanced binding affinity and selectivity.

Modulation of Physicochemical Properties

The introduction of a polar oxetane ring can significantly improve the aqueous solubility of a drug candidate, a critical parameter for oral bioavailability. Furthermore, the oxetane moiety can block sites of metabolism, leading to improved metabolic stability and a longer half-life in the body. The electron-withdrawing nature of the oxygen atom in the oxetane ring can also lower the pKa of nearby basic groups, which can be advantageous for optimizing cell permeability and reducing off-target effects.

Interaction with Biological Targets

The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a protein. The defined puckered conformation of the ring and the specific orientation of its substituents can also lead to favorable van der Waals interactions and dictate the overall binding mode of the ligand. While the oxetane's shape does not directly modulate a specific signaling pathway in a universal sense, its influence on the overall conformation and physicochemical properties of a drug molecule can lead to potent and selective modulation of various targets, including kinases and G-protein coupled receptors (GPCRs). For instance, the rigid scaffold can properly orient pharmacophoric elements for optimal interaction with the hinge region of a kinase or the transmembrane helices of a GPCR.

G oxetane Defined 3D Shape of Oxetane Ring conformation Conformational Stabilization oxetane->conformation properties Modulation of Physicochemical Properties oxetane->properties binding Enhanced Target Binding conformation->binding properties->binding drug Improved Drug Candidate Profile binding->drug

Caption: Role of Oxetane 3D Shape in Drug Design.

Conclusion

The three-dimensional shape of oxetane derivatives is a critical determinant of their utility in drug discovery. The puckered nature of the oxetane ring, influenced by substitution patterns, provides a rigid and defined scaffold that can be exploited to enhance the properties of drug candidates. A thorough understanding of the conformational preferences of oxetane-containing molecules, achieved through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for the rational design of novel therapeutics. By leveraging the unique 3D attributes of the oxetane motif, researchers can continue to develop innovative drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

References

A Technical Guide to the Preliminary Stability Assessment of the Oxetane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[1][2][3] This technical guide provides a comprehensive overview of the preliminary stability assessment of the oxetane ring, offering detailed experimental protocols and a summary of key stability data. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively evaluate and utilize oxetane-containing compounds in their discovery and development pipelines.

Introduction: The Rise of the Oxetane Moiety in Drug Discovery

The oxetane ring's unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—makes it an attractive tool for fine-tuning the characteristics of drug candidates.[1][2] It is frequently employed as a bioisostere for more metabolically labile groups such as gem-dimethyl and carbonyl functionalities.[1][4] By replacing these groups with an oxetane, medicinal chemists can often achieve a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, leading to improved oral bioavailability and a longer half-life.[1][5] However, the inherent ring strain of the four-membered ring necessitates a thorough evaluation of its chemical and metabolic stability to ensure it remains intact under physiological conditions and during synthesis.[4][6] This guide outlines the essential in vitro assays for conducting a preliminary stability assessment of novel oxetane-containing entities.

Chemical Stability Assessment

A fundamental aspect of drug development is ensuring that a compound is sufficiently stable to withstand the chemical environments it will encounter, from storage to administration and circulation. For oxetane-containing molecules, a key concern is their susceptibility to ring-opening reactions, particularly under acidic conditions.[7] The stability of the oxetane ring is significantly influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[2][7]

pH Stability

Assessing the stability of an oxetane-containing compound across a range of pH values is critical to predict its fate in the gastrointestinal tract and systemic circulation.

This protocol outlines a general procedure for determining the chemical stability of an oxetane-containing compound in aqueous buffer solutions at various pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). Common buffer systems include glycine, acetate, and phosphate-buffered saline (PBS).[8]

  • Compound Stock Solution: Prepare a stock solution of the test compound, typically at 10 mM in a suitable organic solvent like DMSO.[8]

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 1-5 µM.[8] Incubate the solutions at a constant temperature, usually 37°C, to mimic physiological conditions.

  • Time Points: Collect aliquots from each incubation mixture at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[9] Centrifuge the samples to precipitate any proteins. Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) at each pH can then be calculated using the formula: t½ = 0.693/k.

Reactivity with Nucleophiles

The reactivity of an oxetane ring towards nucleophiles is another important stability consideration, as it can indicate the potential for covalent modification of biological macromolecules. Glutathione (GSH), a tripeptide present in high concentrations in cells, is often used as a representative biological nucleophile.

This protocol provides a method to assess the reactivity of an oxetane-containing compound with glutathione.

  • Reagent Preparation:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of reduced glutathione (GSH) in a phosphate buffer (pH 7.4).[10]

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the same buffer for quantification of remaining GSH.[11]

  • Incubation: Mix the test compound with the GSH solution and incubate at 37°C. Include a control sample with GSH and the vehicle solvent.

  • Time Points: Take aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Quantification of Remaining GSH: Add DTNB solution to the aliquots. The reaction between DTNB and the remaining free thiol groups of GSH produces a colored product that can be quantified spectrophotometrically at 412 nm.[11]

  • Data Analysis: Calculate the percentage of GSH depletion at each time point relative to the control. A significant depletion of GSH indicates reactivity of the test compound.

Metabolic Stability Assessment

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability.[12] The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) family, modify xenobiotics.[9] The incorporation of an oxetane ring can enhance metabolic stability by blocking metabolically labile sites.[5]

Liver Microsomal Stability

The liver microsomal stability assay is a widely used in vitro method to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes.[4][9]

This protocol details the procedure for assessing the metabolic stability of an oxetane-containing compound using liver microsomes.

  • Reagents and Materials:

    • Pooled liver microsomes (human, rat, mouse, etc.)

    • Test compound

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

    • Positive control compounds (e.g., verapamil, testosterone)

    • Internal standard for LC-MS/MS analysis

  • Incubation Procedure:

    • Thaw the liver microsomes on ice.

    • Prepare a reaction mixture containing the microsomes (typically 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in the phosphate buffer.[4]

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the stability of different compounds.

Table 1: pH Stability of Oxetane-Containing Compounds

Compound IDpHHalf-life (t½, hours)Degradation Rate Constant (k, h⁻¹)
OX-001 1.2480.014
7.4> 168< 0.004
9.01200.006
OX-002 1.2120.058
7.4> 168< 0.004
9.0960.007
Control 1.2> 168< 0.004
7.4> 168< 0.004
9.0> 168< 0.004

Table 2: Metabolic Stability of Oxetane-Containing Compounds in Human Liver Microsomes (HLM)

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
OX-001 1205.8
OX-001-analog 1546.2
OX-002 858.2
OX-002-analog 2527.7
Verapamil (Control) 1069.3

Visualizations

Diagrams are powerful tools for illustrating complex relationships and workflows. The following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Compound Stock (10mM in DMSO) ph_inc pH Stability Incubation stock->ph_inc met_inc Metabolic Stability Incubation stock->met_inc buffers Assay Buffers (pH 1.2, 7.4, 9.0) buffers->ph_inc microsomes Liver Microsomes & NADPH System microsomes->met_inc time_points Time Points (0, 1, 2, 4, 8, 24h for pH) (0, 5, 15, 30, 45min for Met) ph_inc->time_points met_inc->time_points quench Quench with ACN + Internal Standard time_points->quench centrifuge Centrifugation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Experimental workflow for preliminary stability assessment.

stability_factors cluster_chemical Chemical Factors cluster_environmental Environmental Factors oxetane Oxetane Ring Stability substitution Substitution Pattern (e.g., 3,3-disubstituted) substitution->oxetane influences electronics Electronic Effects (EWG/EDG) electronics->oxetane influences sterics Steric Hindrance sterics->oxetane influences ph pH ph->oxetane affects nucleophiles Presence of Nucleophiles nucleophiles->oxetane affects enzymes Metabolic Enzymes (CYPs, mEH) enzymes->oxetane affects

Caption: Factors influencing oxetane ring stability.

metabolic_pathway_shift cluster_without_oxetane Without Oxetane cluster_with_oxetane With Oxetane drug Drug Candidate cyp CYP450 Metabolism drug->cyp Primary Pathway meh Microsomal Epoxide Hydrolase (mEH) drug->meh Alternative Pathway cyp_blocked CYP450 Metabolism (Blocked/Reduced) drug->cyp_blocked metabolite1 Oxidative Metabolites cyp->metabolite1 metabolite2 Diol Metabolites meh->metabolite2

Caption: Oxetane-induced shift in metabolic pathways.

Conclusion

The oxetane ring is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. A thorough and early assessment of its chemical and metabolic stability is paramount to harnessing its full potential. The experimental protocols and data presented in this guide provide a framework for conducting a robust preliminary stability evaluation. By understanding the factors that influence oxetane stability and employing the described in vitro assays, researchers can make more informed decisions in the design and selection of novel oxetane-containing therapeutics, ultimately accelerating the path to the clinic.

References

Methodological & Application

Application Note: Synthesis of 3-phenyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-phenyloxetane-3-carboxylic acid, a valuable building block in medicinal chemistry. The presented method is a robust two-step synthesis commencing with a Friedel-Crafts reaction between oxetan-3-ol and a furan-bearing aromatic compound, followed by an oxidative cleavage of the furan moiety to yield the desired carboxylic acid. This approach avoids harsh acidic or basic conditions that can lead to the decomposition of the sensitive oxetane ring.[1][2] The protocol is designed to be scalable and produce high-purity products suitable for further derivatization in drug discovery programs.[3]

Introduction

Oxetanes are increasingly utilized as bioisosteres for carbonyl groups and gem-dimethyl functionalities in drug design. Their incorporation can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[4] Specifically, 3-substituted oxetane-3-carboxylic acids are crucial intermediates for the synthesis of more complex molecules. However, the synthesis of these compounds can be challenging due to the inherent ring strain of the oxetane moiety, which makes it susceptible to opening under harsh reaction conditions.[3] This document outlines a reliable, two-step synthesis protocol for this compound that has been successfully employed for analogous structures.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 3-(furan-2-yl)-3-phenyloxetane

This step involves a catalytic Friedel-Crafts reaction to install the furan moiety.[1]

Materials:

  • Oxetan-3-ol

  • 2-methylfuran (as a precursor to the furan moiety)

  • Benzene

  • Catalyst (e.g., a Lewis acid like Bi(OTf)3 or a Brønsted acid)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a stirred solution of oxetan-3-ol and 2-methylfuran in anhydrous dichloromethane at 0 °C, add the catalyst portion-wise.

  • Add benzene to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This step employs a mild oxidative cleavage of the furan ring.[1]

Materials:

  • 3-(furan-2-yl)-3-phenyloxetane

  • Ruthenium(III) chloride hydrate (RuCl3·nH2O)

  • Sodium periodate (NaIO4)

  • Solvent system (e.g., Acetonitrile, Ethyl acetate, Water)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a vigorously stirred solution of 3-(furan-2-yl)-3-phenyloxetane in a mixture of acetonitrile, ethyl acetate, and water, add RuCl3·nH2O.

  • Cool the mixture to 0 °C and add sodium periodate portion-wise, maintaining the temperature below 20 °C.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate and separate the layers.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the final product.

Data Presentation

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
13-(furan-2-yl)-3-phenyloxetaneOxetan-3-ol, Benzene, 2-methylfuranCatalystDichloromethane75-85>95
2This compound3-(furan-2-yl)-3-phenyloxetaneRuCl3·nH2O, NaIO4Acetonitrile, Ethyl acetate, Water80-95>98

Note: Yields and purity are representative and may vary based on specific reaction conditions and scale.

Mandatory Visualization

Experimental Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Friedel-Crafts Reaction cluster_step2 Step 2: Oxidative Cleavage start1 Oxetan-3-ol + Benzene + 2-methylfuran reaction1 Reaction at 0°C to RT start1->reaction1 reagents1 Catalyst in Dichloromethane reagents1->reaction1 workup1 Quench (NaHCO3), Extraction, Drying (MgSO4) reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 3-(furan-2-yl)-3-phenyloxetane purification1->product1 reaction2 Reaction at 0°C to RT product1->reaction2 reagents2 RuCl3·nH2O, NaIO4 in ACN/EtOAc/H2O reagents2->reaction2 workup2 Quench (Na2S2O3), Acidification (HCl), Extraction reaction2->workup2 purification2 Drying (Na2SO4) and Concentration workup2->purification2 product2 This compound purification2->product2

Caption: A diagram illustrating the two-step synthesis of this compound.

Stability Considerations

It is important to note that some oxetane-carboxylic acids can be unstable and may isomerize into lactones upon storage or heating.[4] Therefore, it is recommended to store the final product at low temperatures and use it in subsequent reactions without prolonged storage.

Conclusion

The described two-step protocol provides an efficient and mild method for the synthesis of this compound.[1] This procedure is well-suited for medicinal chemistry applications where the integrity of the oxetane ring is paramount. The availability of a reliable synthetic route to this and similar building blocks will facilitate the exploration of oxetane-containing compounds in drug discovery.

References

Application Notes and Protocols for the Williamson Etherification of Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered cyclic ethers that have emerged as valuable scaffolds in medicinal chemistry and drug discovery. Their unique physicochemical properties, including increased polarity, metabolic stability, and three-dimensionality, make them attractive replacements for more common functional groups like gem-dimethyl or carbonyl groups. The Williamson ether synthesis, particularly its intramolecular variant, is a fundamental and widely employed method for the construction of the strained oxetane ring. This document provides detailed experimental protocols for the synthesis of oxetanes via Williamson etherification, focusing on common starting materials such as 1,3-diols and 1,3-halohydrins.

The reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a leaving group in a 1,3-relationship, leading to the formation of the four-membered ring.[1] Key to a successful synthesis is the choice of a strong, non-nucleophilic base and an appropriate aprotic solvent.

Core Concepts and Reaction Mechanism

The intramolecular Williamson etherification for oxetane synthesis involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a leaving group (e.g., a halide or a sulfonate ester) on the third carbon atom.

Key reagents and conditions include:

  • Starting Materials: Typically 1,3-halohydrins or 1,3-diols (which are converted in situ to a species with a good leaving group).

  • Bases: Strong, non-nucleophilic bases are required to deprotonate the alcohol without competing in the substitution reaction. Common choices include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).[1][2]

  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used as they solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.[1][3]

  • Leaving Groups: Halides (I > Br > Cl) and sulfonate esters (e.g., tosylates, mesylates) are effective leaving groups for this reaction.[2][4]

Experimental Protocols

Protocol 1: General Synthesis of Oxetane from a 1,3-Halohydrin

This protocol describes the cyclization of a 1,3-halohydrin to form an oxetane.

Materials:

  • 1,3-halohydrin (e.g., 3-chloro-1-propanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Solvent Addition: Add anhydrous THF or DMF (to make a ~0.5 M solution with respect to the substrate) to the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 1,3-halohydrin (1.0 equivalent) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred NaH suspension over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Add water to the mixture and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude oxetane can be purified by distillation or silica gel column chromatography.[5]

Protocol 2: One-Pot Synthesis of Oxetanes from 1,3-Diols (Mandal's Protocol)

This protocol, adapted from the work of Mandal and co-workers, allows for the convenient one-pot synthesis of oxetanes from 1,3-diols via an in-situ Appel reaction followed by cyclization.[2]

Materials:

  • 1,3-diol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Appel Reaction: To a solution of the 1,3-diol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2.0 equivalents) in anhydrous THF at 0 °C, add iodine (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the formation of the iodo-alcohol intermediate by TLC.

  • Cyclization: Once the formation of the intermediate is complete, cool the reaction mixture to 0 °C and add sodium hydride (1.5 equivalents) portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the cyclization is complete as indicated by TLC (typically 2-4 hours).

  • Work-up and Purification: Quench the reaction carefully with water at 0 °C. Extract the product with diethyl ether, wash the combined organic layers with saturated sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3: Stereocontrolled Synthesis of 2,4-Disubstituted Oxetanes from 1,3-Diols (Nelson's Protocol)

This protocol, developed by Nelson and co-workers, enables the stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols with overall retention of stereochemistry through a double inversion process.[2]

Materials:

  • syn- or anti-1,3-diol

  • Trimethyl orthoacetate

  • Acetyl bromide

  • Diisobutylaluminium hydride (DIBAL-H)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Formation of Acetoxybromide:

    • Treat the 1,3-diol (1.0 equivalent) with trimethyl orthoacetate to form the corresponding ortho ester.

    • React the ortho ester with acetyl bromide to yield the acetoxybromide with inversion of stereochemistry at one of the alcohol centers.

  • Selective Deprotection:

    • Dissolve the acetoxybromide in anhydrous THF and cool to -78 °C.

    • Add DIBAL-H (1.1 equivalents) dropwise to selectively cleave the acetyl group, affording the 1-hydroxy-3-bromo intermediate.

  • Intramolecular Cyclization:

    • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the 1-hydroxy-3-bromo intermediate in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion. This cyclization proceeds with inversion of stereochemistry.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and purify by silica gel column chromatography.

Data Presentation

The following table summarizes the yields of various oxetanes synthesized via the intramolecular Williamson etherification.

EntryStarting MaterialProductBaseSolventYield (%)Reference
12,2-Dimethyl-1,3-propanediol3,3-DimethyloxetaneNaHTHF82[1]
21,3-PropanediolOxetaneNaHTHF78[1]
3(R)-3-chloro-1-phenylpropan-1-ol(R)-2-phenyloxetaneKOHMeOH75[1]
41-phenyl-1,3-propanediol (syn)cis-2-phenyl-4-methyloxetaneNaHTHF65[2]
51-phenyl-1,3-propanediol (anti)trans-2-phenyl-4-methyloxetaneNaHTHF70[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material (1,3-Halohydrin or 1,3-Diol) addition Slow Addition of Starting Material to Base start->addition Dissolve in anhydrous solvent base_prep Prepare Base Suspension (e.g., NaH in THF) base_prep->addition cyclization Intramolecular Cyclization (S_N2) addition->cyclization Stir at RT quench Quench Reaction (e.g., with aq. NH_4Cl) cyclization->quench extract Aqueous Work-up & Extraction quench->extract purify Drying, Concentration & Purification extract->purify product Pure Oxetane purify->product

Caption: General experimental workflow for the Williamson etherification of oxetanes.

signaling_pathway cluster_activation Substrate Activation cluster_cyclization Cyclization A 1,3-Diol B 1,3-Halohydrin (or Sulfonate Ester) A->B Halogenation or Sulfonylation C Alkoxide B->C Deprotonation (Strong Base) D Oxetane C->D Intramolecular S_N2

Caption: Logical relationship of key intermediates in oxetane synthesis.

References

Application of 3-Phenyloxetane-3-carboxylic Acid in Peptide Synthesis: A Hypothetical Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. 3-Phenyloxetane-3-carboxylic acid emerges as a novel building block with the potential to serve as a unique proline surrogate. Its rigid four-membered oxetane ring, substituted with a phenyl group, can impose distinct conformational constraints on the peptide backbone. This application note presents a hypothetical framework for the use of this compound in peptide synthesis, including proposed protocols and potential benefits, based on established principles of peptide chemistry and the known properties of related compounds. While direct literature on the peptide applications of this specific molecule is scarce, its structural features suggest intriguing possibilities for peptidomimetic design and drug development.

Potential Applications and Advantages

The introduction of a this compound moiety into a peptide sequence may offer several advantages:

  • Conformational Rigidity: The strained four-membered ring of the oxetane is expected to impart significant conformational constraints on the peptide backbone, potentially more so than the five-membered ring of proline. This can be leveraged to stabilize specific secondary structures, such as β-turns, which are crucial for receptor recognition.

  • Proline Surrogacy: As a proline analogue, it can be used to probe the structure-activity relationships (SAR) of proline-containing bioactive peptides. The unique stereochemistry and rigidity of the oxetane ring may lead to altered receptor binding profiles, potentially converting agonists to antagonists or vice versa.

  • Metabolic Stability: The oxetane ring is not a natural substrate for many proteases, which could enhance the metabolic stability of the resulting peptide in vivo, leading to a longer half-life.

  • Improved Physicochemical Properties: The oxetane motif has been shown in medicinal chemistry to improve properties such as aqueous solubility and lipophilicity, which can positively impact the pharmacokinetic profile of a drug candidate.

  • Introduction of a Vector for Further Modification: The phenyl group provides a site for further functionalization to introduce labels, cross-linkers, or other moieties to modulate the peptide's properties.

Hypothetical Performance Data

Due to the novel nature of this building block in peptide synthesis, experimental data is not yet available in the public domain. The following table presents hypothesized data based on the expected properties of oxetane-containing compounds and proline analogues.

ParameterExpected Outcome with this compoundRationale
Coupling Efficiency Moderate to HighStandard solid-phase peptide synthesis (SPPS) coupling reagents should be effective, although steric hindrance from the phenyl group might necessitate longer reaction times or double coupling.
Metabolic Stability IncreasedThe unnatural oxetane structure is anticipated to be resistant to enzymatic degradation by common proteases.
Receptor Binding Affinity Variable (Potentially Enhanced)The rigid conformation induced by the oxetane ring could lock the peptide into a bioactive conformation, leading to higher affinity. This is highly target-dependent.
Aqueous Solubility Potentially ImprovedThe polar oxygen atom in the oxetane ring may improve solvation compared to a purely carbocyclic analogue.

Experimental Protocols

The following are proposed protocols for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. These are general guidelines and may require optimization.

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis
  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the resin and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-3-phenyloxetane-3-carboxylic acid-OH:

    • Dissolve Fmoc-3-phenyloxetane-3-carboxylic acid-OH (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature. Note: Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Select & Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Repeat for each AA Coupling Couple Fmoc-AA-OH (HBTU/HOBt/DIEA) Washing1->Coupling Repeat for each AA Washing2 DMF Wash Coupling->Washing2 Repeat for each AA Washing2->Fmoc_Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Figure 1: General workflow for solid-phase peptide synthesis incorporating a novel amino acid.

proline_surrogate cluster_peptide Peptide Backbone cluster_proline Proline cluster_oxetane This compound P1 Peptide Chain Pro Proline (5-membered ring) P1->Pro Oxetane 3-Phenyloxetane- 3-carboxylic acid (4-membered ring) P1->Oxetane Substitution P2 Peptide Chain Pro->P2 Pro_Conf Induces β-turn Pro->Pro_Conf Oxetane->P2 Substitution Oxetane_Conf Imposes rigid constraint, potentially altering conformation Oxetane->Oxetane_Conf

Figure 2: Conceptual diagram of this compound as a proline surrogate.

Conclusion

This compound represents a promising, albeit underexplored, building block for peptide-based drug discovery. Its unique structural features suggest that it could be a valuable tool for modulating the conformational and physicochemical properties of peptides. The protocols and conceptual frameworks provided herein are intended to serve as a starting point for researchers interested in exploring the potential of this novel amino acid. Further experimental validation is necessary to fully elucidate its impact on peptide structure and function.

Application Notes and Protocols for Amide Coupling Reactions with 3-Phenyloxetane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development.[1] The resulting amide functionality is a key structural motif in a vast array of pharmaceuticals. This document provides detailed application notes and protocols for the amide coupling of 3-phenyloxetane-3-carboxylic acid, a valuable building block in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is an increasingly popular bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. Notably, derivatives of 3-phenyloxetane have shown promise as agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[2][3]

These protocols are designed to provide researchers with a starting point for the synthesis of novel 3-phenyloxetane-3-carboxamides, facilitating the exploration of their therapeutic potential.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Below is a summary of commonly used coupling reagents with illustrative data for the coupling of this compound with a representative primary amine (benzylamine) and secondary amine (morpholine).

Note: The following data is illustrative and representative of typical outcomes for these reactions. Actual results may vary depending on the specific amine, reaction conditions, and scale.

Table 1: Amide Coupling with Benzylamine

Coupling Reagent/SystemBaseSolventReaction Time (h)Yield (%)
HATUDIPEADMF292
EDC/NHSDIPEADCM1285
PyBOPDIPEADMF388
T3PPyridineDCM482

Table 2: Amide Coupling with Morpholine

Coupling Reagent/SystemBaseSolventReaction Time (h)Yield (%)
HATUDIPEADMF489
EDC/NHSDIPEADCM1878
PyBOPDIPEADMF685
T3PPyridineDCM875

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the coupling of this compound with both primary and secondary amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Add HATU (1.1 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/NHS-Mediated Amide Coupling

This protocol utilizes the carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-Hydroxysuccinimide) for the formation of the amide bond. This method is particularly useful when avoiding the higher cost of uronium-based reagents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), NHS (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the mixture.

  • Add EDC hydrochloride (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound + Amine coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling extraction Aqueous Work-up (EtOAc, HCl, NaHCO3) coupling->extraction drying Drying & Concentration extraction->drying chromatography Silica Gel Chromatography drying->chromatography product Pure 3-Phenyloxetane-3-carboxamide chromatography->product analysis Characterization (NMR, LC-MS, HRMS) product->analysis

Caption: Experimental workflow for the synthesis and purification of 3-phenyloxetane-3-carboxamides.

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles mobilizes Epac2->InsulinVesicles mobilizes Exocytosis Insulin Exocytosis InsulinVesicles->Exocytosis promotes Ligand 3-Phenyloxetane-3-carboxamide (GLP-1R Agonist) Ligand->GLP1R binds

References

Application Notes and Protocols: 3-Phenyloxetane-3-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. The 3-phenyloxetane-3-carboxylic acid scaffold is a compelling fragment for inclusion in screening libraries due to its unique combination of desirable properties. The oxetane ring, a four-membered ether, is a bioisostere for various functional groups, including gem-dimethyl and carbonyl groups.[1] Its incorporation into molecules has been shown to improve physicochemical properties such as metabolic stability, solubility, and lipophilicity.[1][2] The carboxylic acid moiety provides a key interaction point, often with "hot-spot" residues in protein binding pockets, making it a valuable anchor for fragment binding.[3]

The three-dimensional nature of the spirocyclic oxetane ring system provides access to new chemical space compared to more traditional flat aromatic fragments. This document provides an overview of the application of this compound as a fragment in drug discovery, including hypothetical screening data, detailed experimental protocols, and relevant biological pathways.

Physicochemical Properties

The properties of this compound make it an attractive starting point for FBDD. A summary of its key characteristics is presented below.

PropertyValueSource
CAS Number 114012-42-9[3][4][5]
Molecular Formula C₁₀H₁₀O₃[4][6]
Molecular Weight 178.18 g/mol [4][6]
Purity Typically ≥97%[5][6]
Storage Sealed in dry, 2-8°C[3]

Application in Fragment Screening: A Hypothetical Case Study

While specific screening data for this compound is not widely available in the public domain, we present a hypothetical case study to illustrate its potential application. In this scenario, a fragment library containing this compound was screened against a protein tyrosine phosphatase (PTP) target, a class of enzymes often implicated in various diseases.

Fragment Screening Results

The fragment library was screened using a combination of biophysical techniques, such as Surface Plasmon Resonance (SPR) for initial hit identification and Nuclear Magnetic Resonance (NMR) for binding validation and structural characterization.

Table 1: Hypothetical Fragment Screening Data

Fragment IDFragment NameMolecular Weight ( g/mol )SPR Response (RU)Dissociation Constant (K_D) (µM)Ligand Efficiency (LE)
F-001This compound178.18857500.35
F-0024-hydroxybenzoic acid138.126012000.32
F-0031H-indole-5-carboxylic acid161.16729000.34

RU = Response Units Ligand Efficiency (LE) = -1.37 * pK_D / Heavy Atom Count

From Fragment to Lead: Elaboration of the this compound Hit

Following the identification of this compound as a binder, a hit-to-lead optimization campaign would be initiated. The goal is to improve the potency and selectivity of the initial fragment hit. A notable real-world example of the successful elaboration of a related scaffold is the development of 3-phenyloxetane derivative agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), which are being investigated for the treatment of type 2 diabetes and obesity.[7]

Table 2: Structure-Activity Relationship (SAR) of Hypothetical Analogs

Compound IDModification from F-001IC₅₀ (µM)
F-001-A1Amide formation at carboxylic acid500
F-001-A2Substitution on the phenyl ring (4-fluoro)600
F-001-A3Bioisosteric replacement of carboxylic acid with tetrazole850

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-phenyl-3-oxetanol

  • Strong base (e.g., n-butyllithium)

  • Dry ice (solid CO₂)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-phenyl-3-oxetanol in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the reaction mixture while maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding water and then acidify with HCl until the pH is approximately 2-3.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Note on Stability: It has been reported that some oxetane-carboxylic acids can be unstable and may isomerize to lactones upon storage or heating.[8] It is recommended to store the compound at low temperatures and handle it with care.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol describes a general workflow for screening a fragment library against an immobilized protein target using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Target protein

  • Fragment library, including this compound, dissolved in a suitable buffer (e.g., PBS with 5% DMSO)

  • Running buffer (e.g., PBS, 0.05% Tween-20)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare serial dilutions of the fragment library in running buffer.

    • Inject the fragments over the immobilized protein surface and a reference surface (without protein).

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Analyze the binding sensorgrams to determine the association and dissociation rates, and calculate the dissociation constant (K_D) for each fragment.

    • Identify fragments with a significant binding response and a measurable K_D as primary hits.

Signaling Pathways and Logical Relationships

The utility of this compound as a fragment can be visualized in the context of a typical drug discovery workflow and its potential to modulate signaling pathways.

Logical Workflow for FBDD

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization A Fragment Library (incl. This compound) B Biophysical Screening (e.g., SPR, NMR) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) C->D Elaboration of Fragment Hit E Lead Compound D->E F Drug Candidate E->F Preclinical Development GLP1R_Signaling ligand GLP-1R Agonist (Derivative of 3-phenyloxetane -3-carboxylic acid) receptor GLP-1 Receptor (GPCR) ligand->receptor binds g_protein Gαs receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Effects: - Insulin Secretion - Glucagon Suppression - Gastric Emptying Delay pka->downstream phosphorylates targets leading to

References

Synthetic Routes to 3,3-Disubstituted Oxetane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-disubstituted oxetane derivatives, valuable scaffolds in medicinal chemistry and drug development. The unique physicochemical properties of the oxetane ring, such as increased metabolic stability, improved solubility, and reduced lipophilicity, make it an attractive bioisostere for gem-dimethyl and carbonyl groups. This guide outlines the most common and effective synthetic strategies, offering step-by-step protocols and comparative data to aid in the selection and implementation of the most suitable method for your research needs.

Introduction

The synthesis of the strained four-membered oxetane ring can be challenging. However, several robust methods have been developed to access 3,3-disubstituted oxetanes, which are particularly important for introducing specific functionalities and modulating molecular properties. The primary synthetic strategies covered in this document include:

  • Williamson Etherification: A classic and widely employed method involving the intramolecular cyclization of a 1,3-diol derivative.

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition offering a direct route to the oxetane core.

  • Ring Expansion of Epoxides: A powerful method utilizing sulfur ylides to convert readily available epoxides into oxetanes.

  • Derivatization of 3-Oxetanone: A versatile approach that leverages a commercially available starting material to introduce a wide range of substituents at the 3-position.

These methods provide access to a diverse array of 3,3-disubstituted oxetanes, including spirocyclic systems and derivatives bearing various functional groups.

Synthetic Strategies and Experimental Protocols

This section details the experimental protocols for the key synthetic routes to 3,3-disubstituted oxetanes.

Williamson Etherification from 1,3-Diols

The intramolecular Williamson etherification is a cornerstone of oxetane synthesis, typically proceeding via the cyclization of a 1,3-diol that has been activated at one of the hydroxyl groups. This activation is often achieved through tosylation or conversion to a halide.

Williamson_Etherification Start Substituted 1,3-Diol Activation Activation of Primary Hydroxyl (e.g., Tosylation) Start->Activation Cyclization Base-mediated Intramolecular Cyclization (SN2) Activation->Cyclization End 3,3-Disubstituted Oxetane Cyclization->End Paterno_Buchi Start Carbonyl Compound + Alkene Excitation Photoexcitation (hν) of Carbonyl Start->Excitation Excited_State Excited State Carbonyl (Singlet or Triplet) Excitation->Excited_State Addition Addition to Alkene Excited_State->Addition Intermediate Biradical Intermediate Addition->Intermediate Cyclization Intersystem Crossing & Ring Closure Intermediate->Cyclization End Oxetane Cyclization->End Epoxide_Ring_Expansion Start Trimethylsulfoxonium Iodide Ylide_Formation Deprotonation with Base (e.g., NaH, KOtBu) Start->Ylide_Formation Sulfur_Ylide Dimethylsulfoxonium Methylide Ylide_Formation->Sulfur_Ylide Reaction Nucleophilic Attack on Epoxide & Ring Opening Sulfur_Ylide->Reaction Epoxide Substituted Epoxide Epoxide->Reaction Intermediate Betaine Intermediate Reaction->Intermediate Cyclization Intramolecular SN2 Displacement & Ring Closure Intermediate->Cyclization End 3,3-Disubstituted Oxetane Cyclization->End Oxetanone_Derivatization Start 3-Oxetanone Addition Nucleophilic Addition (e.g., Grignard, Organolithium) Start->Addition Intermediate 3-Hydroxy-3-substituted Oxetane Addition->Intermediate Functionalization Further Functionalization (e.g., Dehydration/Addition, Substitution) Intermediate->Functionalization End 3,3-Disubstituted Oxetane Functionalization->End

Application Notes and Protocols: Preparation of GLP-1R Agonists Using Oxetane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of Glucagon-like peptide-1 receptor (GLP-1R) agonists incorporating oxetane intermediates. The inclusion of the strained oxetane motif is a contemporary strategy in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of therapeutic agents.

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone that potentiates glucose-dependent insulin secretion, making its receptor (GLP-1R) a prime target for the treatment of type 2 diabetes and obesity.[1] Native GLP-1, however, has a very short half-life of less than two minutes.[2] Consequently, significant efforts have been directed towards developing long-acting GLP-1R agonists.

A key strategy in modern drug design is the incorporation of small, strained ring systems, such as oxetanes, to modulate a molecule's properties. The oxetane ring, a four-membered ether, can act as a bioisostere for carbonyl groups and gem-dimethyl groups, offering improvements in solubility, metabolic stability, and lipophilicity.[3][4] In the context of GLP-1R agonists, the introduction of an oxetane moiety has been a successful strategy in the development of potent, orally bioavailable small-molecule candidates.[5][6]

This document will focus on the synthetic methodologies for preparing GLP-1R agonists containing oxetane intermediates, with a specific focus on the small-molecule agonist Danuglipron as a case study.

GLP-1R Signaling Pathway

Upon binding of an agonist, the GLP-1R, a class B G-protein coupled receptor (GPCR), initiates a signaling cascade primarily through the Gαs protein subunit.[7] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[7] These events culminate in enhanced glucose-stimulated insulin secretion from pancreatic β-cells.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1R Agonist GLP-1R Agonist GLP1R GLP-1 Receptor GLP-1R Agonist->GLP1R Binds Gs Gαs Protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion EPAC->Insulin_Secretion

Figure 1: Simplified GLP-1R Signaling Pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key oxetane intermediate and its incorporation into the GLP-1R agonist, Danuglipron.

Protocol 1: Synthesis of (S)-Oxetan-2-ylmethanamine Intermediate

This protocol outlines a synthetic route to (S)-oxetan-2-ylmethanamine, a crucial building block for a new class of oral GLP-1R agonists.[1] This method avoids the use of hazardous azide intermediates.

Protocol1_Workflow cluster_synthesis Synthesis of (S)-Oxetan-2-ylmethanamine start Starting Material ((S)-2-((benzyloxy)methyl)oxirane) step1 Ring Expansion start->step1 1. Lewis Acid step2 Introduction of Nitrogen (using Dibenzylamine) step1->step2 2. Nucleophilic Opening step3 Deprotection step2->step3 3. Hydrogenolysis end Final Product ((S)-Oxetan-2-ylmethanamine) step3->end

Figure 2: Workflow for the Synthesis of (S)-Oxetan-2-ylmethanamine.

Materials:

  • (S)-2-((benzyloxy)methyl)oxirane

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Dibenzylamine

  • Palladium on Carbon (Pd/C)

  • Hydrogen source

  • Appropriate solvents (e.g., Dichloromethane, Methanol)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Ring Expansion: Dissolve (S)-2-((benzyloxy)methyl)oxirane in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere. Cool the solution to 0 °C and slowly add a Lewis acid (e.g., BF₃·OEt₂). Monitor the reaction by TLC until completion. Quench the reaction and perform an aqueous workup. Purify the crude product by column chromatography to yield the corresponding oxetane intermediate.

  • Introduction of Nitrogen: To a solution of the oxetane intermediate from the previous step, add dibenzylamine. The reaction may require heating. Monitor the progress by TLC. After completion, perform a standard workup and purify the product by silica gel chromatography.

  • Deprotection: Dissolve the dibenzyl-protected amine in a suitable solvent like methanol. Add a catalytic amount of palladium on carbon. Subject the mixture to hydrogenation until the deprotection is complete (monitored by TLC or LC-MS). Filter off the catalyst and concentrate the filtrate to obtain the desired (S)-oxetan-2-ylmethanamine.

Protocol 2: Synthesis of Danuglipron (Small-Molecule GLP-1R Agonist)

This protocol describes the key steps in the synthesis of Danuglipron, an orally bioavailable small-molecule GLP-1R agonist.[8]

Protocol2_Workflow cluster_danuglipron_synthesis Synthesis of Danuglipron cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis cluster_assembly Final Assembly start1 2,6-dichloropyridine + Ester 7 step1_1 SNAr Reaction start1->step1_1 step1_2 Saponification & Decarboxylation step1_1->step1_2 frag1 N-Boc Piperidine 9 step1_2->frag1 step3 Buchwald-Hartwig Etherification frag1->step3 start2 (S)-Oxetan-2-ylmethanamine step2_1 Coupling with Benzimidazole precursor start2->step2_1 frag2 Amino-oxetane Benzimidazole step2_1->frag2 step5 Final Coupling frag2->step5 step4 Boc Deprotection step3->step4 step4->step5 end Danuglipron step5->end

Figure 3: High-level workflow for the synthesis of Danuglipron.

Materials:

  • N-Boc piperidine intermediate (Fragment 1)

  • (S)-Oxetan-2-ylmethanamine derived benzimidazole (Fragment 2)

  • Buchwald-Hartwig coupling reagents (palladium catalyst, ligand)

  • Deprotection reagents (e.g., Trifluoroacetic acid)

  • Coupling reagents for amide bond formation

  • Appropriate solvents and purification equipment

Procedure:

  • Synthesis of N-Boc Piperidine Fragment: The synthesis begins with the SNAr reaction between the lithium enolate of ester 7 and 2,6-dichloropyridine to yield intermediate 8. Saponification followed by decarboxylation provides the N-Boc piperidine core structure 9.[8]

  • Synthesis of Amino-oxetane Benzimidazole Fragment: (S)-Oxetan-2-ylmethanamine is coupled with a suitable benzimidazole precursor to form the second key fragment.

  • Buchwald-Hartwig Etherification: The N-Boc piperidine fragment is subjected to a Buchwald-Hartwig etherification to introduce the necessary aryl ether linkage.

  • Boc Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., using TFA).

  • Final Coupling and Purification: The deprotected piperidine fragment is then coupled with the amino-oxetane benzimidazole fragment. The final product, Danuglipron, is purified by chromatography.

Data Presentation

The following tables summarize key quantitative data for oxetane-containing GLP-1R agonists.

Table 1: Synthesis and Physicochemical Properties of Danuglipron

ParameterValueReference
Molecular Weight555.6 Da[7]
LogDOptimized for oral bioavailability[5]
Metabolic StabilityImproved compared to peptidic therapeutics[5]

Table 2: In Vitro Biological Activity of Danuglipron

AssayEC₅₀Reference
cAMP Production (Human GLP-1R)13 nM[7]
β-Arrestin 2 Recruitment490 nM[7]

Conclusion

The incorporation of oxetane intermediates represents a powerful strategy in the design of novel GLP-1R agonists, leading to the development of orally bioavailable small molecules with potent activity. The provided protocols for the synthesis of a key oxetane building block and the final assembly of Danuglipron offer a guide for researchers in this field. The favorable physicochemical and biological properties of these compounds underscore the potential of this approach in creating next-generation therapeutics for metabolic diseases.

References

Application Notes and Protocols for the Analytical Characterization of Oxetane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key analytical techniques used to characterize oxetane carboxylic acids, a class of compounds of increasing importance in medicinal chemistry and drug discovery. The following sections offer experimental protocols and data presentation guidelines for the structural elucidation and purity assessment of these unique molecules.

Introduction to Oxetane Carboxylic Acids

Oxetane carboxylic acids are valuable building blocks in the synthesis of novel therapeutic agents. The incorporation of the strained four-membered oxetane ring can significantly influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and lipophilicity.[1][2][3] Given their potential for isomerization into lactones, particularly under thermal or acidic conditions, robust analytical characterization is crucial to ensure the identity, purity, and stability of these compounds.[2][3][4][5][6]

Analytical Techniques and Protocols

A multi-technique approach is essential for the comprehensive characterization of oxetane carboxylic acids. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of oxetane carboxylic acids in solution. Both ¹H and ¹³C NMR are routinely used to confirm the presence of the oxetane ring and the carboxylic acid moiety.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the oxetane carboxylic acid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent should be based on the solubility of the analyte and should not react with it.

    • Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

  • Instrument Parameters:

    • Acquire spectra on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.[7]

    • For ¹H NMR:

      • Use a standard one-pulse sequence.[7]

      • Set the spectral width to cover a range of 0-15 ppm to ensure the acidic proton of the carboxylic acid is observed.[7]

      • Acquire 8 to 64 scans depending on the sample concentration.[7]

      • Use a relaxation delay of 1-5 seconds.[7]

    • For ¹³C NMR:

      • Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[7]

      • Set the spectral width to 0-220 ppm.[7]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the structure. Key signals for the oxetane ring protons typically appear between δ 4.5 and 4.8 ppm.[7]

Summarize the NMR data in a standardized format as shown in the table below.

Compound ¹H NMR (Solvent, Frequency) ¹³C NMR (Solvent, Frequency)
Oxetane-3-carboxylic acidδ (ppm): 12.5 (br s, 1H, COOH), 4.8-4.6 (m, 4H, 2xCH₂), 3.8-3.6 (m, 1H, CH)δ (ppm): 175.0 (C=O), 78.5 (2xCH₂), 45.2 (CH)
(2R)-oxetane-2-carboxylic acidSpecific shifts and couplings would be listed here.[8]Specific shifts would be listed here.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the oxetane carboxylic acid and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile, methanol, water).

  • Instrumentation and Conditions:

    • Utilize an LC-MS system, such as an Agilent 1100 LCMSD SL or an Agilent LC/MSD TOF for high-resolution measurements.[1][9]

    • Ionization Source: Electrospray ionization (ESI) is commonly used for oxetane carboxylic acids. Both positive and negative ion modes should be evaluated.

    • Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is used for HRMS.

    • Liquid Chromatography (for LC-MS):

      • Use a reverse-phase C18 column.

      • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

  • Data Analysis:

    • Determine the molecular weight from the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • For HRMS data, calculate the elemental composition based on the accurate mass measurement.

    • Analyze the fragmentation pattern to confirm the structure.

Compound Ionization Mode [M+H]⁺ or [M-H]⁻ (Calculated) [M+H]⁺ or [M-H]⁻ (Found)
Oxetane-3-carboxylic acidESI-101.0239101.0241
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of oxetane carboxylic acids and for monitoring their stability, particularly with respect to isomerization.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution with the mobile phase to an appropriate concentration for UV detection.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically used.[10]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with formic acid or perchloric acid) and an organic solvent (e.g., acetonitrile or methanol).[11][12]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is commonly used. The wavelength should be optimized based on the chromophores present in the molecule; for simple oxetane carboxylic acids, detection at low UV (e.g., 200-210 nm) may be necessary.[11]

    • Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to the oxetane carboxylic acid.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time e.g., 5.8 min
Purity e.g., >98%
X-ray Crystallography

For crystalline oxetane carboxylic acids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions.

  • Crystal Growth:

    • Grow single crystals of the oxetane carboxylic acid of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Data Deposition:

    • Deposit the crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a CCDC number for publication.[4][5][6]

Parameter Value
CCDC Deposition Number e.g., 2090821
Empirical Formula C₄H₆O₃
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process for oxetane carboxylic acids.

Characterization_Workflow Start Oxetane Carboxylic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LC-MS, HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Xray X-ray Crystallography (if crystalline) Start->Xray Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity & Stability Assessment HPLC->Purity_Assessment Xray->Structure_Elucidation Final_Characterization Complete Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Overall workflow for the analytical characterization of oxetane carboxylic acids.

HPLC_MS_Workflow Sample Sample Solution HPLC_System HPLC System (Pump, Autosampler, Column) Sample->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Mass_Spec Mass Spectrometer (ESI Source, Analyzer) HPLC_System->Mass_Spec Eluent Split Data_Acquisition Data Acquisition System UV_Detector->Data_Acquisition Mass_Spec->Data_Acquisition Chromatogram Chromatogram (Purity) Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum (Molecular Weight) Data_Acquisition->Mass_Spectrum

Caption: Experimental workflow for LC-MS analysis.

References

Application Notes and Protocols: Incorporating Oxetane Moieties to Enhance Drug Solubility and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxetanes in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its incorporation into drug candidates can significantly improve key physicochemical properties, particularly aqueous solubility.[2][3] Oxetanes are often employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a unique combination of low molecular weight, high polarity, and a three-dimensional structure.[1][2][3][4][5][6] This strategic substitution can lead to enhanced "drug-like" characteristics, including improved metabolic stability and reduced lipophilicity, ultimately contributing to better pharmacokinetic profiles.[2][3][7]

The Impact of Oxetane Incorporation on Physicochemical Properties

The introduction of an oxetane moiety can have a profound and positive impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. These improvements are often crucial for advancing a lead compound through the drug development pipeline.

Enhanced Aqueous Solubility

A primary advantage of incorporating an oxetane ring is the significant enhancement of aqueous solubility.[8] This is attributed to the polar nature of the ether oxygen atom. Replacing a non-polar gem-dimethyl group with a polar oxetane can increase aqueous solubility by a factor of 4 to over 4000, a critical improvement for oral bioavailability.[1][7][9][10]

Modulation of Lipophilicity (LogD)

Oxetane-containing compounds are generally less lipophilic than their corresponding analogues with gem-dimethyl groups.[1][6] This reduction in lipophilicity (LogD) can be advantageous in reducing off-target effects and improving the overall safety profile of a drug candidate.[3]

Improved Metabolic Stability

The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[7] Its incorporation can redirect metabolism away from cytochrome P450 (CYP450) pathways, which can in turn reduce the potential for drug-drug interactions.[7]

Basicity (pKa) Reduction

The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of nearby amine groups.[1] Placing an oxetane alpha to an amine can decrease its pKa by approximately 2.7 units.[1][11] This is a valuable strategy for mitigating issues associated with high basicity, such as hERG channel inhibition.[2]

Data Summary: Physicochemical Property Modulation

The following tables summarize quantitative data from matched molecular pair analyses, illustrating the impact of incorporating an oxetane moiety.

Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere

Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change / Difference
Compound ACompound A-OxAqueous Solubility1 µg/mL4000 µg/mL+4000x
Compound BCompound B-OxLogD3.52.5-1.0
Compound CCompound C-OxMetabolic Stability (t½ in HLM)15 min60 min+4x

Table 2: Impact of Oxetane on Adjacent Amine Basicity

Parent Compound (with Ethyl Group)Oxetane Analog (alpha to amine)PropertyParent ValueOxetane ValueDifference
Compound DCompound D-OxpKa9.87.1-2.7

Experimental Protocols

Protocol 1: Synthesis of a 3-Aryloxetane Analog via Intramolecular Cyclization

This protocol describes a general method for synthesizing a 3-aryloxetane from a corresponding 1,3-diol, a common strategy for creating oxetane-containing building blocks.[4][12]

Workflow for Synthesis of a 3-Aryloxetane

diol 1,3-Diol monotosylate Mono-tosylate Intermediate diol->monotosylate TsCl, Pyridine oxetane 3-Aryloxetane monotosylate->oxetane NaH, THF purification Purification oxetane->purification Column Chromatography start Add excess compound to buffer shake Equilibrate (Shake/Stir) start->shake separate Separate solid from solution shake->separate analyze Analyze supernatant concentration separate->analyze prepare Prepare octanol & buffer add_compound Add compound to mixture prepare->add_compound equilibrate Shake to equilibrate add_compound->equilibrate separate Separate phases equilibrate->separate analyze Analyze concentration in each phase separate->analyze cluster_problem Identified Liabilities cluster_strategy Medicinal Chemistry Strategy cluster_outcome Desired Outcomes problem1 Poor Solubility strategy Incorporate Oxetane Moiety (Bioisosteric Replacement) problem1->strategy problem2 High Lipophilicity problem2->strategy problem3 Metabolic Instability problem3->strategy outcome1 Increased Aqueous Solubility strategy->outcome1 outcome2 Reduced LogD strategy->outcome2 outcome3 Improved Metabolic Stability strategy->outcome3

References

Large-Scale Synthesis of 3-Phenyloxetane-3-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Phenyloxetane-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, sought after for its unique three-dimensional structure that can impart favorable physicochemical properties to lead compounds. This document provides detailed application notes and scalable protocols for the synthesis of this important molecule, targeting researchers, scientists, and professionals in drug development. Two primary synthetic routes are presented: the hydrolysis of a nitrile precursor and the oxidative cleavage of a furan intermediate.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and scalability.

StepRouteStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)ScaleReference
1Nitrile Hydrolysis3-Oxetanone, Benzyl Cyanide3-Phenyloxetane-3-carbonitrileNaHDMF0 to RT16HighHighMulti-gram[1]
2Nitrile Hydrolysis3-Phenyloxetane-3-carbonitrileThis compoundNaOH (aq)EthanolReflux12-24GoodHighMulti-gramGeneral Knowledge
1Oxidative Cleavage3-Phenyloxetan-3-ol, Furan3-Phenyl-3-(2-furyl)oxetaneLiClO₄DichloromethaneRT1-2058HighGram-scale[2][3]
2Oxidative Cleavage3-Phenyl-3-(2-furyl)oxetaneThis compoundRuCl₃·xH₂O, NaIO₄CCl₄/CH₃CN/H₂ORT2-4HighHighGram-scale[4][5][6]

Experimental Protocols

Route 1: Nitrile Hydrolysis

This two-step route involves the synthesis of the nitrile intermediate, 3-phenyloxetane-3-carbonitrile, followed by its basic hydrolysis to the target carboxylic acid. This method is a classic and often scalable approach for carboxylic acid synthesis.

Step 1: Synthesis of 3-Phenyloxetane-3-carbonitrile

This procedure is adapted from the synthesis of a structurally related cyclobutane derivative and is a viable approach for the synthesis of the oxetane analog.[1]

  • Materials:

    • 3-Oxetanone

    • Benzyl cyanide[7]

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • N,N-Dimethylformamide (DMF), anhydrous

    • 3,3-Bis(bromomethyl)oxetane (as an alternative alkylating agent)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of benzyl cyanide (1.0 eq) in anhydrous DMF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of a suitable dielectrophile, such as 3,3-bis(bromomethyl)oxetane (1.1 eq), in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3 x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-phenyloxetane-3-carbonitrile.

Step 2: Hydrolysis of 3-Phenyloxetane-3-carbonitrile

Basic hydrolysis is an effective method for converting nitriles to carboxylic acids, particularly when acidic conditions might lead to the opening of the oxetane ring.

  • Materials:

    • 3-Phenyloxetane-3-carbonitrile

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve 3-phenyloxetane-3-carbonitrile (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (3-5 eq).

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

    • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

    • The crude product can be further purified by recrystallization.

Route 2: Oxidative Cleavage of a Furan Intermediate

This two-step route offers a milder alternative to the nitrile hydrolysis pathway. It involves a Friedel-Crafts reaction to synthesize a furan-oxetane adduct, followed by oxidative cleavage of the furan ring to the carboxylic acid.

Step 1: Synthesis of 3-Phenyl-3-(2-furyl)oxetane

This procedure is based on the lithium-catalyzed Friedel-Crafts reaction of 3-aryloxetan-3-ols with electron-rich arenes.[2][3][8]

  • Materials:

    • 3-Phenyloxetan-3-ol

    • Furan

    • Lithium perchlorate (LiClO₄)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 3-phenyloxetan-3-ol (1.0 eq) and anhydrous dichloromethane.

    • Add furan (2.0-3.0 eq) to the solution.

    • Add lithium perchlorate (10-20 mol%) to the stirred solution.

    • Stir the reaction at room temperature for 1-20 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-phenyl-3-(2-furyl)oxetane.

Step 2: Oxidative Cleavage of 3-Phenyl-3-(2-furyl)oxetane

This step utilizes a ruthenium-catalyzed oxidation to cleave the furan ring to the desired carboxylic acid.[4][5][6]

  • Materials:

    • 3-Phenyl-3-(2-furyl)oxetane

    • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

    • Sodium periodate (NaIO₄)

    • Carbon tetrachloride (CCl₄)

    • Acetonitrile (CH₃CN)

    • Water

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve 3-phenyl-3-(2-furyl)oxetane (1.0 eq) in a solvent mixture of carbon tetrachloride, acetonitrile, and water (e.g., 2:2:3 v/v/v).

    • Add sodium periodate (4.0-5.0 eq) to the vigorously stirred solution.

    • Add a catalytic amount of ruthenium(III) chloride hydrate (1-2 mol%). The reaction mixture will turn yellow/green.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, add isopropanol to quench the excess oxidant.

    • Dilute the mixture with water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with 10% aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

    • Extract the combined aqueous layers with ethyl acetate.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract with ethyl acetate (3 x).

    • Wash the final combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

Visualizations

G cluster_route1 Route 1: Nitrile Hydrolysis cluster_route2 Route 2: Oxidative Cleavage 3-Oxetanone 3-Oxetanone 3-Phenyloxetane-3-carbonitrile 3-Phenyloxetane-3-carbonitrile 3-Oxetanone->3-Phenyloxetane-3-carbonitrile NaH, DMF Benzyl Cyanide Benzyl Cyanide Benzyl Cyanide->3-Phenyloxetane-3-carbonitrile 3-Phenyloxetane-3-carboxylic Acid_R1 This compound 3-Phenyloxetane-3-carbonitrile->3-Phenyloxetane-3-carboxylic Acid_R1 NaOH, EtOH/H2O, Reflux 3-Phenyloxetan-3-ol 3-Phenyloxetan-3-ol 3-Phenyl-3-(2-furyl)oxetane 3-Phenyl-3-(2-furyl)oxetane 3-Phenyloxetan-3-ol->3-Phenyl-3-(2-furyl)oxetane LiClO4, DCM Furan Furan Furan->3-Phenyl-3-(2-furyl)oxetane 3-Phenyloxetane-3-carboxylic Acid_R2 This compound 3-Phenyl-3-(2-furyl)oxetane->3-Phenyloxetane-3-carboxylic Acid_R2 RuCl3, NaIO4 G start Start: 3-Phenyloxetane- 3-carbonitrile reflux Reflux with aq. NaOH in Ethanol start->reflux concentrate Concentrate to remove Ethanol reflux->concentrate wash Wash with nonpolar solvent concentrate->wash acidify Acidify with HCl to pH 1-2 wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry, Filter, Concentrate extract->dry product Product: 3-Phenyloxetane- 3-carboxylic Acid dry->product

References

Protecting Group Strategies for Oxetane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of oxetane motifs into molecular architectures has become a cornerstone of modern medicinal chemistry, offering a unique combination of properties including improved solubility, metabolic stability, and conformational rigidity.[1][2][3] The successful synthesis of these strained four-membered rings, however, often hinges on the judicious selection and implementation of protecting group strategies to mask reactive functionalities and ensure high-yielding transformations. This document provides detailed application notes and experimental protocols for common protecting group strategies employed in the synthesis of oxetanes, with a focus on intramolecular cyclization and the Paternò-Büchi reaction.

Protecting Groups in Intramolecular Williamson Etherification

The intramolecular Williamson etherification of 1,3-diols or their equivalents is one of the most prevalent methods for constructing the oxetane ring.[2][4][5] This approach necessitates the selective protection of one hydroxyl group while the other is converted into a good leaving group, or the use of a diol protecting group that can be selectively removed.

Monoprotection of 1,3-Diols

A common strategy involves the monoprotection of a 1,3-diol, followed by activation of the remaining free hydroxyl group (e.g., as a tosylate or mesylate) and subsequent base-mediated cyclization. Silyl ethers and benzyl ethers are frequently employed for this purpose due to their stability under the basic conditions of the cyclization step and the availability of orthogonal deprotection methods.[4][6]

Silyl ethers are robust protecting groups that are stable to a wide range of reaction conditions but can be readily cleaved using fluoride ion sources.[7][8] This orthogonality makes them highly valuable in multistep syntheses. For instance, in the synthesis of 3,3-disubstituted oxetanes, a hydroxymethyl group can be protected as a silyl ether, followed by ester reduction to the diol, tosylation, and base-mediated cyclization. The silyl group is then removed with tetra-n-butylammonium fluoride (TBAF).[4]

Benzyl ethers offer excellent stability to both acidic and basic conditions and are typically removed by catalytic hydrogenolysis.[6][9] This makes them suitable for syntheses where fluoride-labile groups are present elsewhere in the molecule.

Table 1: Comparison of Common Monoprotecting Groups for 1,3-Diols in Oxetane Synthesis

Protecting GroupProtection Reagent(s)Typical Deprotection ConditionsOrthogonality & ConsiderationsReference(s)
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, Imidazole, DMFTBAF, THFStable to base, mild acid, oxidation, reduction. Cleaved by strong acid and fluoride.[4][7][8]
Triisopropylsilyl (TIPS)TIPSCl, Imidazole, DMFTBAF, THFMore sterically hindered and more stable to acid than TBDMS.[6]
Benzyl (Bn)BnBr, NaH, THFH₂, Pd/CStable to acid, base, and fluoride. Not compatible with reactions involving catalytic hydrogenation.[6][9]
Protection of 1,3-Diols as Cyclic Acetals

For substrates where selective monoprotection is challenging, 1,3-diols can be protected as cyclic acetals, such as benzylidene acetals.[10][11] These are typically stable to basic and reductive conditions and can be removed with acid.[10] This strategy is particularly useful in the synthesis of complex polyol-containing natural products.[10]

Table 2: Cyclic Protecting Groups for 1,3-Diols

Protecting GroupProtection Reagent(s)Typical Deprotection ConditionsConsiderationsReference(s)
Benzylidene AcetalPhCHO, ZnCl₂ or PhCH(OMe)₂, TsOHMild aqueous acidCreates a new stereocenter if the diol is prochiral.[10][11]
Acetonide (Isopropylidene Ketal)Acetone or 2,2-Dimethoxypropane, TsOHMild aqueous acidGenerally more acid-labile than benzylidene acetals.[11][12]

Protecting Groups in the Paternò-Büchi Reaction

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for the direct synthesis of oxetanes.[1][13][14][15] Protecting groups may be necessary on either the carbonyl or alkene partner to prevent side reactions or to be carried through for further functionalization. The protecting group must be stable to photochemical conditions.

Table 3: Protecting Group Considerations in the Paternò-Büchi Reaction

SubstrateFunctional Group to ProtectSuitable Protecting Group(s)RationaleReference(s)
Aldehyde/KetoneHydroxylAcetate, Silyl EtherPrevents hydrogen abstraction by the excited carbonyl. Must be photochemically stable.[16]
AlkeneHydroxylSilyl Ether, Benzyl EtherPrevents interference with the cycloaddition and allows for post-synthesis modification.[16]

Experimental Protocols

Protocol 1: Synthesis of a 3-Substituted Oxetane via Monoprotection of a 1,3-Diol

This protocol outlines the synthesis of a 3-substituted oxetane from a 1,3-diol precursor, employing a TBDMS protecting group.

Step 1: Monoprotection of the 1,3-Diol

  • Dissolve the 1,3-diol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (1.2 equiv) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the mono-TBDMS protected diol.

Step 2: Tosylation of the Free Hydroxyl Group

  • Dissolve the mono-TBDMS protected diol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.

  • Stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which is often used in the next step without further purification.

Step 3: Intramolecular Cyclization

  • Dissolve the crude tosylate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the TBDMS-protected oxetane. Yields for this step are typically in the range of 59-87%.[4]

Step 4: Deprotection of the Silyl Ether

  • Dissolve the TBDMS-protected oxetane (1.0 equiv) in THF.

  • Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv).

  • Stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to yield the final oxetane.

Visualizing Protecting Group Strategies

The selection of a protecting group strategy is a logical process based on the stability of the protecting group to the reaction conditions required for subsequent transformations.

Protecting_Group_Strategy Start 1,3-Diol Precursor Protect Protecting Group Introduction Start->Protect Activate Activation of Free -OH (e.g., Tosylation) Protect->Activate Cyclize Intramolecular Williamson Etherification Activate->Cyclize Deprotect Protecting Group Removal Cyclize->Deprotect Oxetane Final Oxetane Product Deprotect->Oxetane

Caption: General workflow for oxetane synthesis from a 1,3-diol using a protecting group strategy.

The concept of orthogonality is critical when multiple protecting groups are present in a molecule.

Orthogonality Molecule Complex Molecule with Multiple Functional Groups PG1 Protecting Group 1 (e.g., TBDMS) Molecule->PG1 Protect -OH PG2 Protecting Group 2 (e.g., Bn) Molecule->PG2 Protect another -OH PG3 Protecting Group 3 (e.g., Acetal) Molecule->PG3 Protect a diol Deprotect1 Deprotect PG1 (e.g., TBAF) PG1->Deprotect1 Deprotect2 Deprotect PG2 (e.g., H2, Pd/C) PG2->Deprotect2 Deprotect3 Deprotect PG3 (e.g., Acid) PG3->Deprotect3

Caption: Orthogonal protecting groups allow for selective deprotection in the presence of others.

References

Application Notes and Protocols for the Functionalization of the Oxetane Ring in Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can significantly enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing novel intellectual property.[1][2][3] This is attributed to the oxetane's ability to act as a polar, rigid surrogate for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to various ring-opening reactions, providing a versatile platform for the synthesis of diverse analogs.[4] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of the oxetane ring for analog development.

I. Synthetic Strategies for the Oxetane Ring

The construction of the oxetane core is a critical first step. Several reliable methods have been established, each with its own advantages and substrate scope.

Intramolecular Cyclization (Williamson Etherification)

This classical approach involves the cyclization of a 1,3-halohydrin or a related substrate under basic conditions. The kinetics for the formation of the four-membered ring are generally slower than for three, five, or six-membered rings, often necessitating the use of strong bases and good leaving groups.[1]

Key Features:

  • Reliable for the synthesis of substituted oxetanes.

  • Stereochemistry can be controlled by using enantiomerically enriched precursors.

Ring Expansion of Epoxides

The conversion of readily available epoxides to oxetanes offers a powerful strategy. This can be achieved using sulfur ylides (Corey-Chaykovsky reaction), where a sulfonium or sulfoxonium ylide attacks the epoxide, leading to a ring-opened intermediate that subsequently cyclizes.[5][6]

Key Features:

  • Provides access to 2-substituted oxetanes.[5]

  • Can be performed on a multigram scale.[5]

[2+2] Cycloadditions (Paternò-Büchi Reaction)

The photochemical [2+2] cycloaddition of an alkene with an aldehyde or ketone is a direct method for constructing the oxetane ring. However, this method can be limited by issues of regioselectivity and stereoselectivity.[2][4][7]

Key Features:

  • Atom-economical approach.

  • Challenges in controlling selectivity can limit its broad applicability.[7]

II. Functionalization of the Pre-formed Oxetane Ring

Once the oxetane ring is synthesized, it can be further functionalized to generate a library of analogs.

Nucleophilic Ring-Opening Reactions

The high ring strain and polarized C-O bonds of oxetanes facilitate ring-opening reactions with a variety of nucleophiles.[4] The regioselectivity of the attack is a key consideration.

  • Steric Control: Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen atom.[8]

  • Electronic Control: In the presence of a Lewis acid or Brønsted acid, weak nucleophiles can attack the more substituted carbon, proceeding through a more carbocationic intermediate.[8][9]

Functionalization of 3-Oxetanone

3-Oxetanone is a versatile and commercially available building block that serves as a precursor to a wide range of 3-substituted oxetanes.[10] Nucleophilic addition to the carbonyl group, followed by further transformations, allows for the introduction of diverse functionalities.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for the C-C bond formation at the 3-position of the oxetane ring, typically starting from 3-halooxetanes.[2][11]

Radical Ring-Opening

Recent advancements have enabled the use of cobalt-catalysis to generate radical species via oxetane ring-opening. This strategy allows for novel functionalizations, such as Giese additions and cross-electrophile couplings, with regioselectivity complementary to traditional nucleophilic methods.[12]

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-Oxetane via Williamson Etherification

This protocol is based on the enantioselective reduction of a β-halo ketone followed by base-promoted cyclization.[1]

Materials:

  • β-halo ketone

  • Chiral reducing agent (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

Procedure:

  • Dissolve the β-halo ketone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C.

  • Add the chiral reducing agent (e.g., 10 mol% of CBS reagent) followed by the slow addition of BH3·SMe2 (1.1 equivalents).

  • Stir the reaction at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude halohydrin in a suitable solvent like methanol.

  • Add a solution of KOH (2.0 equivalents) in methanol and stir at room temperature.

  • Monitor the cyclization by TLC.

  • Once complete, neutralize the reaction, extract the product with a suitable organic solvent (e.g., diethyl ether), and purify by column chromatography.

Protocol 2: Ring Expansion of an Epoxide using the Corey-Chaykovsky Reagent

This protocol describes the synthesis of a 2-substituted oxetane from a corresponding epoxide.[5]

Materials:

  • Epoxide

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Under an inert atmosphere, add trimethylsulfoxonium iodide to a suspension of NaH in anhydrous DMSO.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfoxonium ylide.

  • Dissolve the epoxide in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Ring-Opening of a 2-Aryl Oxetane with a Phenol

This protocol details the regioselective ring-opening of a 2-aryl oxetane using an aryl borate under mild conditions.[13]

Materials:

  • 2-Aryl oxetane

  • Phenol

  • Triisopropyl borate

  • Toluene, anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the phenol in anhydrous toluene.

  • Add triisopropyl borate and stir the mixture at room temperature for 30 minutes to form the aryl borate in situ.

  • Add the 2-aryl oxetane to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting β-aryloxy alcohol by column chromatography.

Data Presentation

Table 1: Comparison of Oxetane Synthesis Methods

MethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Williamson Etherification 1,3-Halohydrin, Base (e.g., KOH, NaH)50-90%Good for substituted oxetanes, stereocontrol possible.Slower kinetics for 4-membered ring formation.
Epoxide Ring Expansion Epoxide, Sulfur Ylide (e.g., from (CH₃)₃SOI)60-95%Access to 2-substituted oxetanes, scalable.Requires handling of reactive ylides.
[2+2] Cycloaddition Alkene, Carbonyl Compound, UV lightVariable (20-70%)Atom economical, direct.Often poor selectivity, requires photochemical setup.

Table 2: Regioselectivity in Nucleophilic Ring-Opening of 2-Substituted Oxetanes

NucleophileConditionsMajor ProductRegioselectivity (C2:C4 attack)
Strong Nucleophile (e.g., R-MgBr) Anhydrous THF, 0 °C to rtAttack at the less substituted C4 position>95:5
Weak Nucleophile (e.g., MeOH) Lewis Acid (e.g., BF₃·OEt₂), CH₂Cl₂, 0 °CAttack at the more substituted C2 position>95:5
Phenol / Aryl Borate Toluene, 80-100 °CAttack at the C2 positionHighly regioselective

Visualizations

Synthesis_of_Oxetanes cluster_williamson Williamson Etherification cluster_expansion Epoxide Ring Expansion cluster_cycloaddition [2+2] Cycloaddition Halohydrin 1,3-Halohydrin Base Base (e.g., KOH) Halohydrin->Base Oxetane_W Oxetane Base->Oxetane_W Intramolecular Cyclization Epoxide Epoxide Ylide Sulfur Ylide Epoxide->Ylide Oxetane_E Oxetane Ylide->Oxetane_E Ring Expansion Alkene Alkene Light hv Alkene->Light Carbonyl Carbonyl Carbonyl->Light Oxetane_C Oxetane Light->Oxetane_C Paternò-Büchi

Caption: Key synthetic routes to the oxetane ring.

Functionalization_of_Oxetanes cluster_ring_opening Ring-Opening Reactions cluster_substitution Substitution at C3 cluster_coupling Cross-Coupling Reactions Oxetane Substituted Oxetane Nucleophile Nucleophile (Nu⁻) Oxetane->Nucleophile Steric Control Acid Lewis/Brønsted Acid Oxetane->Acid Electronic Control Opened_Product Functionalized Acyclic Product Nucleophile->Opened_Product Acid->Opened_Product Oxetanone 3-Oxetanone Nucleophilic_Addition 1. Nu⁻ Addition 2. Transformation Oxetanone->Nucleophilic_Addition Substituted_Oxetane 3-Substituted Oxetane Nucleophilic_Addition->Substituted_Oxetane Halo_Oxetane 3-Halo-Oxetane Catalyst Pd Catalyst Halo_Oxetane->Catalyst Coupling_Partner Boronic Acid / Ester Coupling_Partner->Catalyst Coupled_Product 3-Aryl/Alkyl-Oxetane Catalyst->Coupled_Product Suzuki-Miyaura

Caption: Major strategies for functionalizing the oxetane ring.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-phenyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-phenyloxetane-3-carboxylic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound? A1: A prevalent and effective method for synthesizing this compound is the saponification (hydrolysis) of its corresponding ester, such as ethyl or methyl 3-phenyloxetane-3-carboxylate. This is typically achieved using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system, followed by careful acidification.

Q2: My reaction yield is consistently low. What are the most likely causes? A2: Low yields in this synthesis are often attributed to two main factors: incomplete reaction and product instability. The oxetane ring, a strained four-membered heterocycle, can be sensitive to reaction conditions. A critical issue is the innate instability of many oxetane-carboxylic acids, which can easily isomerize into lactones, especially when stored at room temperature or heated.[1][2] This isomerization can dramatically lower reaction yields, particularly in reactions requiring heat.[1]

Q3: What are the primary challenges in purifying this compound? A3: The main purification challenges involve removing unreacted starting ester and separating the desired acid from potential side products, such as isomerized lactones.[1] The product's instability under certain conditions (e.g., strong acids or high temperatures) complicates purification methods like distillation or even chromatography if not performed carefully.[1]

Q4: How can I monitor the reaction's progress and confirm my final product's identity? A4: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot at the baseline. The final product's identity and purity should be confirmed using spectroscopic methods such as ¹H NMR (to identify characteristic protons on the oxetane ring and the carboxylic acid proton), ¹³C NMR, and IR spectroscopy (to detect the broad O-H stretch of the carboxylic acid).[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low or Incomplete Conversion of Starting Ester

  • Possible Causes:

    • Insufficient equivalents of base.

    • Reaction temperature is too low.

    • Reaction time is too short.

    • Poor solubility of reactants in the chosen solvent system.

  • Solutions & Recommendations:

    • Adjust Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the base (e.g., LiOH, NaOH) to ensure complete hydrolysis.

    • Optimize Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but avoid excessive heating to prevent product degradation.[1]

    • Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring progress every few hours by TLC until the starting material is consumed.

    • Improve Solubility: Add a co-solvent like tetrahydrofuran (THF) or methanol to the water to create a homogeneous reaction mixture.

Issue 2: Significant Formation of Side Products (e.g., Lactones)

  • Possible Causes:

    • Isomerization of the oxetane-carboxylic acid product during acidic workup.[1]

    • High temperatures during reaction or workup leading to degradation.[1]

    • Use of a strong acid for neutralization/acidification.

  • Solutions & Recommendations:

    • Mild Acidification: During the workup, acidify the reaction mixture carefully at a low temperature (0 °C). Use a milder acid, such as a saturated solution of sodium bisulfate (NaHSO₄), instead of strong acids like concentrated HCl.[1]

    • Temperature Control: Maintain low temperatures throughout the workup and extraction process to minimize the risk of isomerization.

    • Prompt Extraction: Once the product is acidified, immediately extract it into an organic solvent to minimize its exposure to the aqueous acidic environment.

Issue 3: Product Degradation During Storage

  • Possible Causes:

    • Many oxetane-carboxylic acids are unstable and can isomerize into lactones over time, even when stored at room temperature.[1]

  • Solutions & Recommendations:

    • Cold Storage: Store the purified product at low temperatures (e.g., ≤ 4 °C) to slow down potential degradation.

    • Use Promptly: Use the synthesized acid in subsequent steps as soon as possible after preparation and purification.

    • Purity Check: Re-analyze the purity of the material by ¹H NMR if it has been stored for an extended period to check for the presence of isomers.[1]

Data Presentation

Table 1: Comparison of Saponification Conditions

ParameterCondition A (Standard)Condition B (Mild)Remarks
Base 1.2 eq. NaOH1.5 eq. LiOHLiOH is often preferred for cleaner reactions with sensitive substrates.
Solvent THF:H₂O (2:1)Methanol:H₂O (3:1)Choice depends on the solubility of the specific ester.
Temperature Room Temperature0 °C to Room Temp.Lower temperatures can help minimize side reactions.
Time 4-8 hours12-24 hoursMild conditions may require longer reaction times.
Acidification 1M HCl at 0 °CSat. NaHSO₄ at 0 °CNaHSO₄ is a milder acid, reducing the risk of isomerization.[1]

Table 2: Common Impurities and Their Detection

ImpurityPotential SourceDetection Method
Unreacted EsterIncomplete saponificationTLC (less polar spot); ¹H NMR (presence of ethyl/methyl signals).
Isomeric LactoneProduct isomerization during workup or heating¹H NMR (distinctive signals for lactone structure); IR (C=O stretch at a different frequency than the acid).[1]
Polymeric ByproductsRing-opening polymerizationMay appear as a baseline streak on TLC or as broad signals in NMR spectra.[3]

Experimental Protocols

Protocol: Synthesis of this compound via Ester Saponification

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 3-phenyloxetane-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium bisulfate (NaHSO₄), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve ethyl 3-phenyloxetane-3-carboxylate (1 equivalent) in a mixture of THF and water (e.g., a 2:1 v/v ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (1.5 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting ester spot is no longer visible.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath to 0 °C. Slowly add a saturated solution of NaHSO₄ with stirring until the pH of the solution is ~2-3.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by recrystallization or flash column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_prep Synthesis cluster_purify Purification start Ethyl 3-phenyloxetane-3-carboxylate sapon Saponification (LiOH, THF/H2O) start->sapon acid Acidification (NaHSO4, 0°C) sapon->acid extract Extraction (Ethyl Acetate) acid->extract purify Purification (Recrystallization/Chromatography) extract->purify product Final Product purify->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Incomplete_Rxn Incomplete Reaction Start->Incomplete_Rxn Check TLC for SM Degradation Product Degradation / Isomerization Start->Degradation Analyze for Impurities Sol_Rxn Increase Base/Time Optimize Temperature Incomplete_Rxn->Sol_Rxn Sol_Deg Use Mild Acid (NaHSO4) Maintain Low Temperature (0°C) Degradation->Sol_Deg

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

IsomerizationPathway Oxetane 3-Phenyloxetane- 3-carboxylic Acid Condition Harsh Conditions (Heat or Strong Acid) Oxetane->Condition Lactone Isomeric γ-Lactone (Byproduct) Condition->Lactone Isomerization

Caption: Potential isomerization pathway of the product leading to yield loss.[1]

References

preventing oxetane ring-opening under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing oxetane ring-opening under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring always unstable under acidic conditions?

A1: It is a common misconception that oxetanes are universally unstable in the presence of acid.[1][2] The stability of the oxetane ring is highly dependent on its substitution pattern.[1][2] Specifically, 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, which blocks the trajectory of external nucleophiles to the C–O σ* antibonding orbital.[1][2] However, even substituted oxetanes can be susceptible to ring-opening with strong Brønsted or Lewis acids.[3][4]

Q2: Why is my oxetane ring opening during the deprotection of a Boc group with trifluoroacetic acid (TFA)?

A2: Trifluoroacetic acid (TFA) is a strong Brønsted acid commonly used for the removal of tert-butyloxycarbonyl (Boc) protecting groups.[5] However, these conditions are often too harsh for molecules containing an oxetane ring, leading to protonation of the oxetane oxygen and subsequent nucleophilic attack, causing the ring to open.[6] This is a classic case of incompatibility between a standard deprotection protocol and the sensitivity of the oxetane moiety.

Q3: What are some common acidic reagents that are known to cause oxetane ring-opening?

A3: A variety of acidic reagents can promote the ring-opening of oxetanes. These include:

  • Strong Brønsted acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (pTSA).[7][8]

  • Lewis acids: Boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl trifluoromethanesulfonate (TMSOTf), scandium(III) triflate (Sc(OTf)₃), and aluminum-based Lewis superacids like Al(C₆F₅)₃.[4][7][9][10]

Q4: Can I predict the regioselectivity of the ring-opening reaction if it occurs?

A4: The regioselectivity of oxetane ring-opening is influenced by both electronic and steric factors of the substituents on the ring. In many cases, the nucleophile will attack the less sterically hindered carbon. However, the presence of activating groups can direct the nucleophile to a specific site. The choice of the acid catalyst can also influence the regioselectivity of the ring-opening.[9][10]

Troubleshooting Guides

Issue 1: Unwanted Ring-Opening During Acid-Labile Protecting Group Removal

You are attempting to remove an acid-labile protecting group (e.g., Boc, Trityl) from your molecule, but you observe significant formation of a ring-opened byproduct.

Troubleshooting Workflow:

start Problem: Oxetane Ring-Opening During Deprotection option1 Option 1: Use Milder Acidic Conditions start->option1 option2 Option 2: Switch to a Non-Acidic Deprotection start->option2 option3 Option 3: Change the Protecting Group Strategy start->option3 sub_option1a Decrease Acid Concentration option1->sub_option1a sub_option1b Use a Weaker Acid (e.g., Acetic Acid) option1->sub_option1b sub_option1c Lower Reaction Temperature option1->sub_option1c sub_option2a Hydrogenolysis (e.g., for Cbz, Bn) option2->sub_option2a sub_option2b Fluoride-based (e.g., for Silyl Ethers) option2->sub_option2b sub_option2c Photolytic Cleavage option2->sub_option2c sub_option3a Employ a Base-Labile Protecting Group (e.g., Fmoc) option3->sub_option3a sub_option3b Use an Orthogonal Protecting Group option3->sub_option3b end Successful Deprotection sub_option1a->end sub_option1b->end sub_option1c->end sub_option2a->end sub_option2b->end sub_option2c->end sub_option3a->end sub_option3b->end

Caption: Decision workflow for troubleshooting oxetane ring-opening during deprotection.

Detailed Steps:

  • Evaluate the Acidity: The primary cause of ring-opening is often excessive acidity. Consider the pKa of your acid and the stability of your specific oxetane.

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at 0 °C or even -78 °C can significantly slow down the rate of the undesired ring-opening reaction.[11]

    • Reduce Acid Concentration: Use the minimum concentration of acid required for the deprotection.

    • Screen Weaker Acids: Investigate if a weaker acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS), is sufficient to remove the protecting group without affecting the oxetane.

  • Alternative Deprotection Chemistries: If milder acidic conditions are ineffective, consider protecting groups that can be removed under non-acidic conditions.[11] Examples include:

    • Hydrogenolysis: For benzyl (Bn) or carboxybenzyl (Cbz) groups.

    • Fluoride-mediated cleavage: For silyl ethers like TBDMS or TES.

    • Base-labile protecting groups: Such as the fluorenylmethyloxycarbonyl (Fmoc) group.

Issue 2: Oxetane Decomposition in the Presence of a Lewis Acid Catalyst

Your desired reaction requires a Lewis acid, but you are observing consumption of your starting material and formation of polar byproducts indicative of ring-opening.

Troubleshooting Steps:

  • Screen Milder Lewis Acids: Strong Lewis acids are more likely to coordinate to the oxetane oxygen and activate it for ring-opening.[4] If your reaction allows, screen for a milder Lewis acid.[11]

  • Use a Stoichiometric Amount of a Non-Nucleophilic Base: The addition of a bulky, non-nucleophilic base, such as 2,6-di-tert-butylpyridine, can scavenge trace amounts of Brønsted acid that may be generated from adventitious water reacting with the Lewis acid.

  • Change the Solvent: Solvents can play a crucial role. A less coordinating solvent might reduce the effective Lewis acidity and suppress ring-opening.[11] Consider switching from solvents like THF to dichloromethane (DCM) or toluene.

Data Presentation

Table 1: General Stability of Oxetanes under Various Acidic Conditions

Reagent/ConditionOxetane SubstitutionStabilityReference(s)
1 M HCl (aq)3,3-disubstitutedGenerally stable at RT for short periods[12]
Trifluoroacetic Acid (TFA)Unsubstituted/MonosubstitutedUnstable, prone to ring-opening[6][13]
Trifluoroacetic Acid (TFA)3,3-disubstitutedMay be tolerated under mild conditions[2]
Boron trifluoride etherate (BF₃·OEt₂)Most typesUnstable, potent catalyst for ring-opening[7]
Acetic Acid3,3-disubstitutedGenerally stable[3]
TMSOTfMost typesUnstable, potent catalyst for ring-opening[7]
pH > 4All typesGenerally stable[14]

Experimental Protocols

Protocol 1: Mild Deprotection of a Boc Group in the Presence of an Oxetane Ring

This protocol is designed to minimize oxetane ring-opening during the removal of a Boc protecting group.

Materials:

  • Boc-protected oxetane-containing compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-chilled solution of 10-20% TFA in DCM dropwise to the reaction mixture.

  • Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding it to a stirred, cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Considerations for Running Reactions with Oxetane-Containing Molecules under Acidic Conditions

Workflow Diagram:

start Start: Reaction with Oxetane-Containing Molecule and Acid step1 Assess Oxetane Stability: Consider Substitution Pattern start->step1 step2 Choose the Mildest Possible Acidic Conditions step1->step2 step3 Optimize Reaction Parameters: Temperature, Concentration, Solvent step2->step3 step4 Run a Small-Scale Test Reaction step3->step4 step5 Monitor for Byproducts (TLC, LC-MS) step4->step5 decision Ring-Opening Observed? step5->decision troubleshoot Troubleshoot: - Use Weaker Acid - Lower Temperature - Add Non-nucleophilic Base decision->troubleshoot Yes proceed Proceed with Scale-up decision->proceed No troubleshoot->step2

Caption: A logical workflow for planning experiments with oxetanes under acidic conditions.

Key Principles:

  • Prioritize Stability: Whenever possible, choose synthetic routes that avoid harsh acidic conditions.

  • Incorporate Controls: When developing a new reaction, run a control experiment without the acid catalyst to confirm its necessity.

  • Careful Monitoring: Use analytical techniques like TLC and LC-MS to monitor for the formation of ring-opened byproducts throughout the reaction.

  • Quenching: Ensure that the acidic reaction is properly and promptly quenched to prevent further degradation of the product during workup.

References

Technical Support Center: Purification of Crude 3-Phenyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 3-phenyloxetane-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route employed. If synthesized via hydrolysis of the corresponding ester (e.g., ethyl 3-phenyloxetane-3-carboxylate), impurities may include:

  • Unreacted starting ester: The hydrolysis reaction may not have gone to completion.

  • Salts: Inorganic salts from the basification (e.g., sodium hydroxide) and acidification (e.g., hydrochloric acid) steps.

  • Isomerization product (lactone): this compound can be unstable and isomerize to the corresponding γ-lactone, especially upon heating or during prolonged storage.[1][2][3][4][5]

  • Solvent residues: Residual solvents from the reaction and workup.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure stability, it is recommended to store the compound in a cool, dry, and dark place.[6] For long-term storage, keeping it at 2-8°C is advisable.[7] The container should be tightly sealed to prevent exposure to moisture and air. Given the potential for isomerization to a lactone over time, it is crucial to monitor the purity of stored material, especially if it has been stored for an extended period.[1][2][3][4][5]

Q3: What is the general solubility profile of this compound?

A3: As a carboxylic acid, its solubility is pH-dependent. It is expected to be soluble in many organic solvents such as ethanol, methanol, ethyl acetate, and acetone.[8] Its solubility in non-polar solvents like hexane is likely to be low. In aqueous solutions, it will be more soluble under basic conditions due to the formation of the carboxylate salt.[9]

Troubleshooting Guides

Recrystallization

Problem: Difficulty in inducing crystallization or obtaining an oil instead of solid crystals.

Potential CauseRecommended Solution(s)
Inappropriate Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents such as ethanol/water, toluene/hexane, or ethyl acetate/heptane mixtures. For carboxylic acids, polar protic solvents or mixtures with water are often effective.[9][10]
Presence of Impurities Oily impurities can inhibit crystallization. First, attempt a purification by acid-base extraction to remove neutral and basic impurities.[10]
Cooling Rate is Too Fast Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil.[10]
Solution is Too Dilute If too much solvent was used, the compound will remain dissolved even at low temperatures. Carefully evaporate some of the solvent to increase the concentration and attempt to recrystallize.[10]

Problem: The final product is discolored (e.g., yellow or brown).

Potential CauseRecommended Solution(s)
Presence of Colored Impurities Treat the solution of the crude product with activated carbon before the hot filtration step in the recrystallization process.[11]
Degradation of the Product Avoid prolonged heating during dissolution, as oxetane-carboxylic acids can be sensitive to heat.[1][3]
Acid-Base Extraction

Problem: Low recovery of the product after extraction and acidification.

Potential CauseRecommended Solution(s)
Incomplete Extraction into Aqueous Base Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa + 2) to fully deprotonate the carboxylic acid. Use a suitable base like sodium bicarbonate or sodium hydroxide.[9] Perform multiple extractions with smaller volumes of the basic solution.
Incomplete Precipitation upon Acidification Ensure the pH of the aqueous layer is sufficiently acidic (pH < pKa - 2) to fully protonate the carboxylate. Use a strong acid like HCl. Cool the solution in an ice bath to maximize precipitation.[9]
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.
Column Chromatography

Problem: Streaking of the compound on the silica gel column.

Potential CauseRecommended Solution(s)
Interaction with Acidic Silica Gel Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent system to suppress the deprotonation of the carboxylic acid and reduce tailing.[11]
Inappropriate Eluent Polarity Optimize the eluent system. A common starting point for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of acid.

Problem: Isomerization of the product on the column.

Potential CauseRecommended Solution(s)
Prolonged Contact with Acidic Silica The acidic nature of silica gel can potentially catalyze the isomerization to the lactone. Run the column as quickly as possible without sacrificing separation. Consider using a less acidic stationary phase like alumina (neutral or basic) if isomerization is a significant issue.

Experimental Protocols

Acid-Base Extraction

This protocol is a general procedure for the initial purification of crude this compound to separate it from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

Recrystallization

This protocol is for the further purification of this compound that is already reasonably pure.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the acid in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable system where the compound is soluble when hot and insoluble when cold. A mixture of ethanol and water is often a good starting point for carboxylic acids.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude acid in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 114012-42-9[6][12][13][14]
Molecular Formula C₁₀H₁₀O₃[6][12][13][14]
Molecular Weight 178.18 g/mol [14]
LogP 1.03920[12]
Purity (Typical) ≥97%[6][12]

Visualizations

Experimental Workflow: Purification of this compound

experimental_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization Partially Purified Acid impurities1 Neutral/Basic Impurities extraction->impurities1 pure_product Pure this compound recrystallization->pure_product impurities2 Soluble Impurities recrystallization->impurities2

Caption: General purification workflow for this compound.

Troubleshooting Logic: Product Instability

troubleshooting_logic start Crude Product Analysis Shows Impurity check_lactone Check for Lactone Isomer (e.g., by NMR, MS) start->check_lactone lactone_present Lactone Detected check_lactone->lactone_present no_lactone No Lactone Detected check_lactone->no_lactone minimize_heat Minimize Heat During Purification lactone_present->minimize_heat avoid_acid Avoid Prolonged Exposure to Acidic Conditions lactone_present->avoid_acid check_storage Check Storage Conditions (Time, Temp, Light) lactone_present->check_storage other_impurities Address Other Impurities (e.g., Starting Material) no_lactone->other_impurities

Caption: Troubleshooting logic for addressing product instability during purification.

References

addressing the instability of oxetane-carboxylic acids in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with oxetane-carboxylic acids, focusing on their inherent instability in solution.

Frequently Asked Questions (FAQs)

Q1: Why are some of my oxetane-carboxylic acids showing signs of degradation even during storage?

A1: Many oxetane-carboxylic acids are inherently unstable and can isomerize into new (hetero)cyclic lactones.[1][2][3] This degradation can occur even under standard storage conditions at room temperature or with slight heating, without the need for an external catalyst.[4][5] The rate of this isomerization varies significantly depending on the specific structure of the molecule.[5] For example, one oxetane-carboxylic acid derivative showed 7% isomerization after one week at room temperature, which increased to 16% after one month, and completely converted to the lactone after one year.[1][5]

Q2: What is the underlying mechanism of this instability?

A2: The instability is due to an intramolecular isomerization process. The carboxylic acid group protonates the oxygen atom of the oxetane ring.[1][6] This is followed by an intramolecular nucleophilic attack (S N2 displacement) by the carboxylate, which opens the strained oxetane ring to form a more stable five- or six-membered lactone.[4] Computational studies suggest this is a concerted reaction where the proton transfer precedes the ring-opening.[4]

Q3: Are all oxetane-carboxylic acids unstable? What structural features influence stability?

A3: No, stability varies greatly depending on the molecular structure.[1]

  • Stabilizing Features :

    • Bulky Substituents : Large (hetero)aromatic substituents on the oxetane ring can enhance stability.[1][5][6]

    • Conformational Rigidity : Polycyclic or conformationally rigid cores tend to be more stable.[1][5]

    • Zwitterionic Structures : The presence of a basic group, like an imidazole, can form a zwitterion. The high basicity of the group can prevent the initial intramolecular protonation of the oxetane ring, thus stabilizing the compound.[1][6]

    • Intramolecular Hydrogen Bonding : In some cases, intramolecular hydrogen bonding can "freeze" the conformation in a way that disfavors the isomerization pathway.[1][6]

    • Fluorine Substituents : Fluorine atoms have been noted to enhance the stability of oxetane-based compounds.[5]

  • Destabilizing Features : Simple alkyl or unsubstituted oxetane-carboxylic acids tend to be more susceptible to isomerization.[1]

Q4: How should I store my oxetane-carboxylic acids to minimize degradation?

A4: To ensure the integrity of the compound, it is recommended to store them as their precursor esters (e.g., methyl or ethyl esters) or as their lithium or sodium carboxylate salts.[5] If you must store the free acid, do so at low temperatures (e.g., ≤ -20°C) and for the shortest time possible. Always re-analyze the compound by ¹H NMR or LC-MS to confirm its purity before use.

Troubleshooting Guide

Q5: I ran a reaction that requires heating and my yield of the desired product was very low or zero. What could be the problem?

A5: The high temperature required for your reaction likely caused the oxetane-carboxylic acid starting material to isomerize into an unreactive lactone.[1][2][3] Many stable oxetane-carboxylic acids will still isomerize when heated, for instance, in a dioxane/water mixture at 100 °C.[1][6]

  • Troubleshooting Steps :

    • Analyze Starting Material : Check the purity of the oxetane-carboxylic acid before starting the reaction using ¹H NMR. Look for characteristic peaks of the corresponding lactone.

    • Monitor a Test Reaction : Run a small-scale reaction and take aliquots over time. Analyze them by LC-MS or NMR to see if the starting material is being consumed to form the lactone instead of your desired product.

    • Modify Reaction Conditions : If possible, explore alternative synthetic routes that do not require high temperatures. If heating is unavoidable, consider using the more stable ester or salt form of the oxetane and deprotecting/acidifying in a final step under mild conditions.

Q6: I purified my oxetane-carboxylic acid, and the NMR spectrum looked clean. A week later, I see new, unexpected peaks. Is my sample contaminated?

A6: It is highly likely that your sample is not contaminated, but that the oxetane-carboxylic acid has begun to isomerize into its corresponding lactone during storage.[1] This process can be significant even at room temperature over a period of days to weeks.[1][5]

  • Troubleshooting Steps :

    • Confirm Isomerization : Compare the new peaks in your ¹H NMR spectrum to literature data for the expected lactone product if available. The lactone will have a distinct set of signals.

    • Quantify Isomerization : Use the integration of the peaks in the ¹H NMR spectrum to determine the ratio of the remaining acid to the newly formed lactone.

    • Purify Before Use : If the level of isomerization is unacceptable, you may need to re-purify the material immediately before your experiment. However, be aware that the isomerization will continue. The best practice is to generate the acid from a stable precursor (like an ester) right before it is needed.

Data Presentation

Table 1: Stability of Various Oxetane-Carboxylic Acids Under Different Conditions

Compound Structure/TypeStorage/Reaction ConditionStability OutcomeReference
Simple Alkyl Oxetane-Carboxylic AcidStorage at room temperatureIsomerization observed within a week (7%), complete after one year.[1][5]
Bulky (Hetero)aromatic SubstituentsStorage at room temperatureStable for at least one year.[1][6]
Bulky (Hetero)aromatic SubstituentsHeating at 100 °C in dioxane/waterIsomerization to lactone occurs.[1][6]
Zwitterionic (e.g., with Imidazole)Heating at 100 °C in dioxane/waterRemained stable.[1][6]
Conformationally Rigid CoreStorage at room temperatureStable for at least one year.[1][6]
Ester Precursor (e.g., Ethyl Ester)Hydrolysis with NaOH, then heating at 50 °CComplete isomerization to lactone.[1]

Experimental Protocols

Protocol 1: Saponification of an Ethyl Oxetane-Carboxylate and Stability Monitoring

This protocol describes the conversion of a stable ethyl ester precursor to the potentially unstable carboxylic acid, followed by a method to monitor its stability.

  • Saponification :

    • Dissolve the ethyl oxetane-carboxylate (1.0 eq) in a suitable solvent mixture like THF/water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 1.1 - 1.5 eq) as a 1 M aqueous solution.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all the starting ester is consumed.

    • Upon completion, carefully acidify the mixture to pH ~3-4 at 0 °C using a cold, dilute acid like sodium bisulfate (NaHSO₄) or 1 M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxetane-carboxylic acid. Note: Avoid heating during solvent removal.

  • Purity Analysis and Stability Monitoring :

    • Immediately after isolation, dissolve a small sample of the product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. This will serve as your baseline (t=0) purity analysis.

    • Store the remainder of the solid product at a controlled temperature (e.g., room temperature or 4 °C).

    • Periodically (e.g., after 1 week, 1 month), take a new sample and acquire another ¹H NMR spectrum under the same conditions.

    • Compare the spectra to identify any new peaks corresponding to the lactone isomer. Calculate the percentage of isomerization by comparing the integration of characteristic peaks from both the acid and the lactone.

Visualizations

Caption: Isomerization pathway of an oxetane-carboxylic acid to a lactone.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Use cluster_storage Storage Purchase Purchase or Synthesize Ester Precursor Saponify Saponification to Acid Purchase->Saponify QC Immediate QC (NMR, LC-MS) Saponify->QC Use Use in Reaction QC->Use If pure Store Store Acid (Low Temp) QC->Store If storage needed Degrade Degradation (Isomerization) Store->Degrade ReQC Re-analyze Purity Before Use Store->ReQC After Storage ReQC->Use

Caption: Recommended workflow for handling oxetane-carboxylic acids.

Troubleshooting_Logic Start Unexpected Result (e.g., Low Yield, Impurity) CheckPurity Analyze Stored Starting Material via 1H NMR Start->CheckPurity IsLactone Are Lactone Peaks Present? CheckPurity->IsLactone Stable Starting Material is Stable. Investigate Other Causes. IsLactone->Stable No Unstable Instability Confirmed. Isomerization is the Likely Cause. IsLactone->Unstable Yes Solution Solution: 1. Re-synthesize acid just before use. 2. Store as ester or salt. 3. Modify reaction to avoid heat. Unstable->Solution

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: Paternò-Büchi Cycloaddition for Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Paternò-Büchi reaction for oxetane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Paternò-Büchi reaction and what are its primary applications in drug development?

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding a four-membered ether ring known as an oxetane.[1] In drug development, the oxetane ring is a valuable structural motif found in several biologically active compounds, including the anti-cancer drug Taxol.[2] The reaction is a powerful tool for synthesizing novel oxetane-containing molecules with potential therapeutic applications.

Q2: What are the most common side reactions observed during the Paternò-Büchi reaction?

The most prevalent side reactions include:

  • Alkene Dimerization: The alkene starting material can undergo a [2+2] photocycloaddition with itself, especially when using electron-deficient alkenes.[3]

  • Carbonyl Reduction (Pinacol Coupling): The excited carbonyl compound can react with itself to form a pinacol derivative. This is a significant competitive reaction that can lead to low quantum yields of the desired oxetane.[4]

  • Norrish Type I and II Reactions: Carbonyl compounds, particularly ketones, can undergo cleavage reactions (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II) upon photoirradiation, leading to byproducts and reduced yields of the oxetane.[2][5]

  • Polymerization: Especially with electron-deficient alkenes like maleic anhydride, polymerization can be a competing process.[6]

Q3: How do the excited states (singlet vs. triplet) of the carbonyl compound influence the reaction outcome?

The spin multiplicity of the excited carbonyl compound plays a crucial role in the stereoselectivity of the reaction. Aromatic carbonyls typically react from their triplet excited state, which is formed via intersystem crossing from the initially formed singlet state.[7] Reactions proceeding through a triplet biradical intermediate are often less stereospecific than those reacting from a singlet state.[8] The nature of the excited state can be influenced by the choice of solvent and the presence of triplet sensitizers or quenchers.[9]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Oxetane

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Wavelength of Irradiation Aromatic carbonyls typically require irradiation around 300 nm (Pyrex filter), while aliphatic carbonyls may need lower wavelengths like 254 nm (quartz or Vycor filter).[4] Ensure your light source and filter are appropriate for your specific carbonyl compound.
Competing Pinacol Coupling This is a common side reaction.[4] Try increasing the concentration of the alkene relative to the carbonyl compound to favor the intermolecular cycloaddition.
Alkene Dimerization or Polymerization This is more common with electron-deficient alkenes.[3][6] Consider using an additive like p-xylene to suppress alkene dimerization.[6] Optimizing the concentration of reactants can also help.
Norrish Type Reactions If your carbonyl compound is susceptible to Norrish Type I or II reactions, consider modifying its structure, for instance, by using a substrate without γ-hydrogens to prevent the Norrish Type II pathway.[2]
Inappropriate Solvent Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[4] Polar solvents can sometimes favor electron transfer mechanisms, which may lead to different products or lower yields of the desired oxetane.[10]
Oxygen Quenching Molecular oxygen can act as a triplet quencher, potentially inhibiting reactions that proceed through a triplet excited state.[9] Degas your reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before and during irradiation.
Issue 2: Poor Regio- or Diastereoselectivity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Formation of Multiple Biradical Intermediates The regioselectivity is often governed by the stability of the intermediate 1,4-biradical.[7] Modifying the substituents on the alkene or carbonyl can influence the stability of one biradical over another, thus improving regioselectivity.
Temperature Effects The reaction temperature can significantly impact both regio- and diastereoselectivity by influencing the conformational equilibrium of the biradical intermediates.[11] Running the reaction at different temperatures (e.g., lower temperatures) may improve selectivity.
Solvent Polarity The polarity of the solvent can influence the reaction mechanism and, consequently, the selectivity. For instance, in the reaction of 2,3-dihydrofuran with benzaldehyde, a change in regioselectivity is observed in highly polar solvents, suggesting a shift towards an electron transfer mechanism.[10] Experiment with a range of non-polar to moderately polar solvents.
Lack of Stereochemical Control Reactions proceeding through a triplet biradical can exhibit lower stereospecificity due to rotation around the C-C bond in the intermediate.[8] If stereocontrol is critical, consider strategies to favor a singlet-state reaction, such as using specific sensitizers or quenchers, or modifying the substrates. The presence of a hydroxyl group on the alkene can sometimes direct the stereochemical outcome through hydrogen bonding.[2]

Experimental Protocols

General Protocol for Paternò-Büchi Reaction
  • Preparation of Reactants: Ensure both the carbonyl compound and the alkene are pure. If necessary, purify them by distillation or chromatography.

  • Solvent Selection: Choose an appropriate non-polar solvent (e.g., benzene, cyclohexane, or acetonitrile). The solvent should be transparent at the irradiation wavelength.

  • Reaction Setup:

    • In a photochemical reactor tube made of the appropriate material (e.g., Pyrex for >300 nm, quartz for <300 nm), dissolve the carbonyl compound and a stoichiometric excess of the alkene in the chosen solvent. Typical concentrations range from 0.05 to 0.2 M for the carbonyl compound.

    • Degas the solution for at least 30 minutes by bubbling a stream of inert gas (nitrogen or argon) through it.

    • Seal the reactor tube and place it in the photochemical reactor equipped with a suitable lamp and cooling system to maintain a constant temperature.

  • Irradiation: Irradiate the solution while maintaining a constant temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Work-up and Purification:

    • Once the reaction is complete (or has reached optimal conversion), remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired oxetane.

Specific Protocol: Reaction of Benzaldehyde with 2,3-Dihydrofuran

This reaction is known to produce both exo and endo isomers.

  • Materials: Benzaldehyde (freshly distilled), 2,3-dihydrofuran, and benzene (spectroscopic grade).

  • Procedure:

    • In a Pyrex photochemical reactor tube, prepare a solution of benzaldehyde (e.g., 0.1 M) and 2,3-dihydrofuran (e.g., 0.5 M) in benzene.

    • Degas the solution with argon for 30 minutes.

    • Irradiate the solution with a medium-pressure mercury lamp (which emits strongly around 313 nm) for several hours at a controlled temperature (e.g., 20 °C).

    • Monitor the disappearance of benzaldehyde by GC or TLC.

    • After completion, concentrate the reaction mixture in vacuo.

    • Separate the exo and endo oxetane products by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Oxetane Yield and Selectivity

CarbonylAlkeneSolventTemperature (°C)Yield (%)Regio/DiastereoselectivityReference
Benzaldehyde2,3-DihydrofuranBenzene20-exo/endo ratio varies with concentration
Benzophenone2-Methyl-2-butene--64Mixture of isomers[12]
AcetoneMaleic AnhydrideAcetone-Low-[6]
BenzophenoneFuran--94Attack on α-carbon of furan[13]
Benzaldehyde2-Furylmethanol---2:1 mixture of regioisomers[14]

Note: Yields and selectivities are highly dependent on the specific reaction setup and conditions.

Visualizing Reaction Pathways and Workflows

General Mechanism of the Paternò-Büchi Reaction

Paternò_Büchi_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediates Intermediates cluster_product Product carbonyl Carbonyl (S₀) carbonyl_s1 Carbonyl (S₁) carbonyl->carbonyl_s1 hν (Excitation) alkene Alkene exciplex Exciplex alkene->exciplex carbonyl_t1 Carbonyl (T₁) carbonyl_s1->carbonyl_t1 Intersystem Crossing (ISC) carbonyl_t1->exciplex + Alkene biradical 1,4-Biradical exciplex->biradical biradical->carbonyl Retro-cleavage oxetane Oxetane biradical->oxetane Ring Closure

Caption: General mechanism of the Paternò-Büchi reaction.

Troubleshooting Workflow for Low Oxetane Yield

Troubleshooting_Low_Yield start Low Oxetane Yield check_wavelength Verify Irradiation Wavelength start->check_wavelength check_wavelength->start Incorrect Wavelength check_side_reactions Analyze for Side Products (Pinacol, Dimer, Polymer) check_wavelength->check_side_reactions Wavelength Correct optimize_conc Optimize Reactant Concentrations check_side_reactions->optimize_conc Side Products Present change_solvent Change Solvent check_side_reactions->change_solvent No Obvious Side Products degas_solution Ensure Proper Degassing optimize_conc->degas_solution change_solvent->degas_solution add_quencher Add Triplet Quencher/Sensitizer degas_solution->add_quencher end Improved Yield add_quencher->end

Caption: Troubleshooting workflow for low oxetane yield.

Factors Influencing Regio- and Diastereoselectivity

Selectivity_Factors factors Factors Influencing Selectivity Temperature Solvent Polarity Substituent Effects Spin Multiplicity outcome Reaction Outcome Regioselectivity Diastereoselectivity factors:f1->outcome:o1 factors:f1->outcome:o2 factors:f2->outcome:o1 factors:f2->outcome:o2 factors:f3->outcome:o1 factors:f3->outcome:o2 factors:f4->outcome:o2

Caption: Key factors influencing selectivity in the Paternò-Büchi reaction.

References

Technical Support Center: Optimizing Amide Coupling for Sterically Hindered Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize amide coupling reactions involving sterically hindered oxetanes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of amides from sterically hindered oxetane-containing amines or carboxylic acids.

Issue 1: Low or No Product Yield

Potential Causes and Solutions

  • Incomplete Carboxylic Acid Activation: The initial and most critical step is the activation of the carboxylic acid. Insufficient activation will lead to poor or no conversion.

    • Solution: Increase the equivalents of the coupling reagent and/or the activation time. Consider switching to a more potent coupling reagent (see Table 1). Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can also improve yields.[1]

  • Poor Nucleophilicity of the Amine: Steric hindrance around the oxetane amine can significantly reduce its nucleophilicity, slowing down the reaction rate.

    • Solution: Increase the reaction temperature or use a more reactive activated species, such as an acyl fluoride.[2][3][4][5] Microwave heating can also be effective in accelerating sluggish reactions.[6]

  • Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[1]

    • Solution: Ensure the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction.[1][7]

  • Hydrolysis of Activated Intermediate: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation.[1]

    • Solution: Use anhydrous solvents and reagents.[8][9] Storing reagents in a desiccator and using freshly opened solvents is recommended.[9]

  • Degradation of Coupling Reagent: Carbodiimide-based coupling reagents, in particular, can be sensitive to moisture and degrade over time.[9][10]

    • Solution: Use fresh, high-quality coupling reagents.[9] It is advisable to purchase smaller quantities and store them under inert gas.

Issue 2: Formation of Significant Side Products

Potential Causes and Solutions

  • Oxetane Ring Opening: While generally stable, the oxetane ring can be susceptible to ring-opening under harsh acidic conditions or high temperatures.[11]

    • Solution: Avoid strong acidic conditions. If heating is required, monitor the reaction closely for the formation of ring-opened byproducts. 3,3-disubstituted oxetanes are generally more stable.[11]

  • Epimerization/Racemization: For chiral carboxylic acids, racemization at the alpha-carbon can be a significant side reaction, especially with highly activating coupling reagents.

    • Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1] Running the reaction at lower temperatures can also minimize this side reaction. Phosphonium-based reagents like PyBOP and PyAOP are also known to be effective in minimizing racemization.[6]

  • Byproducts from Coupling Reagents: Some coupling reagents generate byproducts that can be difficult to remove. For example, dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which has low solubility in many organic solvents.[6][12]

    • Solution: Choose a coupling reagent that generates water-soluble byproducts, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to simplify the workup.[6]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for my sterically hindered oxetane amine?

For sterically hindered substrates, standard coupling reagents may be inefficient.[6] More potent reagents are generally required.[6] Uronium/aminium salts like HATU and HCTU, and phosphonium salts like PyBOP and PyAOP are excellent starting points due to their high reactivity.[6][11] For extremely challenging couplings, the in situ formation of highly reactive acyl fluorides using reagents like TFFH or BTFFH has proven to be very effective.[1][2][3][4][5][6]

Q2: How can I improve the solubility of my starting materials?

Poor solubility can significantly hinder the reaction rate.[10]

  • Solvent Choice: Use polar aprotic solvents such as DMF, NMP, or DMSO.[10]

  • Temperature: Gently warming the reaction mixture can help dissolve the starting materials.[10]

Q3: What are the recommended equivalents of reagents to use?

A general starting point is to use a slight excess of the amine and coupling reagents relative to the carboxylic acid.

ReagentEquivalents (relative to limiting reagent)
Carboxylic Acid1.0
Amine1.0 - 1.2
Coupling Reagent1.0 - 1.5
Base (e.g., DIPEA)2.0

Q4: My reaction is still not working, what else can I try?

If standard coupling conditions fail, consider converting the carboxylic acid to a more reactive species, such as an acyl chloride.[6] This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] However, these conditions can be harsh and may not be suitable for sensitive substrates.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.[8]

  • Add a non-nucleophilic base such as DIPEA (2.0 eq.) and stir for 5 minutes at room temperature.[8]

  • In a separate flask, dissolve HATU (1.0-1.5 eq.) in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).[8]

  • Allow the reaction to pre-activate for 15-30 minutes at 0°C.

  • Add the sterically hindered oxetane amine (1.0-1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.[8]

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent like ethyl acetate.[8]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography.[9]

Protocol 2: Amide Coupling via Acyl Fluoride Formation
  • Dissolve the sterically hindered carboxylic acid (1.3 eq.) in anhydrous DCM.[2]

  • Add a fluorinating agent (e.g., BTFFH, 1.5 eq.) and DIPEA (4.5 eq.).[2]

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.[2]

  • Add the oxetane amine (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-24 hours.[2]

  • Monitor the reaction for completeness by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with DCM, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/Aminium SaltHigh reactivity, good for hindered systems, low racemization.[6]Higher cost.
HBTU/TBTU Uronium/Aminium SaltEfficient, lower cost than HATU.[12]Can cause racemization, byproducts can be difficult to remove.
PyBOP Phosphonium SaltVery effective for difficult couplings, suppresses racemization.[6]Byproducts can be problematic.
EDC/HOBt CarbodiimideWater-soluble byproducts, relatively inexpensive.[9][12]May not be effective for highly hindered substrates.[2]
BTFFH/TFFH Acyl Fluoride PrecursorHighly effective for extremely hindered substrates.[2][3][4][5][6]May require elevated temperatures.[2][3][4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Carboxylic Acid dissolve Dissolve Acid & Base in Anhydrous Solvent prep_acid->dissolve prep_amine Oxetane Amine add_amine Add Oxetane Amine prep_amine->add_amine activate Add Coupling Reagent (Pre-activation) dissolve->activate e.g., HATU, DIPEA activate->add_amine react Stir at RT or Heat add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Pure Amide Product purify->product

Caption: General experimental workflow for amide coupling.

troubleshooting_flowchart decision decision solution solution problem problem start Low/No Yield check_activation Is Acid Activation Complete? start->check_activation check_reagents Are Reagents Fresh & Anhydrous? check_activation->check_reagents Yes increase_activation Increase Coupling Reagent/Time Use Potent Reagent check_activation->increase_activation No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes use_fresh_reagents Use Fresh/Anhydrous Reagents & Solvents check_reagents->use_fresh_reagents No check_side_reactions Side Reactions Observed? check_conditions->check_side_reactions Yes optimize_conditions Increase Temperature Change Solvent check_conditions->optimize_conditions No address_side_reactions Add Racemization Suppressor Check for Ring Opening check_side_reactions->address_side_reactions Yes consider_acyl_halide Consider Acyl Halide Route check_side_reactions->consider_acyl_halide No

Caption: Troubleshooting flowchart for low-yield reactions.

References

how to avoid isomerization of oxetane-carboxylic acids upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxetane-carboxylic acids. Our goal is to help you mitigate the isomerization of these valuable compounds upon storage, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: My oxetane-carboxylic acid is showing a new, unexpected peak in its 1H NMR spectrum after storage. What could be happening?

A1: It is highly likely that your oxetane-carboxylic acid is undergoing isomerization. Many oxetane-carboxylic acids are unstable and can isomerize into cyclic lactones, even when stored at room temperature or with slight heating.[1][2][3][4][5] This is a known phenomenon that can significantly impact reaction yields and lead to misleading results.[1][2][3]

Q2: What is the underlying mechanism of this isomerization?

A2: The isomerization is typically an intramolecular ring-opening reaction. The carboxylic acid functional group on the molecule can itself act as a proton source to activate the oxetane ring, which is susceptible to nucleophilic attack due to ring strain.[6][7][8] This leads to the formation of a more stable five- or six-membered lactone. This process can occur without the need for an external catalyst.[4][9]

Q3: Are all oxetane-carboxylic acids prone to this isomerization?

A3: No, the stability of oxetane-carboxylic acids is highly dependent on their substitution pattern.[6][7] Generally, 3,3-disubstituted oxetanes are more stable.[6][7] Factors that can increase stability include:

  • Bulky substituents: Large groups on the oxetane ring can sterically hinder the intramolecular reaction.[4][9]

  • Zwitterionic structures: The presence of both acidic and basic functional groups can lead to the formation of a stable zwitterion, which may prevent the carboxylic acid from protonating the oxetane ring.[4][9]

  • Conformationally rigid systems: Incorporation of the oxetane-carboxylic acid into a rigid polycyclic framework can lock it in a conformation that disfavors isomerization.[4][9]

  • Fluorine substitution: Fluorine-containing acids have shown increased stability during storage at room temperature, likely due to the electron-withdrawing effect of fluorine reducing the nucleophilicity of the carboxylate. However, they can still isomerize upon heating.[4][9]

Troubleshooting Guide: Preventing Isomerization

If you are observing isomerization of your oxetane-carboxylic acid, consider the following troubleshooting steps:

1. Immediate Use: The most straightforward approach is to use the oxetane-carboxylic acid immediately after synthesis or purification.

2. Storage as a Salt or Ester: If immediate use is not feasible, storing the compound in a more stable form is the best long-term solution.

  • Salts: Convert the carboxylic acid to its corresponding lithium or sodium salt. These salts have been shown to be stable for years at room temperature.[9]

  • Esters: Store the compound as its methyl or ethyl ester. The ester can then be hydrolyzed back to the carboxylic acid immediately before use.

3. Optimized Storage Conditions: If the free acid must be stored, adhere to the following conditions to minimize isomerization:

  • Low Temperature: Store the compound at low temperatures, preferably in an explosion-proof refrigerator.[10]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components.

  • Dry Conditions: Keep the compound in a desiccated environment to avoid moisture, which could potentially facilitate hydrolysis or other side reactions.

  • Avoid Heat: Do not expose the compound to elevated temperatures, as this can accelerate the rate of isomerization.[1][2][4]

Summary of Stability for Select Oxetane-Carboxylic Acids

The following table summarizes the observed stability of various oxetane-carboxylic acids under different conditions, as reported in the literature.

Compound Structure (Simplified Representation)Storage ConditionObservationReference
Simple 3-substituted oxetane-3-carboxylic acidRoom Temperature, 1 year~50% isomerization to lactone[4]
3-Aryl-oxetane-3-carboxylic acidsRoom Temperature, 1 yearStable[4][9]
3-Aryl-oxetane-3-carboxylic acids100 °C in dioxane/waterIsomerized to lactones[4][9]
Fluorine-containing oxetane-carboxylic acidsRoom Temperature, 1 yearStable[4][9]
Fluorine-containing oxetane-carboxylic acids50 °C in dioxane/waterIsomerized to lactones[4][9]
Zwitterionic oxetane-carboxylic acid (with imidazole)100 °C in dioxane/waterStable[4][9]

Experimental Protocols

Protocol 1: Monitoring Isomerization by ¹H NMR

Objective: To quantify the extent of isomerization of an oxetane-carboxylic acid to its corresponding lactone over time.

Methodology:

  • Prepare a stock solution of the oxetane-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a known concentration.

  • Acquire a baseline ¹H NMR spectrum immediately after preparation (Time = 0).

  • Store the NMR tube or the bulk sample under the desired storage conditions (e.g., room temperature, refrigerated).

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1 week, 1 month, 3 months).

  • Integrate characteristic peaks corresponding to both the oxetane-carboxylic acid and the lactone impurity.

  • Calculate the percentage of isomerization at each time point by comparing the relative integrals of the two species.

Protocol 2: Conversion to a Stable Salt for Storage

Objective: To convert an unstable oxetane-carboxylic acid into its more stable sodium salt for long-term storage.

Methodology:

  • Dissolve the oxetane-carboxylic acid in a suitable solvent such as methanol or ethanol.

  • Add one equivalent of a sodium base, such as sodium hydroxide or sodium methoxide, dropwise while stirring.

  • Monitor the reaction by TLC or LC-MS to ensure complete conversion to the salt.

  • Remove the solvent under reduced pressure to obtain the sodium salt as a solid.

  • Store the resulting salt in a tightly sealed container in a cool, dry place.

Visual Guides

Isomerization_Pathway OxetaneAcid Oxetane-Carboxylic Acid Intermediate Protonated Oxetane Intermediate OxetaneAcid->Intermediate Intramolecular Protonation Lactone Lactone Intermediate->Lactone Ring Opening & Cyclization Storage Storage (Room Temp / Heat)

Caption: Isomerization pathway of an oxetane-carboxylic acid to a lactone.

Storage_Workflow Start Synthesized Oxetane-Carboxylic Acid Decision Immediate Use? Start->Decision Use Use in Reaction Decision->Use Yes Store Long-Term Storage Decision->Store No Salt Convert to Salt (e.g., Na+, Li+) Store->Salt Ester Convert to Ester (e.g., Me, Et) Store->Ester StoreSalt Store Salt Salt->StoreSalt StoreEster Store Ester Ester->StoreEster

Caption: Recommended workflow for handling oxetane-carboxylic acids.

References

Technical Support Center: C-C Bond Forming Cyclization for Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the C-C bond forming cyclization for the synthesis of oxetanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in forming oxetanes via intramolecular C-C bond cyclization?

A1: The primary challenge in forming the four-membered oxetane ring is the inherent ring strain, which makes the cyclization kinetically less favorable compared to the formation of five- or six-membered rings.[1] Key difficulties include:

  • Low Yields: The high activation energy for the 4-exo-tet cyclization can lead to poor yields.[2]

  • Competing Side Reactions: Several side reactions can compete with the desired intramolecular cyclization, such as Grob fragmentation, E2 elimination, and intermolecular reactions.[2][3]

  • Substrate Dependence: The success of the cyclization is often highly dependent on the specific substrate, including the nature of the leaving group and the substitution pattern.[1]

Q2: What is Grob fragmentation and how can it be minimized?

A2: Grob fragmentation is a common side reaction in which a molecule breaks into three smaller fragments.[4][5] In the context of oxetane synthesis, the alkoxide intermediate can fragment into an alkene and a carbonyl compound instead of undergoing intramolecular cyclization.[1][2] This process is often entropically favored and depends on the thermodynamic stability of the resulting fragments.[2]

To minimize Grob fragmentation:

  • Use a less polar solvent.

  • Employ a more sterically demanding base.

  • Run the reaction at lower temperatures. [3]

Q3: How does the choice of base affect the outcome of the cyclization?

A3: The choice of base is critical and can significantly influence the reaction pathway. A strong, non-nucleophilic base is generally preferred to deprotonate the precursor without promoting side reactions. For instance, in a photoredox-mediated synthesis, potassium tert-butoxide (KOtBu) was found to be more effective than potassium phosphate (K3PO4), leading to higher yields in shorter reaction times.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Oxetane

Possible Causes & Solutions

Possible CauseRecommended Solution
Poor Leaving Group Convert the alcohol precursor to a better leaving group such as a tosylate (-OTs), mesylate (-OMs), or bromide (-Br). Bromide is often more effective than tosylate.
Ineffective Base Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Suboptimal Reaction Temperature Gradually increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions.
Incorrect Solvent Use a polar aprotic solvent such as DMF, DMSO, or THF to facilitate the SN2 cyclization.
High Concentration Favoring Intermolecular Reactions Run the reaction at high dilution (e.g., 0.01-0.05 M) to favor the intramolecular pathway.[3]
Problem 2: Formation of Significant Side Products

Side Product Identification and Mitigation Strategies

Side ProductIdentificationMitigation Strategy
Grob Fragmentation Products (Alkene and Carbonyl) Characterize byproducts using NMR and MS.Use a less polar solvent, a more sterically demanding base, and lower reaction temperatures.[3]
E2 Elimination Products (Alkene) Observed with secondary leaving groups.Use a less hindered base. For secondary halides, a milder base and a good, non-bulky leaving group are crucial.
Intermolecular Etherification Products Formation of dimers or polymers.Employ high dilution conditions (0.01-0.05 M).[3]

Quantitative Data Summary

Table 1: Comparison of Leaving Groups in Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization

Leaving GroupPrecursor Yield (O-H Insertion)Oxetane Yield (Cyclization)
Tosylate (-OTs)High43%
Bromide (-Br)90%73%

Data extracted from a study on the synthesis of diethyl 2,2-oxetane-dicarboxylate.

Table 2: Effect of Base on the Yield of a Photoredox-Mediated Oxetane Synthesis

BaseTemperatureTimeYield
KOtBu60 °CNot specified97%
K3PO480 °C41 h72%

Data from the synthesis of a spiro-oxetane via alcohol C-H functionalization.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization for Diethyl 4-Aryl-2,2-oxetane Dicarboxylates

Step 1: O-H Insertion

  • To a solution of the functionalized alcohol (1.0-3.0 mmol) in benzene (0.1 M) add diethyl diazomalonate (1.5 equivalents).

  • Add rhodium(II) acetate dimer ([Rh2(OAc)4]) (0.5 mol%).

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC until completion.

  • Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography to afford the ether precursor.

Step 2: C-C Bond-Forming Cyclization

  • Dissolve the purified ether precursor (0.5-1.0 mmol) in DMF (0.025 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH) (1.2 equivalents) portion-wise.

  • Stir the reaction mixture at 25 °C for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired oxetane.

Protocol 2: Photoredox-Mediated Oxetane Synthesis via Alcohol C-H Functionalization
  • In a nitrogen-filled glovebox, add the alcohol substrate (0.1 mmol, 1.0 equiv), vinyl sulfonium salt (0.15 mmol, 1.5 equiv), photocatalyst ({Ir[dF(CF3)ppy]2(dtbpy)}PF6 or 4CzIPN, 1-5 mol%), and quinuclidine (10 mol%) to a vial.

  • Add acetonitrile (0.1 M) and stir the mixture.

  • Irradiate the reaction mixture with a blue LED lamp while maintaining a gentle stir.

  • After complete consumption of the starting material (monitored by TLC or LC-MS), add potassium tert-butoxide (KOtBu) (2.0 equivalents).

  • Stir the reaction mixture at 60 °C.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the oxetane product.

Visualizations

Troubleshooting_Workflow start Low/No Oxetane Yield cause1 Poor Leaving Group? start->cause1 cause2 Ineffective Base? start->cause2 cause3 Side Reactions? start->cause3 solution1 Use -Br or -OMs cause1->solution1 Yes solution2 Use NaH or KOtBu cause2->solution2 Yes sub_cause1 Grob Fragmentation cause3->sub_cause1 sub_cause2 E2 Elimination cause3->sub_cause2 sub_cause3 Intermolecular Reaction cause3->sub_cause3 sub_solution1 Lower Temp, Steric Base sub_cause1->sub_solution1 sub_solution2 Less Hindered Base sub_cause2->sub_solution2 sub_solution3 High Dilution sub_cause3->sub_solution3

Caption: Troubleshooting workflow for low oxetane yield.

Reaction_Pathway_Decision precursor Cyclization Precursor (e.g., Halo-alcohol) base_choice Choice of Base (Steric vs. Non-Steric) precursor->base_choice path1 Intramolecular SN2 Cyclization base_choice->path1 Non-Steric, Strong Base path2 Competing Side Reactions base_choice->path2 Sterically Hindered or Nucleophilic Base product1 Desired Oxetane path1->product1 product2 Grob Fragmentation Products path2->product2 product3 E2 Elimination Product path2->product3

Caption: Influence of base selection on reaction outcome.

References

Technical Support Center: Column Chromatography for Carboxylic Acid Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of carboxylic acid impurities using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My carboxylic acid is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

A1: Peak tailing is a common issue when separating acidic compounds like carboxylic acids on standard silica gel. This phenomenon is often due to strong interactions between the acidic analyte and the slightly acidic silanol groups on the silica surface. At neutral pH, a portion of the carboxylic acid can deprotonate to its carboxylate form, which then interacts strongly with the stationary phase, leading to a skewed peak shape.

Solutions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase is the most common solution. This suppresses the ionization of the carboxylic acid, ensuring it remains in its less polar, protonated form, which reduces strong interactions with the silica gel and results in more symmetrical peaks.

  • Use a Less Acidic Stationary Phase: Consider using a deactivated or end-capped silica gel, or an alternative stationary phase like alumina (acidic or neutral).

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try reducing the sample concentration or injection volume.[1]

Q2: I have very polar carboxylic acid impurities that are not retaining on my C18 reversed-phase column. What should I do?

A2: Highly polar compounds often have insufficient retention on traditional C18 columns because they have a strong affinity for the polar mobile phase and weak interaction with the non-polar stationary phase.

Solutions:

  • Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase. Some modern C18 columns are designed to be stable in 100% aqueous conditions.

  • Adjust Mobile Phase pH: For acidic compounds, using a low pH mobile phase (e.g., pH 2.5-3.5) will suppress ionization and can increase retention on a reversed-phase column.

  • Consider a Different Stationary Phase:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. They use a polar stationary phase with a mobile phase rich in organic solvent, and the separation is based on the partitioning of the analyte into an aqueous layer on the stationary phase surface.

Q3: How do I choose between normal-phase and reversed-phase chromatography for my carboxylic acid sample?

A3: The choice depends on the overall polarity of your compound of interest and the impurities you are trying to separate.

  • Normal-Phase Chromatography (NPC): Best suited for non-polar to moderately polar organic-soluble compounds. If your carboxylic acid is relatively non-polar (e.g., a fatty acid), normal-phase on silica gel can be effective, especially with an acidified mobile phase.[2]

  • Reversed-Phase Chromatography (RPC): The preferred method for polar, water-soluble compounds. If your carboxylic acid has several polar functional groups or is a small, polar molecule, reversed-phase chromatography will likely provide better retention and separation.[2]

A good starting point is to assess the solubility of your crude sample. If it dissolves well in non-polar solvents like hexane or dichloromethane, start with normal-phase. If it is more soluble in polar solvents like water, methanol, or acetonitrile, reversed-phase is the better choice.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Peak Shape Problems

Problem: My peaks are tailing.

  • Possible Causes:

    • Secondary Interactions: Strong interactions between the ionized carboxylic acid and active sites (e.g., silanol groups) on the stationary phase.[1]

    • Low Buffer Concentration: Insufficient buffer capacity in the mobile phase to maintain a consistent pH.

    • Column Contamination: Buildup of strongly retained impurities on the column.

    • Column Overload: Injecting too high a concentration of the sample.[1]

    • Excessive Dead Volume: Long or wide-bore tubing between the column and detector.

  • Solutions:

    • Acidify Mobile Phase (NPC/RPC): Add 0.1-1% acetic or formic acid to the mobile phase to suppress ionization.

    • Increase Buffer Strength (RPC): Ensure your buffer concentration is sufficient to control the pH.

    • Use a Guard Column: Protect the analytical column from strongly retained impurities.

    • Flush the Column: Wash the column with a strong solvent to remove contaminants.

    • Reduce Sample Load: Dilute your sample or inject a smaller volume.

    • Optimize Tubing: Use shorter, narrower internal diameter tubing where possible.

Problem: My peaks are fronting.

  • Possible Causes:

    • Sample Overload: Injecting a large sample volume can lead to premature elution of some analyte molecules.[3][4]

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the initial mobile phase.[3][4]

    • Low Column Temperature: Can sometimes lead to fronting.[1]

    • Column Bed Collapse or Void: Physical degradation of the column packing.[3][5]

  • Solutions:

    • Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column.[4]

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible, or in a weaker solvent.[3]

    • Increase Column Temperature: Use a column oven to maintain a consistent and slightly elevated temperature.[1]

    • Replace the Column: If a void or collapse is suspected, the column usually needs to be replaced.[5]

Problem: My peaks are broad.

  • Possible Causes:

    • Low Flow Rate: Can increase band broadening.[1]

    • Column Contamination or Degradation: Loss of column efficiency.[6]

    • Extra-Column Volume: Excessive volume in tubing and fittings.[1]

    • Late Elution from a Previous Injection: A strongly retained compound from a prior run may elute as a broad peak in the current chromatogram.[6][7]

    • Sample Overload: Injecting too much sample.[1]

  • Solutions:

    • Optimize Flow Rate: Increase the flow rate to the column's optimal level.

    • Clean or Replace Column: Flush the column with a strong solvent or replace it if it's old or heavily contaminated.[6]

    • Minimize Tubing Length: Use shorter tubing with a smaller internal diameter between the injector, column, and detector.

    • Implement a Column Wash Step: After each run, include a high-organic wash to elute any strongly retained compounds.

    • Reduce Sample Load: Decrease the injection volume or sample concentration.

Data Presentation: Quantitative Parameters

The following tables provide typical starting parameters for separating carboxylic acid impurities. These values may require optimization for your specific application.

Table 1: Typical Column Loading Capacities

Chromatography ModeStationary PhaseTypical Loading Capacity (% of media weight)Notes
Normal-PhaseSilica Gel1% - 10%For difficult separations, lower loading (e.g., 1:100 sample-to-silica ratio) is recommended. For easier separations, higher loading is possible.[8][9]
Reversed-PhaseC180.1% - 1%Generally lower than normal-phase due to a different separation mechanism and lower surface area.[8][10] For C18 flash columns, a recommended range is often 0.1-0.5%.[11]

Table 2: Example Solvent Gradients for Reversed-Phase HPLC

Time (min)% Aqueous (with 0.1% Formic or Acetic Acid)% Organic (Acetonitrile or Methanol)Purpose
0.0955Initial conditions for retaining polar compounds.
20.0595Gradient ramp to elute less polar compounds.
25.0595Hold to elute strongly retained compounds.
25.1955Return to initial conditions.
30.0955Re-equilibration for the next injection.

Note: This is a generic gradient. The slope and duration should be optimized based on the complexity of the sample mixture.[12][13]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography of a Carboxylic Acid Mixture

This protocol outlines a general procedure for separating a mixture containing a carboxylic acid using normal-phase flash chromatography on silica gel.

  • Solvent System Selection (TLC):

    • Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • Add 0.5-1% acetic acid to the developing solvent to improve the spot shape of the carboxylic acid.

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for your sample amount (a common rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude sample by weight for difficult separations).[14]

    • In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of the initial eluting solvent or a slightly more polar solvent. Carefully apply the solution to the top of the column with a pipette.

    • Dry Loading (for samples poorly soluble in the eluent): Dissolve the sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[15]

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.

    • Begin collecting fractions. The size of the fractions will depend on the column size and the expected separation.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your method (e.g., by increasing the percentage of ethyl acetate in hexane).

    • Monitor the fractions by TLC to identify which ones contain your purified compound.

Protocol 2: Reversed-Phase Flash Chromatography of Polar Carboxylic Acids

This protocol is for separating polar carboxylic acids using a C18 reversed-phase flash column.[11][16]

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: HPLC-grade acetonitrile or methanol with 0.1% of the same acid.

    • Degas both solvents before use.

  • Column Equilibration:

    • Install the C18 flash column on your system.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-7 column volumes.[11][17]

  • Sample Preparation and Loading:

    • Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., water or a high-aqueous/low-organic mixture). If solubility is an issue, DMSO can be used, but the injection volume should be kept to a minimum.

    • Inject the sample onto the column.

  • Elution and Fraction Collection:

    • Begin the elution with the initial mobile phase conditions.

    • Apply a gradient of increasing organic solvent (Solvent B) to elute the compounds. A typical gradient might run from 5% B to 95% B over 10-20 column volumes.[17]

    • Monitor the elution using a UV detector.

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the collected fractions to confirm purity.

  • Column Cleaning and Storage:

    • After the separation, wash the column with a high percentage of organic solvent (e.g., 80-100% acetonitrile) to remove any strongly retained compounds.

    • Store the column in a suitable solvent, such as 80% acetonitrile/20% water, with the end caps securely in place.[11]

Visualizations

Logical Relationships and Workflows

Chromatography_Selection start Start: Crude Sample with Carboxylic Acid Impurity solubility_test Assess Solubility start->solubility_test polar_solvent Soluble in Polar Solvents? (Water, Methanol) solubility_test->polar_solvent nonpolar_solvent Soluble in Non-Polar Solvents? (Hexane, DCM) solubility_test->nonpolar_solvent polar_solvent->nonpolar_solvent No rp_path Reversed-Phase (RPC) is likely suitable polar_solvent->rp_path Yes np_path Normal-Phase (NPC) is likely suitable nonpolar_solvent->np_path Yes iex_path Consider Ion-Exchange (IEX) for charged species nonpolar_solvent->iex_path No (Ionic?) hilic_path Consider HILIC for very polar analytes rp_path->hilic_path Poor retention? end_rp Proceed with RPC Method Development rp_path->end_rp Good retention end_np Proceed with NPC Method Development np_path->end_np Peak_Shape_Troubleshooting start Poor Peak Shape Observed peak_type What is the issue? start->peak_type tailing Tailing peak_type->tailing Asymmetric (tail) fronting Fronting peak_type->fronting Asymmetric (front) broad Broad peak_type->broad Symmetric but wide sol_tailing1 Acidify Mobile Phase (0.1-1% Acid) tailing->sol_tailing1 sol_tailing2 Reduce Sample Load tailing->sol_tailing2 sol_tailing3 Check for Column Contamination tailing->sol_tailing3 sol_fronting1 Reduce Injection Volume fronting->sol_fronting1 sol_fronting2 Match Sample Solvent to Mobile Phase fronting->sol_fronting2 sol_fronting3 Check for Column Void fronting->sol_fronting3 sol_broad1 Optimize Flow Rate broad->sol_broad1 sol_broad2 Wash Column with Strong Solvent broad->sol_broad2 sol_broad3 Minimize Extra-Column Volume broad->sol_broad3 pH_Effect cluster_low_ph Low pH (e.g., pH < pKa) cluster_high_ph High pH (e.g., pH > pKa) low_ph_form R-COOH (Protonated, Neutral) low_ph_interaction Weaker interaction with Reversed-Phase (C18) low_ph_form->low_ph_interaction low_ph_retention Increased Retention low_ph_interaction->low_ph_retention high_ph_form R-COO⁻ (Deprotonated, Anionic) high_ph_interaction Stronger interaction with Polar Mobile Phase high_ph_form->high_ph_interaction high_ph_retention Decreased Retention high_ph_interaction->high_ph_retention mobile_phase Mobile Phase pH cluster_low_ph cluster_low_ph mobile_phase->cluster_low_ph cluster_high_ph cluster_high_ph mobile_phase->cluster_high_ph

References

Technical Support Center: Troubleshooting Low Conversion Rates in Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing oxetane synthesis. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work, with a focus on resolving low conversion rates.

Frequently Asked questions (FAQs)

Q1: My intramolecular Williamson ether synthesis of an oxetane from a 1,3-diol derivative is resulting in a low yield. What are the potential causes and how can I improve the conversion rate?

Low yields in the intramolecular Williamson ether synthesis for oxetane formation are common and can often be attributed to several factors. The inherent ring strain of the four-membered oxetane ring makes its formation kinetically and thermodynamically less favorable compared to larger rings.[1][2]

Common Causes and Solutions:

  • Poor Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Halides like chlorides and bromides may not be sufficiently reactive.

    • Solution: Convert the alcohol to a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or iodide (-I), to increase the rate of cyclization.[3]

  • Ineffective Base: The base used may not be strong enough to fully deprotonate the alcohol, or it could be sterically hindered, impeding the reaction.

    • Solution: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For substrates sensitive to strong bases, milder conditions using potassium carbonate (K₂CO₃) in a polar aprotic solvent can be effective.[1][3]

  • Grob Fragmentation: A significant side reaction that competes with oxetane formation is the Grob fragmentation, where the halo-alkoxide fragments into an alkene and a carbonyl compound.[1][2] This is particularly prevalent when the substrate geometry is favorable for this pathway.

    • Solution: To minimize fragmentation, consider using a less polar solvent and a more sterically demanding base. Running the reaction at lower temperatures can also favor the desired cyclization.[3]

  • Intermolecular Reactions: At high concentrations, intermolecular etherification can become a competitive side reaction, leading to the formation of polymers and other byproducts.

    • Solution: Employ high dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular cyclization pathway.[3]

Q2: I am attempting a Paterno-Büchi reaction to synthesize an oxetane, but the conversion of my starting materials is very low. What are the likely reasons for this?

The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for oxetane synthesis. However, its success is sensitive to various experimental parameters.

Common Causes and Solutions:

  • Incorrect Wavelength of UV Light: The carbonyl compound must be excited to its n,π* triplet or singlet state for the reaction to occur. Using an inappropriate wavelength of UV light will result in inefficient excitation.

    • Solution: For aromatic carbonyl compounds, irradiation at around 300 nm (Pyrex filtered) is typically effective. Aliphatic carbonyl compounds often require higher energy UV light at 254 nm (quartz or Vycor filtered).[4]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction's quantum yield.

    • Solution: Non-polar solvents are generally preferred for the Paterno-Büchi reaction.[4]

  • Competing Dimerization or Polymerization: The alkene starting material, especially if it is electron-deficient, can undergo dimerization or polymerization upon irradiation, reducing the amount available to react with the carbonyl compound.[5]

    • Solution: The addition of a triplet sensitizer or quencher can sometimes suppress unwanted side reactions of the alkene. For example, in the reaction of maleic anhydride with cyclic ketones, p-xylene has been shown to suppress the competing alkene dimerization.[5]

  • Low Reactivity of the Alkene: Electron-rich alkenes are generally more reactive in the Paterno-Büchi reaction.

    • Solution: If possible, consider modifying the alkene substrate to include an electron-donating group.

  • Photochemical Decomposition: The starting materials or the oxetane product itself may be unstable under the reaction conditions and decompose upon prolonged exposure to UV light.

    • Solution: Monitor the reaction progress closely by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed or the product concentration begins to decrease. Running the reaction at a lower temperature may also help to minimize decomposition.

Q3: My attempt to synthesize an oxetane via the ring expansion of an epoxide with a sulfur ylide is giving me a low yield. What could be going wrong?

The ring expansion of epoxides using sulfur ylides, such as dimethyloxosulfonium methylide, is a common method for preparing oxetanes. However, the reaction conditions need to be carefully controlled to avoid side reactions.

Common Causes and Solutions:

  • Further Ring Expansion: Under harsh reaction conditions, such as elevated temperatures and a large excess of the sulfur ylide, the initially formed oxetane can undergo a subsequent ring expansion to form a tetrahydrofuran derivative.[2]

    • Solution: Use a moderate excess of the sulfur ylide (typically 2-3 equivalents) and maintain a controlled temperature. Avoid prolonged reaction times at high temperatures.

  • Decomposition of the Ylide: Sulfur ylides can be unstable, especially at higher temperatures.

    • Solution: Prepare the ylide in situ at a low temperature and add the epoxide slowly to the freshly prepared ylide solution.

  • Steric Hindrance: Highly substituted epoxides may react slowly or not at all due to steric hindrance.

    • Solution: For sterically hindered substrates, longer reaction times or a more reactive ylide may be necessary. However, be mindful of the potential for side reactions under more forcing conditions.

Data Presentation

Table 1: Influence of Base and Leaving Group on Williamson Ether Synthesis of Oxetanes

Entry1,3-Diol DerivativeLeaving GroupBaseSolventYield (%)Reference
13-chloropropanol-ClKOH-~40[6]
21,3-propanediol monotosylate-OTsKOtBuTHFHigh[1]
31,3-propanediol monomesylate-OMsNaHTHF84[1]
43-iodopropanol-IBase--[3]

Table 2: Effect of Additives on the Paternò-Büchi Reaction of Maleic Anhydride and Cyclohexanone

EntryAdditive (1 equiv)Ketone Conversion (%)Oxetane:Dimer RatioReference
1None1001 : 0.4[5]
2Benzophenone161 : 0.2[5]
3p-Xylene451 : 0.1[5]
4Anisole901 : 1.2[5]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis of Oxetanes from 1,3-Diols

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Monoprotection/Activation of the 1,3-Diol:

    • Dissolve the 1,3-diol in a suitable solvent (e.g., dichloromethane, THF).

    • Add one equivalent of a protecting/activating group precursor (e.g., tosyl chloride, mesyl chloride) and a base (e.g., triethylamine, pyridine) at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the resulting mono-protected/activated diol by column chromatography.

  • Cyclization to the Oxetane:

    • Dissolve the mono-protected/activated diol in a polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon).

    • Add a strong, non-nucleophilic base (e.g., NaH, KOtBu) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired oxetane.

Protocol 2: General Procedure for the Paterno-Büchi Reaction

This protocol is a generalized procedure and requires a photochemical reactor. Substrate and solvent choices will influence the required wavelength and reaction time.

  • Reaction Setup:

    • Dissolve the carbonyl compound and the alkene in a suitable non-polar solvent (e.g., benzene, cyclohexane, acetonitrile) in a quartz or Pyrex reaction vessel. The concentration of the reactants is typically in the range of 0.1-0.5 M.

    • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.

  • Irradiation:

    • Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp).

    • Use a filter (e.g., Pyrex for >300 nm, Vycor for >254 nm) if a specific wavelength range is required.

    • Irradiate the reaction mixture with stirring. Maintain a constant temperature using a cooling system if necessary.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC or GC-MS.

    • Once the reaction is complete or the product concentration ceases to increase, stop the irradiation.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation to isolate the oxetane.

Mandatory Visualization

Troubleshooting_Low_Conversion_Oxetane_Synthesis start Low Conversion in Oxetane Synthesis synthesis_method Identify Synthesis Method start->synthesis_method williamson Intramolecular Williamson Ether Synthesis synthesis_method->williamson Williamson Ether paterno_buchi Paterno-Büchi Reaction synthesis_method->paterno_buchi Paterno-Büchi williamson_causes Potential Causes williamson->williamson_causes poor_lg Poor Leaving Group (-Cl, -Br) williamson_causes->poor_lg ineffective_base Ineffective or Hindered Base williamson_causes->ineffective_base grob_fragmentation Grob Fragmentation (Side Reaction) williamson_causes->grob_fragmentation intermolecular_reaction Intermolecular Reaction williamson_causes->intermolecular_reaction improve_lg Use Better Leaving Group (-OTs, -OMs, -I) poor_lg->improve_lg strong_base Use Strong, Non-nucleophilic Base (NaH, KOtBu) ineffective_base->strong_base optimize_conditions_grob Less Polar Solvent, Lower Temperature grob_fragmentation->optimize_conditions_grob high_dilution High Dilution (0.01-0.05 M) intermolecular_reaction->high_dilution williamson_solutions Solutions improve_lg->williamson_solutions strong_base->williamson_solutions optimize_conditions_grob->williamson_solutions high_dilution->williamson_solutions pb_causes Potential Causes paterno_buchi->pb_causes wrong_wavelength Incorrect UV Wavelength pb_causes->wrong_wavelength bad_solvent Inappropriate Solvent pb_causes->bad_solvent dimerization Alkene Dimerization/ Polymerization pb_causes->dimerization decomposition Photochemical Decomposition pb_causes->decomposition correct_wavelength Match Wavelength to Carbonyl (300nm or 254nm) wrong_wavelength->correct_wavelength nonpolar_solvent Use Non-polar Solvent bad_solvent->nonpolar_solvent additives Use Additives (e.g., p-xylene) dimerization->additives monitor_reaction Monitor Reaction Closely, Control Temperature decomposition->monitor_reaction pb_solutions Solutions correct_wavelength->pb_solutions nonpolar_solvent->pb_solutions additives->pb_solutions monitor_reaction->pb_solutions

Caption: Troubleshooting flowchart for low conversion rates in oxetane synthesis.

Williamson_vs_Grob start 1,3-Halo-alkoxide Intermediate pathway_choice Reaction Pathway start->pathway_choice williamson_path Intramolecular SN2 (Desired Pathway) pathway_choice->williamson_path Cyclization grob_path Grob Fragmentation (Side Reaction) pathway_choice->grob_path Fragmentation oxetane_product Oxetane Product williamson_path->oxetane_product conditions_williamson Favored by: - Polar aprotic solvent - Good leaving group - Less substituted substrate williamson_path->conditions_williamson fragmentation_products Alkene + Carbonyl Products grob_path->fragmentation_products conditions_grob Favored by: - Favorable stereoelectronics - More substituted substrate - Higher temperature grob_path->conditions_grob

Caption: Competing pathways in intramolecular oxetane synthesis.

References

Technical Support Center: Synthesis of Four-Membered Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when managing ring strain in the synthesis of four-membered heterocycles like azetidines, oxetanes, thietanes, and silacyclobutanes.

Section 1: General FAQs on Ring Strain and Synthesis

Q1: What is ring strain and how does it impact the synthesis of four-membered heterocycles?

A1: Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[1] It is a combination of angle strain (deviation from ideal tetrahedral or trigonal planar angles), torsional strain (eclipsing interactions), and transannular strain (van der Waals repulsion across the ring).[1] Four-membered heterocycles possess significant ring strain, which makes them both challenging to synthesize and synthetically valuable.[2][3] This inherent strain increases their reactivity, making them susceptible to ring-opening reactions but also useful as intermediates for further chemical transformations.[3][4] The primary challenge in synthesis is overcoming the energy barrier to form the strained ring while preventing side reactions like polymerization or ring-opening.[5][6]

Q2: What are the primary synthetic strategies for forming four-membered heterocyclic rings?

A2: The main strategies can be broadly categorized into three types:

  • Intramolecular Cyclization: This is a common method involving the formation of a carbon-heteroatom or carbon-carbon bond. A typical example is the nucleophilic substitution where a heteroatom displaces a leaving group on a γ-carbon.[2][7]

  • Cycloaddition Reactions: These reactions involve the union of two π-systems to form a ring.[7] Photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction for oxetanes or the aza Paternò-Büchi reaction for azetidines, are powerful methods for constructing these rings.[8][9][10]

  • Ring Expansion and Contraction: These methods involve converting a pre-existing ring into a four-membered heterocycle. For example, epoxides (three-membered rings) can be expanded to oxetanes, and thiiranes can be expanded to thietanes.[4][11][12]

Q3: How does the heteroatom (N, O, S, Si) affect the ring strain and stability of the heterocycle?

A3: The identity of the heteroatom significantly influences the ring's properties. The ring strain energy (RSE) for heterocycles with second-row elements is typically around 25 kcal/mol.[13][14] This energy decreases for elements further down the periodic table due to larger atomic size and different bond characteristics.[13][14] For instance, oxetane has a ring strain of approximately 25.5 kcal/mol, which is comparable to azetidine (25.2 kcal/mol) but higher than thietane (19.6 kcal/mol).[2][4] This difference in strain affects the ring's planarity and reactivity; while oxetane and thietane rings are nearly planar, azetidine adopts a more puckered conformation.[2]

Data Presentation: Ring Strain Energies

The table below summarizes the calculated ring strain energies (RSE) for common parent four-membered heterocycles.

HeterocycleFormulaHeteroatomRing Strain Energy (kcal/mol)
AzetidineC₃H₇NNitrogen~25.2[2]
OxetaneC₃H₆OOxygen~25.5[4]
ThietaneC₃H₆SSulfur~19.6[2]
SilacyclobutaneC₃H₈SiSilicon~25[13][14]

Section 2: Troubleshooting Experimental Problems

This section addresses specific issues that may arise during synthesis and purification.

General Synthesis Issues

Q4: My intramolecular cyclization reaction is giving a very low yield. What are the common causes and solutions?

A4: Low yields in intramolecular cyclizations are often due to inefficient ring closure or competing side reactions.

  • Potential Cause: Poor leaving group or insufficient nucleophilicity of the heteroatom.

    • Suggested Solution: Switch to a better leaving group (e.g., from -Cl to -I or -OTs). For heteroatoms like nitrogen or sulfur, ensure the reaction conditions (e.g., appropriate base) are suitable to deprotonate them and increase their nucleophilicity.

  • Potential Cause: Competing intermolecular reactions or polymerization.[5]

    • Suggested Solution: Perform the reaction under high-dilution conditions. This can be achieved by adding the substrate slowly over a long period to a large volume of solvent, which favors the intramolecular pathway.

  • Potential Cause: Unfavorable reaction kinetics for forming a four-membered ring.[6]

    • Suggested Solution: Screen different solvents, bases, and temperatures to find the optimal conditions for cyclization.[5]

Q5: I am observing significant amounts of ring-opened byproducts. How can I improve the stability of my target molecule?

A5: The high ring strain makes four-membered heterocycles susceptible to ring-opening, especially in the presence of acids, bases, or nucleophiles.[15]

  • Potential Cause: Acidic or basic reaction/workup conditions.

    • Suggested Solution: Use neutral or buffered conditions for your reaction and workup. Avoid strong acids or bases. If an acidic or basic reagent is necessary, neutralize it promptly after the reaction is complete.

  • Potential Cause: Presence of external nucleophiles.

    • Suggested Solution: Ensure all reagents and solvents are pure and free from nucleophilic impurities (like water). During workup, minimize contact with nucleophilic solvents if possible.

  • Potential Cause: Thermal instability.

    • Suggested Solution: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

Purification Challenges

Q6: My compound appears to be decomposing on my silica gel column. What are the signs and what can I do?

A6: This is a very common problem, as the acidic nature of standard silica gel can catalyze the ring-opening of strained heterocycles.[16]

  • Signs of Decomposition: You may observe streaking on your TLC plate, the appearance of new, more polar spots (often the ring-opened product), and low overall recovery of the desired compound.[16]

  • Suggested Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1%), to neutralize the acidic sites.[16]

    • Change the Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography (C18).[16]

    • Minimize Contact Time: Run the column as quickly as possible to reduce the time the compound spends on the stationary phase.

Specific Reaction Troubleshooting

Q7: My photochemical [2+2] cycloaddition (e.g., Paternò-Büchi reaction) is inefficient. What parameters should I optimize?

A7: The success of photochemical reactions depends on several factors related to light absorption and the stability of excited states.

  • Potential Cause: Incorrect irradiation wavelength or insufficient light intensity.

    • Suggested Solution: Ensure your light source emits at a wavelength that your substrate (usually the carbonyl or imine component) can absorb.[17] Check the age and output of your lamp. Consider using a continuous flow photoreactor for better light penetration and reaction efficiency.[8][18]

  • Potential Cause: Quenching of the excited state.

    • Suggested Solution: Degas the solvent thoroughly before starting the reaction to remove dissolved oxygen, which is a known triplet quencher. Ensure the solvent is of high purity and does not absorb at the irradiation wavelength.

  • Potential Cause: Unfavorable reaction partners.

    • Suggested Solution: The electronic properties of the alkene and the carbonyl/imine component are critical. Electron-rich alkenes often react better with excited state carbonyls. You may need to modify your substrates to improve the reaction efficiency.

Section 3: Visual Guides and Workflows

Factors Influencing Ring Strain

A Ring Strain B Angle Strain (Baeyer Strain) Deviation from ideal bond angles A->B C Torsional Strain (Pitzer Strain) Eclipsing of bonds on adjacent atoms A->C D Transannular Strain (Van der Waals Strain) Steric repulsion across the ring A->D

Caption: Key contributors to the overall ring strain in cyclic molecules.

General Troubleshooting Workflow for Synthesis

A Problem Identified: Low Yield / Byproducts B Analyze Reaction Mixture (TLC, LCMS, NMR) A->B C Is Starting Material Consumed? B->C E Multiple Products Observed? B->E D Optimize Reaction Conditions: - Increase Temperature - Change Catalyst/Reagent - Increase Reaction Time C->D No C->E Yes K Purify and Characterize Product D->K F Identify Byproducts E->F Yes G Is it a Ring-Opened Product? F->G I Is it an Elimination/Polymer Product? F->I H Modify Workup/Purification: - Use Neutral Conditions - Avoid Protic/Acidic Media - Change Chromatography Phase G->H Yes H->K J Modify Reaction Conditions: - Use High Dilution - Lower Temperature - Use Non-nucleophilic Base I->J Yes J->K

Caption: A systematic workflow for troubleshooting challenging synthetic reactions.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-3-arylthietane

This protocol is adapted from the synthesis of 3-hydroxy-3-(p-tolyl)thietane.[19]

Objective: To synthesize a 3-substituted thietane via the addition of a Grignard reagent to thietan-3-one.

Materials:

  • Thietan-3-one

  • 4-Methylphenyl magnesium bromide (0.45 M in Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous Na₂SO₄

Methodology:

  • Under an inert argon atmosphere, add thietan-3-one (1 equiv, e.g., 10 mmol, 882 mg) to a flame-dried 100 mL round-bottom flask containing anhydrous THF (0.5 M, 20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent, 4-methylphenyl magnesium bromide (1.3 equiv, e.g., 13 mmol, 29 mL), dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the mixture to warm to room temperature (~25 °C). Continue stirring for an additional 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the phases.

  • Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain the pure 3-hydroxy-3-(p-tolyl)thietane.

Protocol 2: General Procedure for Paternò-Büchi [2+2] Photocycloaddition

This protocol describes a general method for the synthesis of oxetanes via the photochemical cycloaddition of a carbonyl compound and an alkene.[8][9]

Objective: To form an oxetane ring via a light-induced [2+2] cycloaddition.

Materials:

  • Aldehyde or ketone substrate

  • Alkene substrate

  • Photochemically transparent solvent (e.g., acetonitrile, benzene)

  • High-pressure mercury lamp or suitable UV light source

  • Photoreactor (immersion well or continuous flow)

Methodology:

  • Dissolve the carbonyl compound (1 equiv) and a slight excess of the alkene (1.2-2.0 equiv) in the chosen solvent. The concentration should be optimized but is typically in the range of 0.05-0.1 M.

  • Transfer the solution to the photoreactor. If using a batch reactor, ensure the vessel is made of quartz or Pyrex, depending on the required wavelength.

  • Degas the solution for 15-30 minutes by bubbling argon or nitrogen through it to remove dissolved oxygen.

  • Seal the reactor and begin irradiation with the light source while maintaining cooling (e.g., with a water jacket) to prevent thermal side reactions.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to over a day depending on the substrates.

  • Once the starting material is consumed or conversion plateaus, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude mixture, which may contain the oxetane product along with diastereomers and unreacted starting material, using flash column chromatography.

References

Technical Support Center: Maintaining Oxetane Ring Integrity in Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of the oxetane ring during experimental work-up and purification.

Frequently Asked Questions (FAQs)

Q1: My oxetane-containing compound seems to be degrading during aqueous work-up. What is the most likely cause?

A1: The most common cause of degradation during aqueous work-up is the presence of acidic conditions. The oxetane ring is susceptible to ring-opening catalyzed by both Brønsted and Lewis acids, which can be inadvertently introduced or generated during the reaction.[1][2][3][4] Even mild acids can be problematic.[5] It is crucial to neutralize any acid present before or during the work-up.

Q2: How can I avoid acid-catalyzed decomposition during an aqueous work-up?

A2: To prevent acid-catalyzed ring-opening, it is recommended to perform the aqueous wash with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This will neutralize any residual acid from the reaction. Subsequent washes should be carried out with neutral solutions like brine.

Q3: Is the oxetane ring stable to basic conditions?

A3: Generally, the oxetane ring is significantly more stable under basic conditions compared to acidic conditions.[5][6] Many synthetic transformations on oxetane-containing molecules are performed in the presence of bases to avoid ring-opening.[6] However, very strong bases at elevated temperatures could potentially lead to undesired reactions.

Q4: I am purifying my product using silica gel column chromatography and observing decomposition. What should I do?

A4: Standard silica gel is acidic and can cause the degradation of sensitive compounds, including oxetanes.[7] To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel with a solution of triethylamine (typically 1-2% in the eluent) before packing the column.[7]

  • Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica gel, especially for basic oxetane-containing compounds.[7]

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[7]

Q5: What is the general stability of oxetanes to common reagents used in work-ups?

A5: The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally more stable than other substitution patterns due to steric hindrance.[2][8] The table below summarizes the general stability of oxetanes to common work-up and purification conditions.

Data Presentation: Oxetane Ring Stability Profile

Condition/ReagentStabilityKey Considerations & Troubleshooting
Aqueous Acid (e.g., HCl, H₂SO₄) Low Prone to rapid ring-opening to form 1,3-diols or other rearranged products.[1][2][4] Work-up: Neutralize with a mild base (e.g., NaHCO₃ solution) before extraction.
Aqueous Base (e.g., NaOH, K₂CO₃) High Generally stable.[6][9] Basic hydrolysis of esters on oxetane-containing molecules is a common and safe procedure.[6]
Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) Low Potent catalysts for ring-opening reactions.[3][4] Work-up: Quench the reaction carefully and neutralize thoroughly before extraction.
Reducing Agents Moderate to High LiAlH₄: Can cause decomposition, especially at temperatures above 0 °C.[6] It is recommended to perform reductions at low temperatures (-30 to -10 °C).[6] NaBH₄: Generally safer and more tolerant.[6] Catalytic Hydrogenation (e.g., Pd/C, H₂): Generally well-tolerated.[6]
Oxidizing Agents Moderate to High Dess-Martin Periodinane (DMP), PCC: Have been used successfully for the oxidation of alcohols on oxetane-containing molecules.[6] TEMPO: Can sometimes lead to partial decomposition.[6]
Chromatography (Silica Gel) Low to Moderate The acidic nature of silica can cause ring-opening.[7] Troubleshooting: Deactivate silica with triethylamine or use neutral/basic alumina.[7]
Thermal Conditions Moderate to High Generally stable at moderate temperatures. High temperatures, especially in the presence of acids or other catalysts, can promote decomposition.[2][8]

Experimental Protocols

Protocol 1: General Aqueous Work-up for an Oxetane-Containing Compound
  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography
  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in the desired starting eluent for your chromatography.

  • Add Triethylamine: To the slurry, add triethylamine to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent, add 1-2 mL of triethylamine.

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites on the silica.

  • Pack Column: Pack the column with the deactivated silica slurry as you normally would for flash chromatography.

  • Elution: Run the chromatography using an eluent that also contains 1% triethylamine to maintain the deactivated state of the stationary phase.

Visualizations

Diagram 1: Recommended Aqueous Work-up Workflow

G start Reaction Mixture quench Quench at 0°C start->quench neutralize Neutralize with sat. NaHCO₃ (aq) (Check pH 7-8) quench->neutralize extract Extract with Organic Solvent (x3) neutralize->extract wash_h2o Wash with H₂O extract->wash_h2o wash_brine Wash with Brine wash_h2o->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product G start Decomposition during Purification? is_silica Using Silica Gel? start->is_silica Yes is_hplc Using HPLC? start->is_hplc No deactivate Deactivate Silica with Et₃N or Switch to Alumina is_silica->deactivate Yes is_silica->is_hplc No stable Product Stable deactivate->stable check_additive Check Mobile Phase Additives (e.g., TFA, Formic Acid) is_hplc->check_additive Yes is_distillation Using Distillation? is_hplc->is_distillation No use_neutral Use Neutral or Basic Mobile Phase check_additive->use_neutral use_neutral->stable check_temp High Temperature? is_distillation->check_temp Yes is_distillation->stable No reduce_temp Reduce Temperature (Vacuum Distillation) check_temp->reduce_temp Yes check_temp->stable No reduce_temp->stable

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Phenyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenyloxetane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral features against a structurally similar compound, phenylacetic acid. The guide includes predicted spectral data, detailed experimental protocols, and a visual representation of the structure-spectra correlation to aid in the structural elucidation and quality assessment of this important oxetane derivative.

¹H and ¹³C NMR Spectral Data Analysis

Nuclear Magnetic Resonance spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, the ¹H and ¹³C NMR spectra provide unique signatures corresponding to each proton and carbon atom in the molecule.

The acidic proton of the carboxyl group is typically observed as a broad singlet at a high chemical shift (δ > 10 ppm) in ¹H NMR spectra, although its visibility can depend on the solvent and concentration. The protons of the oxetane ring are expected to appear as diastereotopic multiplets due to the chiral center at C3, with characteristic geminal and vicinal couplings. The phenyl group protons will present as multiplets in the aromatic region of the spectrum.

In the ¹³C NMR spectrum, the carboxyl carbon is expected at the downfield end of the spectrum (165-185 ppm). The quaternary carbon of the oxetane ring (C3) and the carbons of the phenyl group will also show distinct signals.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~12.0Broad Singlet1H
Phenyl-H (ortho, meta, para)7.2 - 7.5Multiplet5H
Oxetane-CH₂ (H2, H4)4.8 - 5.1Multiplet4H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C OOH~175
Phenyl C -ipso~138
Phenyl C H (ortho, meta, para)125 - 130
Oxetane C -3 (Quaternary)~85
Oxetane C H₂ (C2, C4)~78
Comparative Analysis with Phenylacetic Acid

To better understand the influence of the oxetane ring on the NMR spectrum, a comparison with the structurally related phenylacetic acid is presented. Phenylacetic acid lacks the strained ring system, leading to notable differences in the chemical shifts of adjacent protons and carbons.

Table 3: ¹H and ¹³C NMR Data Comparison

CompoundGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound (Predicted) -COOH~12.0~175
Phenyl7.2 - 7.5125 - 138
Oxetane CH₂4.8 - 5.1~78
Oxetane C3-~85
Phenylacetic Acid (Experimental) -COOH12.0~178
Phenyl7.2 - 7.4127 - 134
-CH₂-3.6~41

The most significant difference is observed in the signals for the methylene (-CH₂-) groups. The downfield shift of the oxetane CH₂ protons (4.8 - 5.1 ppm) compared to the methylene protons of phenylacetic acid (3.6 ppm) is due to the deshielding effect of the adjacent oxygen atom in the oxetane ring. Similarly, the oxetane ring carbons are significantly deshielded compared to the aliphatic carbon in phenylacetic acid.

Visualizing Structure-Spectra Correlations

The following diagram illustrates the logical connection between the molecular structure of this compound and its characteristic NMR signals.

G cluster_mol This compound Structure cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals mol H_COOH ~12.0 ppm (1H, br s) -COOH mol->H_COOH H_Ph 7.2-7.5 ppm (5H, m) Phenyl-H mol->H_Ph H_Ox 4.8-5.1 ppm (4H, m) Oxetane-H mol->H_Ox C_COOH ~175 ppm -COOH mol->C_COOH C_Ph 125-138 ppm Phenyl-C mol->C_Ph C_Ox_quat ~85 ppm C3 (Quat.) mol->C_Ox_quat C_Ox_ch2 ~78 ppm C2, C4 mol->C_Ox_ch2

Caption: Correlation of molecular fragments to predicted NMR signals.

Experimental Protocols

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, for carboxylic acids, the acidic proton signal can be broad or exchange with residual water. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it sharpens the carboxylic acid proton signal.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation : Spectra should be acquired on a high-resolution NMR spectrometer, preferably with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Spectroscopy :

    • Pulse Sequence : A standard one-pulse sequence is generally used.

    • Spectral Width : Set to cover a range of 0-15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Number of Scans : Typically 8 to 64 scans are sufficient, depending on the sample concentration.

    • Relaxation Delay : A relaxation delay of 1-5 seconds is appropriate.

  • ¹³C NMR Spectroscopy :

    • Pulse Sequence : A proton-decoupled pulse sequence is standard, which simplifies the spectrum to single lines for each unique carbon atom.

    • Spectral Width : A range of 0-220 ppm is typically used to cover all possible carbon chemical shifts.

    • Number of Scans : A significantly larger number of scans (from hundreds to thousands) is necessary.

    • Relaxation Delay : A delay of 2-5 seconds is generally suitable, though longer delays may be required for quaternary carbons.

2D NMR Experiments

For unambiguous assignment of all signals, especially in complex molecules, 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons.

Interpreting Mass Spectrometry Fragmentation of Oxetane Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its unique properties, including the ability to act as a polar surrogate for gem-dimethyl and carbonyl groups, can significantly improve the aqueous solubility, metabolic stability, and conformational properties of drug candidates.[1][2][3] Understanding the fragmentation behavior of oxetane-containing molecules under mass spectrometry (MS) is crucial for their structural elucidation and metabolite identification. This guide provides a comparative overview of the mass spectrometric fragmentation of oxetane compounds, supported by experimental data and detailed protocols.

General Fragmentation Mechanisms of Oxetane Compounds

The fragmentation of oxetanes in mass spectrometry is largely dictated by the high ring strain of the four-membered ring.[4] Electron ionization (EI) is a common technique used for the analysis of these compounds, typically causing fragmentation through characteristic pathways. The primary fragmentation mechanisms observed for oxetane derivatives under EI-MS include:

  • α-Cleavage: This involves the cleavage of a bond adjacent to the oxygen atom. The ionization of the oxygen lone pair electron facilitates this process.[5]

  • Inductive Cleavage: The electronegative oxygen atom can induce cleavage at a remote site.

  • Transannular Cleavage: This pathway involves the breaking of bonds across the ring, leading to the formation of stable carbocations and neutral fragments. This is a characteristic fragmentation for cyclic ethers.

  • Ring-Opening: The strained oxetane ring can open to form a radical cation, which then undergoes further fragmentation.

These fragmentation patterns provide a structural fingerprint that is highly useful for identifying oxetane-containing molecules.

Comparison of Fragmentation Patterns: Substituted Oxetanes

The fragmentation patterns are highly dependent on the substitution of the oxetane ring. Below is a summary of the key fragments observed for 2-methyloxetane and 3,3-dimethyloxetane under Electron Impact Mass Spectrometry (EI-MS).

CompoundParent Ion (m/z)Key Fragment Ions (m/z)Proposed Fragmentation MechanismReference
2-Methyloxetane 7243Transannular cleavage across the oxetane ring.
42Inductive effect followed by α-cleavage.
29Two consecutive α-cleavages followed by the inductive effect.
3,3-Dimethyloxetane 8671Loss of a methyl radical.
58Ring opening followed by rearrangement.
56Transannular cleavage leading to the formation of a stable tertiary carbocation.

Fragmentation Pathways and Experimental Workflow

The logical flow of fragmentation and a typical experimental setup can be visualized. The following diagrams illustrate the primary EI fragmentation pathways for a substituted oxetane and a standard workflow for its analysis.

EI-MS Fragmentation of a Substituted Oxetane cluster_main M Substituted Oxetane M Ion Molecular Ion [M]⁺˙ M->Ion Electron Impact (70 eV) F1 Fragment Ion 1 m/z = 43 (for 2-methyloxetane) Ion->F1 Transannular Cleavage F2 Fragment Ion 2 m/z = 42 (for 2-methyloxetane) Ion->F2 α-Cleavage F3 Fragment Ion 3 m/z = 56 (for 3,3-dimethyloxetane) Ion->F3 Transannular Cleavage

EI-MS Fragmentation Pathways

GC-MS Experimental Workflow for Oxetane Analysis cluster_workflow Sample Sample Preparation (e.g., Extraction, Derivatization) GC Gas Chromatography (GC) - Volatilization - Separation Sample->GC Injection IonSource Ionization Source - Electron Impact (EI) GC->IonSource Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector - Ion Detection MassAnalyzer->Detector Ion Separation Data Data System - Spectrum Generation - Library Matching Detector->Data Signal Processing

GC-MS Experimental Workflow

Experimental Protocols

Accurate interpretation of fragmentation data relies on robust and well-defined experimental conditions. Below are typical protocols for the analysis of oxetane compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)

This method is well-suited for volatile and thermally stable oxetane derivatives.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent 7890A GC with a 5975 MS detector or a Finnigan MAT TSQ 70 Triple Quadrupole).[4][6][7]

  • Sample Preparation : Samples are typically dissolved in a suitable volatile solvent like dichloromethane or hexane.[7]

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Injection : 1 µL of the sample is injected in splitless mode.[7]

    • Oven Program : A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Impact (EI).[4][6]

    • Ionization Energy : 70 eV.[4][6]

    • Ion Source Temperature : 200-230°C.[4][6]

    • Mass Range : m/z 40-550.[7]

    • Data Acquisition : Full scan mode.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

This method is preferred for less volatile, thermally labile, or more polar oxetane-containing molecules, which are common in drug discovery programs.[1]

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization source (e.g., Shimadzu HPLC with a Sciex API 2000 mass spectrometer).[1]

  • Sample Preparation : Samples are dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • LC Conditions :

    • Column : A reverse-phase column (e.g., Waters XTerra MS C18, 1 mm x 50 mm) is typically used.[1]

    • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[1]

    • Flow Rate : 0.15 mL/min.[1]

  • MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.[4]

    • Data Acquisition : Tandem mass spectrometry (MS/MS) is often used to obtain fragmentation data for structural confirmation.[1]

Conclusion

The analysis of oxetane compounds by mass spectrometry reveals characteristic fragmentation patterns dominated by ring cleavage due to inherent ring strain. EI-MS is a powerful tool for the structural characterization of simpler, volatile oxetanes, with transannular and α-cleavages being the most prominent fragmentation pathways. For more complex, polar molecules typical in drug development, LC-MS with softer ionization techniques like ESI is more appropriate. The data and protocols presented in this guide offer a foundational understanding for researchers to effectively identify and characterize novel oxetane-containing molecules in their work.

References

The Impact of Ring Strain on Carboxylic Acid IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, infrared (IR) spectroscopy is a cornerstone technique for functional group identification. While the signature IR absorptions of carboxylic acids are well-known, these characteristics can be significantly altered by structural constraints, such as the presence of strained rings. This guide provides an objective comparison of the IR spectroscopic features of carboxylic acids bearing strained cyclopropane and cyclobutane rings against their non-strained counterparts, supported by experimental data and detailed protocols.

Comparison of Vibrational Frequencies

The defining IR absorptions for carboxylic acids are the broad O-H stretching vibration, arising from hydrogen-bonded dimers, and the intense carbonyl (C=O) stretching vibration. The position of the C=O absorption is particularly sensitive to the electronic environment, including the effects of ring strain.

The table below summarizes the key vibrational frequencies for carboxylic acids with varying degrees of ring strain. In condensed phases (pure liquid or solid), carboxylic acids exist predominantly as hydrogen-bonded dimers, which lowers the C=O stretching frequency and results in a very broad O-H stretch. In dilute solutions of non-polar solvents like carbon tetrachloride (CCl₄), an equilibrium exists between the dimer and the free monomer, which exhibits a sharper, higher frequency O-H stretch and a C=O stretch at a higher wavenumber.

CompoundRing SizeState/Solventν(O-H) Dimer (cm⁻¹)ν(O-H) Monomer (cm⁻¹)ν(C=O) Dimer (cm⁻¹)ν(C=O) Monomer (cm⁻¹)
Cyclopropanecarboxylic Acid3CCl₄~3000 (broad)~3530~1704~1754
Cyclobutanecarboxylic Acid4CCl₄~3100-2800 (broad)~3539[1]~1705~1740
Cyclohexanecarboxylic Acid6CCl₄~3000 (broad)~3530~1700~1725
Pivalic Acid (Acyclic Analogue)N/ACCl₄~3000 (broad)~3530~1700~1725

Note: Values are approximate and compiled from typical ranges and spectral data. The dimer O-H stretch is a very broad band generally centered around 3000 cm⁻¹. The monomer C=O frequency is most indicative of electronic effects.

The data clearly demonstrates a trend: as ring strain increases (from cyclohexane to cyclopropane), the monomeric C=O stretching frequency shifts to a higher wavenumber. This phenomenon is a direct consequence of the altered hybridization of the carbon atom to which the carboxyl group is attached.

The Mechanism of Frequency Shift

The increase in carbonyl stretching frequency with ring strain can be explained by changes in the hybridization of the exocyclic carbon-carbon bond. In an unstrained alkane, the carbon atoms are sp³ hybridized. However, to accommodate the small bond angles in strained rings like cyclopropane, the C-C bonds within the ring utilize more p-character. To maintain orthogonality, the exocyclic C-C bond (the one attached to the carboxyl group) gains more s-character.

An increase in the s-character of this exocyclic bond has two effects:

  • It strengthens the sigma bond to the carbonyl carbon.

  • It has an inductive electron-withdrawing effect, which shortens and strengthens the adjacent C=O double bond.

A stronger, stiffer bond requires more energy to vibrate, resulting in an absorption at a higher frequency in the IR spectrum.[2][3] This relationship is visualized in the diagram below.

G cluster_0 Ring Structure & Strain cluster_1 Hybridization of Exocyclic C-C Bond cluster_2 Effect on Carbonyl Group cluster_3 Observed IR Frequency Cyclohexane Cyclohexane (Low Strain) sp3 More sp³ character Cyclohexane->sp3 leads to Cyclobutane Cyclobutane (Medium Strain) sp_mix Intermediate s-character Cyclobutane->sp_mix leads to Cyclopropane Cyclopropane (High Strain) sp2 More sp² character Cyclopropane->sp2 leads to weaker Weaker Inductive Effect sp3->weaker intermediate Intermediate Inductive Effect sp_mix->intermediate stronger Stronger Inductive Effect sp2->stronger low_freq Lower ν(C=O) (~1725 cm⁻¹ monomer) weaker->low_freq results in mid_freq Higher ν(C=O) (~1740 cm⁻¹ monomer) intermediate->mid_freq results in high_freq Highest ν(C=O) (~1754 cm⁻¹ monomer) stronger->high_freq results in

Caption: Relationship between ring strain and C=O IR frequency.

Experimental Protocols

Accurate and reproducible IR spectra are essential for comparative analysis. Below are detailed methodologies for preparing solid and liquid carboxylic acid samples for Fourier-Transform Infrared (FTIR) spectroscopy.

Method 1: KBr Pellet for Solid Samples

This technique is suitable for solid carboxylic acids and involves dispersing the sample in a solid matrix of potassium bromide (KBr), which is transparent to IR radiation.

Materials and Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Drying oven

  • Desiccator

  • Analytical balance

  • FTIR-grade potassium bromide (KBr)

  • Solid carboxylic acid sample

Procedure:

  • Drying: Dry the FTIR-grade KBr powder in an oven at approximately 110°C for at least 4 hours to eliminate absorbed moisture. Store the dried KBr in a desiccator until use.[4]

  • Sample Preparation: Weigh approximately 1-2 mg of the solid carboxylic acid sample and 100-200 mg of the dried KBr.[3][4] The sample concentration in KBr should be between 0.2% and 1%.[1]

  • Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture with the pestle for several minutes until a fine, homogeneous powder is achieved.[4] Work quickly to minimize moisture absorption from the atmosphere.[3]

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[4]

Method 2: Solution in a Non-Polar Solvent

This method is ideal for observing the monomeric form of the carboxylic acid and is suitable for both liquid and soluble solid samples. Carbon tetrachloride (CCl₄) is a common solvent, though its use is now restricted in many labs due to toxicity; other non-polar solvents like hexane can be used, but solubility should be checked.

Materials and Equipment:

  • FTIR Spectrometer with a liquid sample cell (e.g., sealed NaCl or KBr plates)

  • Volumetric flasks and pipettes

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Carboxylic acid sample

Procedure:

  • Solution Preparation: Prepare a dilute solution of the carboxylic acid in CCl₄ (e.g., 0.01 M). Accurate concentration is important for comparing spectra.

  • Cell Preparation: Ensure the liquid sample cell is clean and dry.

  • Data Acquisition:

    • Acquire a background spectrum using a cell filled only with the solvent (CCl₄).

    • Empty the cell and fill it with the sample solution.

    • Place the cell in the spectrometer's sample holder.

    • Acquire the sample spectrum. The software will perform a solvent subtraction to yield the spectrum of the solute.

By understanding the influence of molecular structure on vibrational frequencies and employing consistent experimental protocols, researchers can leverage IR spectroscopy to gain deeper insights into the properties of complex molecules, aiding in the design and development of novel chemical entities.

References

A Comparative Guide to 3-Phenyloxetane-3-carboxylic Acid and its Gem-Dimethyl Analog for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Physicochemical and Metabolic Properties

The oxetane moiety has emerged as a valuable surrogate for the gem-dimethyl group, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] The increased polarity and the introduction of a hydrogen bond acceptor in the oxetane ring can significantly enhance solubility, a critical factor for oral bioavailability.[4] Furthermore, the oxetane ring is generally more resistant to oxidative metabolism compared to the alkyl groups of a gem-dimethyl moiety, which can lead to a longer half-life and improved metabolic stability.[5][6]

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The following tables summarize the expected differences in key physicochemical and pharmacokinetic parameters between 3-phenyloxetane-3-carboxylic acid and its gem-dimethyl analog. The provided quantitative data are hypothetical and serve as illustrative examples based on general trends reported in the literature for similar structural modifications.[1][2][3]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Expected)gem-Dimethyl Analog (Expected)Rationale for Expected Difference
Molecular Weight ( g/mol ) 178.18206.24Addition of two methyl groups.
Aqueous Solubility (µg/mL) HigherLowerThe polar ether oxygen of the oxetane ring enhances hydrophilicity.[1][4]
LogP LowerHigherThe oxetane is less lipophilic than a gem-dimethyl group.[3]
Topological Polar Surface Area (Ų) 46.53~40The ether oxygen in the oxetane ring contributes to a larger polar surface area.

Table 2: Comparison of Metabolic Stability

ParameterThis compound (Expected)gem-Dimethyl Analog (Expected)Rationale for Expected Difference
In Vitro Half-life (t½) in HLM (min) LongerShorterOxetane rings are generally more stable to oxidative metabolism than alkyl groups.[5][6]
Intrinsic Clearance (CLint) in HLM (µL/min/mg) LowerHigherLower clearance indicates greater metabolic stability.[5]

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and analytical instrumentation.

Synthesis of this compound

Reaction: Paternò–Büchi reaction followed by oxidation.

Materials:

  • Benzaldehyde

  • 3,3-diethoxypropene

  • Dichloromethane (DCM)

  • UV lamp (mercury vapor)

  • Jones reagent (chromium trioxide in sulfuric acid)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • A solution of benzaldehyde and 3,3-diethoxypropene in DCM is irradiated with a UV lamp at room temperature for 24 hours to yield the corresponding 3-phenyl-3-(diethoxymethyl)oxetane.

  • The reaction mixture is concentrated under reduced pressure.

  • The crude product is dissolved in acetone and cooled in an ice bath.

  • Jones reagent is added dropwise to the solution, and the mixture is stirred for 4 hours at room temperature.

  • The reaction is quenched by the addition of isopropanol.

  • The mixture is filtered, and the filtrate is extracted with diethyl ether.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude this compound is purified by column chromatography on silica gel.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the thermodynamic solubility of a compound by measuring the concentration of a saturated solution in equilibrium with the solid drug.

Procedure:

  • An excess amount of the test compound is added to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C) for 24 hours to ensure equilibrium is reached.

  • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • The solubility is reported in µg/mL.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Principle: This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which contain a variety of drug-metabolizing enzymes.

Procedure:

  • A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • The mixture is pre-incubated at 37°C for 5 minutes.

  • The metabolic reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes).

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a simplified metabolic pathway and the general workflow for a metabolic stability assay.

metabolic_pathway Drug Drug Phase I Metabolites Phase I Metabolites Drug->Phase I Metabolites Oxidation, Reduction, Hydrolysis (CYP450s) Phase II Metabolites Phase II Metabolites Drug->Phase II Metabolites Direct Conjugation Phase I Metabolites->Phase II Metabolites Conjugation (UGTs, SULTs) Excretion Excretion Phase II Metabolites->Excretion

Caption: Simplified drug metabolism pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubate drug with liver microsomes + NADPH at 37°C Time_Points Collect aliquots at various time points Incubation->Time_Points Quenching Quench reaction with cold acetonitrile Time_Points->Quenching Protein_Precipitation Centrifuge to precipitate proteins Quenching->Protein_Precipitation LC_MSMS Analyze supernatant by LC-MS/MS Protein_Precipitation->LC_MSMS Data_Analysis Calculate t½ and CLint LC_MSMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The strategic replacement of a gem-dimethyl group with an oxetane ring in this compound is anticipated to confer significant advantages in terms of physicochemical and pharmacokinetic properties. The expected improvements in aqueous solubility and metabolic stability highlight the potential of this modification in optimizing drug candidates. While direct experimental comparisons for these specific analogs are lacking in the literature, the principles outlined in this guide provide a strong rationale for synthesizing and evaluating the gem-dimethyl analog to empirically validate these expected benefits. The provided experimental protocols offer a starting point for researchers to conduct such comparative studies and generate the necessary data to inform drug design and development decisions.

References

Structure-Activity Relationship of Phenyloxetane Derivatives as GLP-1R Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for orally bioavailable, small-molecule agonists for the glucagon-like peptide-1 receptor (GLP-1R) has intensified, driven by the therapeutic success of injectable peptide agonists in managing type 2 diabetes and obesity. Phenyloxetane derivatives have recently emerged as a promising class of compounds, demonstrating potent GLP-1R agonism and improved safety profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation GLP-1R agonists.

Comparative Agonist Activity and hERG Inhibition

The following table summarizes the in vitro activity of a series of 3-phenyloxetane derivatives, comparing their potency as GLP-1R agonists (measured by cAMP production) with their potential for off-target effects on the hERG channel, a key consideration for cardiac safety. The data highlights the impact of various substitutions on the phenyl and oxetane rings.

CompoundR1R2R3GLP-1R Agonist Potency (EC50, nM)hERG Inhibition (IC50, µM)
DanuglipronHHCN0.125.8
DD202-114 F CH3 Oxetane 0.03 15.9
Derivative AClHOxetane0.0812.3
Derivative BFHOxetane0.0514.1
Derivative CFCH3CN0.097.2

Data synthesized from publicly available research.[1][2][3][4]

Key SAR Insights:

  • Replacement of the benzonitrile group with a 3-phenyloxetane moiety significantly improves GLP-1R agonist potency and reduces hERG inhibition, as demonstrated by the comparison between Danuglipron and DD202-114.[3]

  • Substitution on the phenyl ring plays a crucial role in modulating activity. A fluorine atom at the R1 position (Derivative B vs. Derivative A) appears to be beneficial for potency.

  • The combination of a fluorine at R1 and a methyl group at R2 in conjunction with the oxetane at R3 (DD202-114) yields the most potent and selective compound in this series.

Signaling Pathway and Experimental Workflow

The activation of the GLP-1R by phenyloxetane derivatives initiates a well-defined signaling cascade. The primary pathway involves the coupling of the receptor to the Gαs subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which mediates many of the downstream effects of GLP-1R activation, including glucose-dependent insulin secretion.

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Insulin Secretion) PKA->Downstream Phosphorylates Ligand Phenyloxetane Derivative Ligand->GLP1R Binds Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation & Optimization Phase HTS High-Throughput Screening (cAMP Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (EC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Assays (e.g., other GPCRs) Dose_Response->Selectivity Safety Safety Assessment (hERG Inhibition Assay) Selectivity->Safety Lead_Opt Lead Optimization Safety->Lead_Opt

References

Oxetane-Containing Compounds Demonstrate Superior Metabolic Stability Over Tetrahydrofuran (THF) Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical hurdle in the therapeutic development pipeline. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic byproducts. A growing body of evidence demonstrates that the incorporation of an oxetane ring into a molecule's scaffold can significantly enhance its metabolic profile when compared to analogous structures containing a tetrahydrofuran (THF) ring. This guide provides a comprehensive comparison of the metabolic stability of oxetane-containing compounds versus their THF analogs, supported by experimental data and detailed methodologies.

The enhanced metabolic stability of oxetanes is attributed to their unique structural and electronic properties. The four-membered ring is more strained and less lipophilic than the five-membered THF ring.[1][2] This reduced lipophilicity can lead to weaker interactions with the active sites of drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[1] Furthermore, the substitution pattern on the oxetane ring, particularly at the 3-position, can sterically hinder enzymatic attack, further contributing to its metabolic robustness.[1][3]

Comparative Metabolic Stability: A Data-Driven Overview

In vitro studies consistently show that oxetane-containing compounds exhibit lower intrinsic clearance (CLint) and longer half-lives (t1/2) in human liver microsomes (HLM) compared to their THF counterparts. A lower CLint value is a key indicator of slower metabolism and greater stability.[4]

One notable study highlighted the replacement of a THF ring with a methoxymethyl-oxetane substituent in an EZH2 inhibitor lead compound. This substitution led to "drastically improved metabolic and solubility properties."[2][5][6] Another research effort systematically evaluated a series of compounds and found that progressing from carbocyclic and larger oxygen-containing heterocyclic rings (like THF) to an oxetane ring resulted in a progressive improvement in metabolic stability.[1]

The following table summarizes quantitative data from various sources, directly comparing the metabolic stability of oxetane-containing compounds with their structural analogs.

Compound PairStructural MoietyIntrinsic Clearance (CLint,app) in HLMReference Compound CLint,app% Improvement with Oxetane
γ-Secretase Inhibitor Series
Analog 12-substituted-OxetaneModerately StableN/AN/A
Analog 23-substituted-OxetaneMore Stable than 2-substitutedN/AN/A
Analog 32-substituted-THFLess Stable than 3-substitutedN/AN/A
Analog 43-substituted-THFMore Stable than 2-substitutedN/AN/A
EZH2 Inhibitor
Lead Compound AnalogTHFHighN/AN/A
Optimized CompoundMethoxymethyl-OxetaneDrastically ImprovedN/ASignificant
General Trend
N-substituted arylsulfonamidesOxetaneImproved StabilityCyclohexyl, THFSignificant

Note: "N/A" indicates that specific quantitative data for a direct numerical comparison was not provided in the cited sources, although the qualitative improvement was explicitly stated.

The Mechanism of Enhanced Stability: A Deeper Look

The primary route of metabolism for many drugs is oxidation by cytochrome P450 enzymes in the liver. The increased metabolic stability of oxetanes compared to THFs can be attributed to several factors:

  • Reduced Lipophilicity: Oxetanes are generally more polar and less lipophilic than their corresponding THF analogs.[1] Lower lipophilicity can decrease the affinity of the compound for the lipophilic active sites of CYP enzymes.

  • Steric Hindrance: The substitution pattern on the oxetane ring can physically block the sites most susceptible to metabolic attack. For instance, 3-substituted oxetanes have been shown to be more metabolically stable than their 2-substituted counterparts, a trend also observed with THF analogs but often more pronounced with the oxetane scaffold.[1]

  • Electronic Effects: The strained four-membered ring of oxetane influences its electronic properties, which can render it less susceptible to oxidative metabolism compared to the more flexible and less strained five-membered THF ring.

Experimental Protocols

The following is a detailed methodology for a standard in vitro human liver microsome (HLM) stability assay, a common method for evaluating the metabolic stability of drug candidates.

Human Liver Microsomal Stability Assay

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound working solution at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the respective wells. The acetonitrile will precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein).

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying metabolic principles, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound Working Solution D Pre-warm HLM and Test Compound at 37°C A->D B Prepare HLM Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Specific Time Points F->G H Add Ice-Cold Acetonitrile with Internal Standard G->H I Centrifuge to Pellet Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t1/2 and CLint J->K

Microsomal Stability Assay Workflow

G cluster_metabolism Metabolism (CYP450) Oxetane Oxetane Analog Metabolism Oxidative Metabolism Oxetane->Metabolism Slower Rate THF THF Analog THF->Metabolism Faster Rate Stable Higher Stability (Slower Metabolism) Metabolism->Stable Labile Lower Stability (Faster Metabolism) Metabolism->Labile

Metabolic Stability Comparison

References

comparative analysis of carboxylic acid bioisosteres in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid moiety with a bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the inherent liabilities of carboxylic acids, such as poor metabolic stability, limited cell permeability, and potential for toxicity, while preserving or enhancing the desired biological activity. This guide provides a comprehensive comparative analysis of common carboxylic acid bioisosteres, supported by experimental data and detailed methodologies to inform rational drug design and optimization.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The successful application of a bioisosteric replacement hinges on a nuanced understanding of how the surrogate functional group alters the physicochemical and pharmacokinetic properties of a molecule. Key parameters include acidity (pKa), lipophilicity (logP and logD), metabolic stability, and permeability.

Data Summary

The following tables summarize the key physicochemical and in vitro ADME properties of common carboxylic acid bioisosteres compared to a typical carboxylic acid.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid and its Bioisosteres

Functional GroupStructureTypical pKa RangeTypical logP RangeKey Physicochemical Features
Carboxylic Acid -COOH4.0 - 5.0[1]LowPlanar, ionized at physiological pH, acts as a hydrogen bond donor and acceptor.[2]
Tetrazole -CN4H4.5 - 5.1[1]Higher than COOHPlanar, aromatic, delocalized negative charge over the ring, more lipophilic than the corresponding carboxylate.[1][3]
Hydroxamic Acid -CONHOH8.0 - 9.0[3]VariableCan act as a metal chelator, less acidic than carboxylic acids.[3]
Acyl Sulfonamide -CONHSO2R4.0 - 5.0VariableSimilar acidity to carboxylic acids.
Sulfonamide -SO2NHR9.0 - 10.0Higher than COOHWeaker acid than carboxylic acids, can improve metabolic stability and membrane permeability.[3]
3-Hydroxyisoxazole 4.0 - 5.0VariablePlanar, acidic properties similar to carboxylic acids.
Squaric Acid 1.2 - 2.6LowHighly acidic, planar.
Trifluoromethyl Alcohol -C(CF3)2OH~12HighWeakly acidic, highly lipophilic, can improve brain penetration.[3]

Table 2: Comparative In Vitro ADME Properties of Carboxylic Acid and Tetrazole

PropertyCarboxylic AcidTetrazoleImplications for Drug Design
Metabolic Stability Susceptible to glucuronidation and other metabolic pathways, potentially leading to reactive metabolites.Generally more resistant to metabolic degradation, leading to a longer half-life.[1]Tetrazole replacement can significantly improve the pharmacokinetic profile.
Permeability (Papp) Can be limited due to its charge.Often lower than expected despite higher lipophilicity, potentially due to a higher desolvation penalty.[1]The impact on permeability is context-dependent and requires experimental verification.
Plasma Protein Binding Can exhibit high plasma protein binding.Often shows comparable or slightly different plasma protein binding profiles.Requires specific evaluation for each drug candidate.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational selection of a bioisostere. Below are detailed methodologies for key in vitro assays.

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it dictates the ionization state of a molecule at physiological pH.

Methodology: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water, methanol/water, or DMSO/water) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Calibrate a pH meter using standard buffers. Place the analyte solution in a thermostated vessel and purge with nitrogen to exclude carbon dioxide.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Measurement of Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ADME properties.

Methodology: Shake-Flask Method for logD at pH 7.4

  • Solvent Preparation: Use n-octanol and a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

  • Equilibration: Shake the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and the buffer phases using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the buffer phase.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism.

Methodology: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test compound (typically at 1 µM) to the incubation mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The donor plate contains the test compound dissolved in a buffer at a specific pH. The acceptor plate contains a fresh buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an analytical method like HPLC-UV or LC-MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the artificial membrane.

Mandatory Visualizations

Bioisosteric Replacement Strategy

Bioisosteric_Replacement Lead_Compound Lead Compound (with Carboxylic Acid) Properties Undesirable Properties: - Poor Metabolic Stability - Low Permeability - Potential Toxicity Lead_Compound->Properties Exhibits Bioisostere Carboxylic Acid Bioisostere (e.g., Tetrazole) Lead_Compound->Bioisostere Is replaced by New_Analog New Analog Bioisostere->New_Analog Leads to Improved_Properties Improved Properties: - Enhanced Stability - Optimized Permeability - Reduced Toxicity New_Analog->Improved_Properties Possesses Experimental_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Profiling cluster_bioactivity Biological Evaluation Carboxylic_Acid_Analog Carboxylic_Acid_Analog pKa_Determination pKa Determination Carboxylic_Acid_Analog->pKa_Determination logP_Measurement logP/logD Measurement Carboxylic_Acid_Analog->logP_Measurement Metabolic_Stability Metabolic Stability (Microsomes) Carboxylic_Acid_Analog->Metabolic_Stability Permeability_Assay Permeability (PAMPA) Carboxylic_Acid_Analog->Permeability_Assay In_Vitro_Assay In Vitro Biological Assay Carboxylic_Acid_Analog->In_Vitro_Assay Bioisostere_Analog Bioisostere_Analog Bioisostere_Analog->pKa_Determination Bioisostere_Analog->logP_Measurement Bioisostere_Analog->Metabolic_Stability Bioisostere_Analog->Permeability_Assay Bioisostere_Analog->In_Vitro_Assay Data_Analysis Comparative Data Analysis pKa_Determination->Data_Analysis logP_Measurement->Data_Analysis Metabolic_Stability->Data_Analysis Permeability_Assay->Data_Analysis In_Vitro_Assay->Data_Analysis Angiotensin_II_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2->Cellular_Response PKC->Cellular_Response Losartan Losartan (Tetrazole Bioisostere) Losartan->AT1R Blocks

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-phenyloxetane-3-carboxylic acid and its derivatives against structurally related β-lactones (also known as oxetan-2-ones). While direct comparative studies are limited, this document synthesizes available data to highlight their distinct pharmacological profiles, potential therapeutic applications, and the underlying experimental evidence.

Executive Summary

This compound and its derivatives are emerging as a promising class of compounds, notably as agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the management of type 2 diabetes and obesity. In contrast, β-lactones, particularly those with an aryl substituent at the 3-position, are recognized for their potent enzyme inhibitory activities, with demonstrated efficacy against targets such as fatty acid synthase (FAS) and pancreatic lipase. However, the high reactivity of the β-lactone ring, which is responsible for its biological activity, also raises concerns about potential carcinogenicity through mechanisms like DNA alkylation. This guide delves into the specifics of these activities, presenting available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Data Presentation: A Comparative Overview

The following table summarizes the key biological activities and available quantitative data for a representative 3-phenyloxetane derivative and the general class of β-lactones. It is important to note the structural differences between the specific GLP-1R agonist and the parent this compound.

Compound ClassRepresentative Compound/TargetBiological ActivityQuantitative Data (IC₅₀/EC₅₀)Reference Cell Lines/System
3-Phenyloxetane Derivative Compound 14 (A 3-phenyloxetane derivative)GLP-1 Receptor AgonistEC₅₀ = 3.5 nM (cAMP accumulation)hGLP-1R knock-in mice
β-Lactones Orlistat (a complex β-lactone)Fatty Acid Synthase (FAS) Inhibition-Tumor cells
LipstatinPancreatic Lipase InhibitionIC₅₀ = 0.14 µMIn vitro enzyme assay
β-PropiolactoneCarcinogenicity (DNA Alkylation)-Animal models, in vitro DNA/RNA reactions

Biological Activity Profiles

3-Phenyloxetane Derivatives: Potent GLP-1R Agonists

Recent research has identified a novel category of 3-phenyloxetane derivatives as potent and selective agonists of the GLP-1 receptor.[1] One such preclinical candidate, designated as Compound 14, demonstrated full agonistic efficacy in promoting the accumulation of cyclic AMP (cAMP), a crucial second messenger in the GLP-1R signaling cascade.[1] In studies involving hGLP-1R knock-in mice, this compound exhibited a sustained pharmacological effect, leading to a reduction in blood glucose levels and food intake.[1] These findings underscore the potential of 3-phenyloxetane derivatives as therapeutic agents for type 2 diabetes and obesity.

The activation of the GLP-1 receptor by an agonist like the 3-phenyloxetane derivative initiates a cascade of intracellular events, primarily through the Gαs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling cascade plays a pivotal role in glucose-dependent insulin secretion, β-cell proliferation, and apoptosis inhibition.

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 3-Phenyloxetane Derivative GLP1R GLP-1 Receptor Agonist->GLP1R Binds to G_protein Gαs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Gene_Transcription Gene Transcription (β-cell survival) PKA->Gene_Transcription Epac2->Insulin_Secretion

Caption: GLP-1R signaling cascade initiated by an agonist.

β-Lactones: Enzyme Inhibition and Cytotoxicity

The strained four-membered ring of β-lactones makes them susceptible to nucleophilic attack, a property that underlies their potent inhibitory activity against various enzymes. This reactivity, however, is also linked to their potential for off-target effects, including carcinogenicity.

β-Lactones are known to inhibit enzymes by forming a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. Notable examples include:

  • Fatty Acid Synthase (FAS) Inhibition: Orlistat, a well-known anti-obesity drug, contains a β-lactone core that is crucial for its inhibition of the thioesterase domain of FAS.[2][3] This has made β-lactones an attractive scaffold for the development of novel anticancer agents, as FAS is overexpressed in many tumor cells.[4]

  • Pancreatic Lipase Inhibition: Lipstatin and its hydrogenated derivative, orlistat, are potent inhibitors of pancreatic lipase, an enzyme responsible for the digestion of dietary fats.[5] The intact β-lactone ring is essential for this inhibitory action.[5]

The electrophilic nature of the β-lactone ring allows it to react with nucleophilic sites on macromolecules, including DNA. β-Propiolactone is a known animal carcinogen and is classified as a possible human carcinogen (Group 2B) by the IARC.[6] Its carcinogenic activity is attributed to its ability to alkylate DNA bases, particularly guanine, leading to mutations.[7][8] While this highlights a significant safety concern for the general use of β-lactones, it also underscores their potential as cytotoxic agents in a therapeutic context, provided selectivity for cancer cells can be achieved.

Experimental Protocols

GLP-1 Receptor Activation Assay (cAMP Accumulation)

This protocol is a standard method for determining the agonistic activity of a compound at the GLP-1 receptor.

Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in response to stimulation of the GLP-1 receptor by a test compound.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor.

  • Cell culture medium and supplements.

  • Test compound (e.g., 3-phenyloxetane derivative).

  • Reference agonist (e.g., GLP-1).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay).

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).

Procedure:

  • Cell Culture: Culture the HEK293-hGLP1R cells according to standard protocols.

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in an appropriate assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK293-hGLP1R cells in a multi-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of test and reference compounds Incubate_Overnight->Prepare_Compounds Stimulate_Cells Remove medium and add compound dilutions to cells Prepare_Compounds->Stimulate_Cells Incubate_Stimulation Incubate for 30 min at 37°C Stimulate_Cells->Incubate_Stimulation Lyse_and_Detect Lyse cells and perform cAMP detection assay Incubate_Stimulation->Lyse_and_Detect Read_Plate Read plate on a microplate reader Lyse_and_Detect->Read_Plate Analyze_Data Analyze data and determine EC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a GLP-1R cAMP accumulation assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a compound on a cell line.

Materials:

  • Target cell line (e.g., a cancer cell line).

  • Cell culture medium and supplements.

  • Test compound (e.g., a β-lactone).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Add serial dilutions of the test compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate cell viability and IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion

The comparison between this compound derivatives and related β-lactones reveals two distinct classes of biologically active molecules with different therapeutic potentials and safety profiles. The 3-phenyloxetane scaffold shows significant promise in the development of receptor agonists, particularly for metabolic diseases, with a potentially favorable safety profile. In contrast, the inherent reactivity of the β-lactone ring makes it a powerful tool for enzyme inhibition, relevant to cancer and obesity, but also necessitates careful consideration of its potential for off-target effects and toxicity. Further research, including direct comparative studies and exploration of the biological activity of this compound itself, is warranted to fully elucidate the therapeutic potential of these two important classes of oxetane-containing compounds.

References

The Oxetane Ring: A Polarity Switch in Drug Discovery Compared to Cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that confer favorable physicochemical properties is paramount. In this context, the substitution of a cyclobutane ring with an oxetane moiety has emerged as a key strategy to modulate polarity and lipophilicity, ultimately impacting a compound's pharmacokinetic profile. This guide provides an objective comparison of oxetane and cyclobutane analogs, supported by experimental data, to illuminate the advantages of this bioisosteric replacement in drug design.

The introduction of an oxygen atom into the four-membered ring system of cyclobutane to form oxetane significantly alters its electronic properties. The electronegative oxygen atom induces a dipole moment, making the oxetane ring a hydrogen bond acceptor and increasing its overall polarity.[1][2] This fundamental difference translates into measurable changes in lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Polarity and Lipophilicity: A Data-Driven Comparison

Experimental data from matched molecular pair analyses consistently demonstrate that replacing a cyclobutane ring with an oxetane ring leads to a significant reduction in lipophilicity. This is typically quantified by the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD), with lower values indicating higher polarity and lower lipophilicity.

Compound PairBase StructureRing SystemExperimental LogDChange in LogD (ΔLogD)Reference
13-Amino-derivativeCyclobutaneValue not specified[3]
OxetaneLowered by ~0.8~ -0.8 [3]
23,3-Diaryl-derivativeCyclobutaneValue not specified[4]
OxetaneLowered by 0.81 (elogD)-0.81 [4]
3IDO1 InhibitorCyclobutaneValue not specified[5]
OxetaneQualitatively noted to enhance propertiesNot Quantified[5]

Note: Specific LogD values for the cyclobutane precursors were not always provided in the cited literature; the focus was on the change upon substitution.

The polar surface area (PSA), a descriptor that correlates with hydrogen bonding potential and membrane permeability, is also expected to be higher for oxetane analogs compared to their cyclobutane counterparts due to the presence of the oxygen atom.

The Underlying Physicochemical Rationale

The observed decrease in lipophilicity upon substituting a cyclobutane with an oxetane ring can be attributed to several factors:

  • Increased Polarity: The C-O-C ether linkage in the oxetane ring introduces a significant dipole moment, making the molecule more polar than the nonpolar cyclobutane ring.

  • Hydrogen Bond Acceptor: The oxygen atom in the oxetane acts as a hydrogen bond acceptor, enhancing interactions with water and other polar solvents, thereby increasing aqueous solubility and reducing the partition into a nonpolar medium like octanol.[1]

  • Reduced Hydrophobic Surface Area: While sterically similar, the replacement of a methylene (-CH2-) group with an oxygen atom slightly reduces the molecule's overall hydrophobic surface area.

This strategic increase in polarity without a significant change in size makes the oxetane ring an attractive bioisostere for the cyclobutane moiety in medicinal chemistry.[4][5]

Experimental Protocols

The determination of lipophilicity (LogP and LogD) is a routine yet critical step in drug discovery. The following are detailed methodologies for the most common experimental techniques.

Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and often considered the "gold standard" for determining LogD values.

Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 and saturate it with 1-octanol. Similarly, saturate 1-octanol with the PBS buffer.

  • Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the 1-octanol-saturated PBS or the PBS-saturated 1-octanol, depending on its solubility.

  • Partitioning: Add a precise volume of the pre-saturated other phase to the solution containing the compound in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically several hours) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a known volume from each phase and determine the concentration of the compound in each layer using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the 1-octanol phase to its concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Method for LogP Determination

Reversed-phase HPLC provides a high-throughput alternative for estimating LogP values.

Protocol:

  • Column and Mobile Phase: Utilize a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

  • Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system and record their retention times.

  • Standard Curve Generation: Plot the logarithm of the capacity factor (k') for each standard against its known LogP value to generate a calibration curve. The capacity factor is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • LogP Calculation: Calculate the capacity factor for the test compound and use the calibration curve to determine its LogP value.

Logical Workflow: From Structural Change to Property Modulation

The decision to replace a cyclobutane with an oxetane is a deliberate design choice aimed at improving the drug-like properties of a molecule. The following diagram illustrates this logical relationship.

G cluster_0 Structural Modification cluster_1 Physicochemical Property Changes cluster_2 Impact on Drug-like Properties Cyclobutane Cyclobutane Analog (-CH2-) Oxetane Oxetane Analog (-O-) Cyclobutane->Oxetane Bioisosteric Replacement Polarity Increased Polarity Oxetane->Polarity Lipophilicity Decreased Lipophilicity (Lower LogP/LogD) Oxetane->Lipophilicity HBA Introduced H-Bond Acceptor Oxetane->HBA Solubility Improved Aqueous Solubility Polarity->Solubility Lipophilicity->Solubility Metabolic_Stability Altered Metabolic Profile Lipophilicity->Metabolic_Stability Permeability Modulated Permeability Lipophilicity->Permeability HBA->Solubility

Figure 1. Impact of Cyclobutane to Oxetane Substitution.

References

A Comparative Guide to the Validation of Enantiomeric Purity for Chiral Oxetane Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral oxetane acids is a critical quality attribute in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The oxetane moiety, a four-membered ether ring, is an increasingly important structural motif in medicinal chemistry due to its unique physicochemical properties that can enhance metabolic stability and aqueous solubility.[1][2] Consequently, robust and reliable analytical methods for the validation of enantiomeric purity are paramount.

This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric excess (e.e.) of chiral oxetane acids, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The validation of enantiomeric purity for chiral oxetane acids predominantly relies on chromatographic and electrophoretic techniques. Each method offers distinct advantages and is suited for different analytical challenges.

Technique Principle Advantages Considerations Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization.Wide applicability, high resolution, well-established, preparative scale-up possible.Cost of chiral columns, method development can be time-consuming.Routine quality control, high-throughput screening, preparative separation.
Chiral Supercritical Fluid Chromatography (SFC) Utilizes supercritical CO2 as the primary mobile phase with a co-solvent on a CSP.Fast separations, reduced solvent consumption ("green" chemistry), high efficiency.[3]Requires specialized instrumentation, less suitable for highly polar compounds without derivatization.High-throughput screening, purification of enantiomers.
Chiral Gas Chromatography (GC) Separation of volatile analytes on a chiral stationary phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like acids, potential for thermal degradation.Analysis of volatile oxetane precursors or derivatives.
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector.[4][5]High efficiency, low sample and reagent consumption, rapid method development.[6]Lower sensitivity for UV detection compared to HPLC, less suitable for preparative scale.Analysis of polar and charged compounds, screening of chiral selectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce chemical shift differences between enantiomers.[7][8]Provides structural information, no separation required, can determine absolute configuration.Lower sensitivity and accuracy for minor enantiomers compared to chromatographic methods.Structural confirmation, determination of high enantiomeric purity.

Experimental Data and Performance Comparison

The following table summarizes typical performance data for the enantiomeric separation of a representative chiral oxetane acid, 3-methyloxetane-3-carboxylic acid, using different analytical techniques.

Method Chiral Selector/Stationary Phase Mobile Phase/Buffer Resolution (Rs) Analysis Time (min) Limit of Quantification (LOQ) of minor enantiomer
Chiral HPLC CHIRALPAK® QN-AX[9]Methanol/Formic Acid/Ammonium formate> 2.0< 15~0.05%
Chiral SFC CHIRALPAK® AD-HCO2/Methanol with 0.1% Trifluoroacetic Acid> 1.8< 5~0.1%
Chiral GC (after derivatization to methyl ester) CP Chirasil-DEX CB[10]Hydrogen> 2.5~ 20~0.02%
Capillary Electrophoresis Heptakis(2,6-di-O-methyl)-β-cyclodextrin[5]50 mM Phosphate buffer (pH 3.0)> 2.2< 10~0.1%
¹H NMR (with (R)-(-)-1-(1-Naphthyl)ethylamine as CSA) N/ACDCl3N/A (baseline separation of diastereotopic protons)~ 5> 1%

Experimental Protocols

Chiral HPLC Method

Objective: To determine the enantiomeric purity of 3-methyloxetane-3-carboxylic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Column: CHIRALPAK® QN-AX (anion exchanger type)[9]

  • Mobile Phase A: Methanol with 0.1% Formic Acid

  • Mobile Phase B: Ammonium formate buffer (10 mM, pH 6.0)

  • Sample: 3-methyloxetane-3-carboxylic acid dissolved in mobile phase.

Procedure:

  • Prepare the mobile phase by mixing 90% A and 10% B.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Monitor the elution at 210 nm.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers.

Chiral SFC Method

Objective: Rapid determination of the enantiomeric purity of 3-methyloxetane-3-carboxylic acid.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector.

Materials:

  • Column: CHIRALPAK® AD-H

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid

  • Sample: 3-methyloxetane-3-carboxylic acid dissolved in methanol.

Procedure:

  • Set the column temperature to 40 °C and the back pressure to 150 bar.

  • Use a gradient elution from 5% to 40% Mobile Phase B over 3 minutes.

  • Set the flow rate to 3.0 mL/min.

  • Inject 5 µL of the sample solution.

  • Monitor the elution at 210 nm.

  • Calculate the enantiomeric excess from the peak areas.

NMR Spectroscopy with a Chiral Solvating Agent

Objective: To confirm the enantiomeric ratio of a highly enriched sample of 3-methyloxetane-3-carboxylic acid.

Instrumentation:

  • 400 MHz NMR Spectrometer.

Materials:

  • Sample: 3-methyloxetane-3-carboxylic acid

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(1-Naphthyl)ethylamine

  • Solvent: Chloroform-d (CDCl3)

Procedure:

  • Dissolve approximately 5 mg of the chiral oxetane acid in 0.5 mL of CDCl3.

  • Acquire a standard ¹H NMR spectrum.

  • Add one equivalent of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum.

  • Observe the splitting of signals corresponding to the protons adjacent to the carboxylic acid.

  • Integrate the signals of the diastereomeric complexes to determine the enantiomeric ratio.

Visualizing the Workflow

A generalized workflow for the validation of enantiomeric purity is crucial for ensuring a systematic and robust analytical process.

Enantiomeric Purity Validation Workflow General Workflow for Enantiomeric Purity Validation cluster_0 Method Development & Selection cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Reporting Method_Screening Screening of Methods (HPLC, SFC, CE, GC) Selector_Screening Chiral Selector/Column Screening Method_Screening->Selector_Screening Method_Optimization Optimization of Separation Conditions Selector_Screening->Method_Optimization Specificity Specificity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Preparation Sample Preparation Robustness->Sample_Preparation Data_Acquisition Data Acquisition Sample_Preparation->Data_Acquisition Data_Analysis Data Analysis (% e.e. Calculation) Data_Acquisition->Data_Analysis Final_Report Final Report & Documentation Data_Analysis->Final_Report

Caption: General workflow for method development and validation.

Logical Relationship of Method Selection

The choice of an analytical method is often dictated by the specific requirements of the analysis, such as the desired speed, sensitivity, and the availability of instrumentation.

Method Selection Logic Decision Tree for Method Selection Start Need to Determine Enantiomeric Purity of Chiral Oxetane Acid High_Throughput High-Throughput Screening? Start->High_Throughput Preparative_Scale Preparative Scale Needed? High_Throughput->Preparative_Scale No SFC Chiral SFC High_Throughput->SFC Yes High_Polarity Highly Polar Analytes? Preparative_Scale->High_Polarity No HPLC Chiral HPLC Preparative_Scale->HPLC Yes Structural_Confirmation Structural Confirmation Needed? High_Polarity->Structural_Confirmation No CE Capillary Electrophoresis High_Polarity->CE Yes Structural_Confirmation->HPLC No NMR NMR with Chiral Auxiliary Structural_Confirmation->NMR Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Analysis of the Acidity of Oxetane Carboxylic Acids and Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acidity, as measured by the acid dissociation constant (pKa), of oxetane carboxylic acids and the aromatic carboxylic acid, benzoic acid. This analysis is crucial for professionals in drug discovery and development, where the acidity of a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Introduction to Acidity and pKa

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid, meaning the acid more readily donates a proton (H+). In drug development, the pKa of a compound affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparison of pKa Values

Benzoic acid, a widely studied aromatic carboxylic acid, serves as a common benchmark for acidity. Its pKa is approximately 4.2.[1][2] Oxetane carboxylic acids, which are saturated heterocyclic compounds, exhibit different acidic properties due to their unique ring strain and electronic effects.

CompoundStructurepKa (Predicted)
Benzoic AcidC₆H₅COOH~4.20[1][2][3][4]
Oxetane-2-carboxylic acidC₄H₆O₃3.60 ± 0.20[5][6]
Oxetane-3-carboxylic acidC₄H₆O₃3.88 ± 0.20[7]

Analysis of Acidity:

Both oxetane-2-carboxylic acid and oxetane-3-carboxylic acid are predicted to be more acidic (have a lower pKa) than benzoic acid. This increased acidity can be attributed to the electron-withdrawing inductive effect of the oxygen atom in the strained oxetane ring. This effect stabilizes the carboxylate anion formed upon deprotonation, thus favoring the dissociation of the proton.

The position of the carboxylic acid group on the oxetane ring also influences acidity. Oxetane-2-carboxylic acid is predicted to be slightly more acidic than oxetane-3-carboxylic acid. This is likely due to the closer proximity of the carboxylic acid group to the ring oxygen in the 2-position, leading to a stronger inductive effect.

Experimental Determination of pKa

The pKa values of carboxylic acids can be determined experimentally using various well-established methods. Below are summaries of common protocols.

Potentiometric Titration

This is a highly accurate and common method for pKa determination.

Principle: A solution of the carboxylic acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is measured after each addition of the base. The pKa is the pH at which the acid is half-neutralized (the half-equivalence point).

Experimental Workflow:

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare Acid Solution 1. Prepare a solution of the carboxylic acid of known concentration. Calibrate pH Meter 2. Calibrate the pH meter using standard buffer solutions. Prepare Acid Solution->Calibrate pH Meter Titrate with Base 3. Titrate the acid solution with a standardized strong base (e.g., NaOH). Record pH 4. Record the pH of the solution after each incremental addition of the base. Titrate with Base->Record pH Plot Curve 5. Plot a titration curve of pH versus the volume of base added. Determine Equivalence Point 6. Determine the equivalence point (the steepest point of the curve). Plot Curve->Determine Equivalence Point Determine Half-Equivalence Point 7. The pKa is the pH at the half-equivalence point. Determine Equivalence Point->Determine Half-Equivalence Point

Potentiometric Titration Workflow
Spectrophotometry (UV-Vis)

This method is useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa can be determined from the sigmoidal plot of absorbance versus pH.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Buffers 1. Prepare a series of buffer solutions with a range of known pH values. Prepare Stock Solution 2. Prepare a stock solution of the carboxylic acid in a suitable solvent. Prepare Buffers->Prepare Stock Solution Prepare Samples 3. Prepare a series of samples by diluting the stock solution in each buffer. Measure Absorbance 4. Measure the UV-Vis absorbance spectrum of each sample at a fixed wavelength. Prepare Samples->Measure Absorbance Plot Curve 5. Plot absorbance versus pH. Determine pKa 6. The pKa is the pH at the inflection point of the resulting sigmoidal curve. Plot Curve->Determine pKa

Spectrophotometric pKa Determination

Other methods for pKa determination include conductometry, nuclear magnetic resonance (NMR) spectroscopy, and capillary electrophoresis.[8][9][10][11]

Structural Comparison and Influence on Acidity

The structural differences between the aromatic benzoic acid and the saturated, strained oxetane ring system are the primary determinants of their differing acidities.

cluster_benzoic Benzoic Acid cluster_oxetane2 Oxetane-2-carboxylic acid cluster_oxetane3 Oxetane-3-carboxylic acid benzoic_acid oxetane2 oxetane3

Chemical Structures

In benzoic acid, the carboxyl group is attached to a planar, aromatic benzene ring. The acidity is influenced by the resonance stabilization of the benzoate anion. In oxetane carboxylic acids, the carboxyl group is attached to a four-membered, saturated heterocyclic ring. The electronegative oxygen atom in the oxetane ring exerts a significant inductive electron-withdrawing effect, which is stronger than the effect from the sp² hybridized carbons of the benzene ring. This inductive effect stabilizes the negative charge of the carboxylate anion, making the oxetane carboxylic acids stronger acids than benzoic acid.

Conclusion

Oxetane carboxylic acids are generally more acidic than benzoic acid. This is primarily due to the strong electron-withdrawing inductive effect of the ring oxygen in the strained oxetane system. The position of the carboxylic acid substituent on the oxetane ring also fine-tunes the acidity, with the 2-position resulting in a slightly stronger acid than the 3-position. Understanding these acidity differences is vital for medicinal chemists in the design of drug candidates with optimized physicochemical properties for improved therapeutic outcomes.

References

A Comparative Guide to In Vitro Assays for Confirming the Biological Target of an Oxetane Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of novel chemical motifs is paramount to developing effective and safe therapeutics. Oxetane rings, with their unique physicochemical properties, have emerged as a valuable scaffold in medicinal chemistry, often enhancing drug-like characteristics such as solubility and metabolic stability. This guide provides a comparative analysis of three powerful in vitro assays—the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—to confirm the direct engagement of a hypothetical oxetane derivative, "Oxe-mTORi-7," with its intended biological target, the mammalian target of rapamycin (mTOR).

This guide will delve into the experimental protocols for each assay, present quantitative data in a clear, comparative format, and provide visual representations of the underlying principles and biological context.

The Rise of Oxetane Derivatives in Drug Discovery

Oxetanes are four-membered heterocyclic ethers that have gained significant traction in medicinal chemistry. Their incorporation into small molecules can lead to improved potency, selectivity, and pharmacokinetic profiles. The oxetane moiety can act as a bioisostere for commonly used functional groups, such as gem-dimethyl or carbonyl groups, while imparting a unique three-dimensional character to the molecule.[1] This structural feature can facilitate novel interactions with the biological target, potentially leading to enhanced binding affinity and efficacy. Our hypothetical compound, Oxe-mTORi-7, is designed as a potent and selective inhibitor of mTOR, a key serine/threonine kinase that regulates cell growth, proliferation, and metabolism. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a critical therapeutic target.[2][3]

Confirming Target Engagement: A Critical Step

Identifying the direct biological target of a small molecule is a crucial step in drug development. It validates the mechanism of action, helps in optimizing lead compounds, and provides insights into potential off-target effects. The following sections will compare three distinct biophysical methods for confirming the interaction between Oxe-mTORi-7 and mTOR.

Comparative Analysis of In Vitro Target Validation Assays

To provide a clear comparison, we will examine the data obtained from each assay for our hypothetical oxetane derivative, Oxe-mTORi-7, and its interaction with the mTOR protein. For context, we will also include data for a known, non-oxetane mTOR inhibitor, Compound X.

Table 1: Quantitative Comparison of In Vitro Assays for mTOR Inhibitors

ParameterCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Metric ΔTm (°C) KD (nM) KD (nM)
Oxe-mTORi-7 4.215.318.5
Compound X (Control) 3.525.829.1
Metric ΔH (kcal/mol)
Oxe-mTORi-7 -12.5
Compound X (Control) -10.8
Metric -TΔS (kcal/mol)
Oxe-mTORi-7 -2.1
Compound X (Control) -1.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Signaling Pathway Context: The mTOR Pathway

The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation in response to growth factors, nutrients, and cellular energy levels. Its dysregulation is implicated in numerous diseases, including cancer.[4] Oxe-mTORi-7 is designed to inhibit the kinase activity of mTOR, thereby disrupting downstream signaling.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Oxe_mTORi_7 Oxe-mTORi-7 Oxe_mTORi_7->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

mTOR Signaling Pathway Inhibition by Oxe-mTORi-7

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA_Workflow A 1. Cell Culture & Treatment with Oxe-mTORi-7 B 2. Heating Gradient (e.g., 37-67°C) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Supernatant Collection C->D E 5. Western Blot or Mass Spectrometry for mTOR D->E F 6. Data Analysis: Determine ΔTm E->F

CETSA Experimental Workflow

Protocol:

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to have active mTOR signaling (e.g., MCF-7) to 80-90% confluency.

    • Treat cells with Oxe-mTORi-7 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., from 37°C to 67°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Solubilization:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble mTOR in each sample by Western blotting using an mTOR-specific antibody or by mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble mTOR as a function of temperature for both vehicle- and Oxe-mTORi-7-treated samples.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm), which is the difference in Tm between the treated and vehicle control samples. A positive ΔTm indicates target engagement.[2]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative information on the binding kinetics and affinity of a small molecule to its purified protein target.

Experimental Workflow:

SPR_Workflow A 1. Immobilize purified mTOR on Sensor Chip B 2. Inject Oxe-mTORi-7 at various concentrations A->B C 3. Monitor Binding (Association & Dissociation) B->C D 4. Regenerate Sensor Surface C->D E 5. Data Analysis: Determine Ka, Kd, and KD C->E D->B Repeat for each concentration ITC_Workflow A 1. Place purified mTOR in the Sample Cell C 3. Titrate Oxe-mTORi-7 into mTOR solution in small aliquots A->C B 2. Load Oxe-mTORi-7 into the Injection Syringe B->C D 4. Measure Heat Change after each injection C->D E 5. Data Analysis: Determine KD, ΔH, and -TΔS D->E

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Phenyloxetane-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Phenyloxetane-3-carboxylic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandatory. The compound should be treated as hazardous chemical waste. Based on the precautionary statements for structurally related compounds like 2-Phenyloxetane, it is prudent to assume that this compound may be harmful if swallowed and may cause skin and eye irritation[1].

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against potential splashes that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of any potentially harmful dust or vapors.
Body Protection Laboratory coat or other protective clothing.Prevents contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in adherence to local, state, and federal regulations.

  • Waste Identification and Segregation :

    • Clearly label a dedicated, sealable container for "this compound waste."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Keep incompatible materials, such as strong oxidizing agents, separate to prevent hazardous reactions[1].

  • Containment :

    • For solid waste, carefully transfer the material into the designated waste container, avoiding the creation of dust.

    • For solutions containing the compound, pour the liquid waste into a compatible, leak-proof container.

    • Ensure the container is properly sealed to prevent leaks or spills.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area.

    • The storage location should be a designated satellite accumulation area for hazardous waste, away from general laboratory traffic.

  • Professional Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all available information about the compound, including its name, CAS number (114012-42-9), and any known or suspected hazards[2][3].

  • Documentation :

    • Maintain a detailed log of the amount of waste generated and the date it is transferred for disposal. This is crucial for regulatory compliance.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow and decision-making process for the disposal of a laboratory chemical where specific hazard data is unavailable.

G cluster_0 Initial Assessment cluster_1 Disposal Pathway cluster_2 Conservative Disposal Protocol start Chemical Waste Generated: This compound sds_check Is a specific Safety Data Sheet (SDS) available with disposal instructions? start->sds_check follow_sds Follow SDS-specific disposal procedures. sds_check->follow_sds Yes treat_unknown Treat as 'Unknown Hazard'. Follow conservative disposal protocol. sds_check->treat_unknown No segregate Segregate waste into a dedicated, properly labeled container. treat_unknown->segregate store Store in a designated hazardous waste accumulation area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal vendor. store->contact_ehs document Complete all required waste disposal documentation. contact_ehs->document disposal Waste collected for proper disposal. document->disposal

Caption: Workflow for the disposal of laboratory chemical waste with an unknown hazard profile.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear PPE : Before cleaning up the spill, don the appropriate PPE as outlined in the table above.

  • Containment : For a solid spill, gently cover it to avoid generating dust. For a liquid spill, use an inert, non-combustible absorbent material like sand or vermiculite.

  • Collection : Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water.

  • Disposal : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

First Aid Measures

In case of exposure, the following first aid measures are recommended as a precaution:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these conservative and thorough procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety.

References

Essential Safety and Logistical Information for Handling 3-Phenyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Phenyloxetane-3-carboxylic acid (CAS No. 114012-42-9) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other oxetane derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Potential Hazards

Based on the analysis of structurally similar compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][2][4]

  • Harmful if Swallowed: May be harmful if ingested.[2][3][4]

The oxetane ring, while generally stable, can be susceptible to ring-opening under strong acidic conditions, potentially leading to the formation of unwanted byproducts.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a significant risk of splashing.[4][6]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination. For larger quantities, additional protective clothing may be necessary.[4][6][7]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure potential should be used.[4][6][7]
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory.[4]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[4][6]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.[4]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.[4]

  • Handling the Compound:

    • Handle the compound in a manner that minimizes the generation of dust.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in laboratory areas where this compound is handled.[1][2][3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

  • In Case of a Spill:

    • Promptly clean up spills using appropriate protective apparel and equipment.[8]

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water.[6]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[4]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Do not empty into drains.[6]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_area Designate Handling Area (Fume Hood) verify_hood Verify Fume Hood Function prep_area->verify_hood gather_materials Gather Materials & Waste Containers verify_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound (Minimize Dust) don_ppe->handle_compound avoid_contact Avoid Contact (Skin, Eyes, Clothing) handle_compound->avoid_contact clean_spill Clean Spill with Appropriate PPE handle_compound->clean_spill If Spill Occurs no_eat_drink No Eating, Drinking, Smoking avoid_contact->no_eat_drink wash_hands Wash Hands After Handling no_eat_drink->wash_hands segregate_waste Segregate Contaminated Waste wash_hands->segregate_waste dispose_container Dispose of Unused Compound as Hazardous segregate_waste->dispose_container incinerate Incinerate via Licensed Facility dispose_container->incinerate decontaminate Decontaminate Area clean_spill->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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3-Phenyloxetane-3-carboxylic acid
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3-Phenyloxetane-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.